molecular formula C15H14O2 B2972291 2-(Benzyloxy)-4-methylbenzaldehyde CAS No. 154478-35-0

2-(Benzyloxy)-4-methylbenzaldehyde

Cat. No.: B2972291
CAS No.: 154478-35-0
M. Wt: 226.275
InChI Key: QXWUEDBTGJKGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWUEDBTGJKGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Benzyloxy)-4-methylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Benzyloxy)-4-methylbenzaldehyde: Properties, Synthesis, and Reactivity

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a reactive aldehyde group, a sterically influential benzyloxy protecting group, and an electron-donating methyl group, provides a unique platform for the construction of complex molecular scaffolds. This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals, delving into the compound's physicochemical properties, synthetic pathways, characteristic reactivity, and handling protocols. The strategic placement of its functional groups dictates its utility as a building block for a diverse range of chemical entities, particularly within the realm of medicinal chemistry and materials science.

Physicochemical Properties

The fundamental properties of this compound are critical for its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound
CAS Number 154478-35-0[1]
Molecular Formula C₁₅H₁₄O₂[2]
Molecular Weight 226.27 g/mol [2]
Appearance Light brown to brown solid[1]
Melting Point 105-108 °C[1]
Boiling Point 379.9±27.0 °C (Predicted)[1]
Density 1.119±0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C, stored under nitrogen[1]

Synthesis of this compound

The most direct and common synthetic route to this compound is through the Williamson ether synthesis. This method involves the O-alkylation of the corresponding phenol, 2-hydroxy-4-methylbenzaldehyde, with a benzyl halide in the presence of a base. The hydroxyl group of the starting salicylaldehyde derivative is deprotonated by the base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide to form the benzyl ether.

Experimental Protocol: Benzylation of 2-Hydroxy-4-methylbenzaldehyde

This protocol is based on established procedures for the benzylation of substituted phenols.[3][4]

  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Addition of Base : Add an excess of a weak base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), to the solution. The base will neutralize the phenolic proton.

  • Addition of Alkylating Agent : To the stirred suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction : Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction : Dissolve the crude residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Dissolve 2-hydroxy-4-methylbenzaldehyde in Acetone base 2. Add K₂CO₃ alkylating 3. Add Benzyl Bromide reflux 4. Heat to Reflux (12-24h) alkylating->reflux tlc 5. Monitor by TLC reflux->tlc filter 6. Cool and Filter Salts tlc->filter concentrate 7. Concentrate Filtrate filter->concentrate extract 8. Extraction with Ethyl Acetate concentrate->extract purify 9. Purify by Recrystallization extract->purify product Pure 2-(Benzyloxy)-4- methylbenzaldehyde purify->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. While specific experimental spectra are proprietary, the expected chemical shifts and signals can be reliably predicted based on its structure and data from analogous compounds.[5][6]

TechniqueExpected Observations
¹H NMR ~10.3 ppm : Singlet, 1H (aldehyde proton, -CHO).~7.2-7.8 ppm : Multiplets, 8H (aromatic protons).~5.1 ppm : Singlet, 2H (benzylic protons, -O-CH₂-Ph).~2.4 ppm : Singlet, 3H (methyl protons, -CH₃).
¹³C NMR ~191 ppm : Aldehyde carbonyl carbon.~160 ppm : Aromatic carbon attached to the benzyloxy group.~120-145 ppm : Other aromatic carbons.~70 ppm : Benzylic carbon (-O-CH₂-Ph).~21 ppm : Methyl carbon.
IR (Infrared) ~1680-1700 cm⁻¹ : Strong C=O stretch (aldehyde).~2720, 2820 cm⁻¹ : C-H stretch (aldehyde).~1250 cm⁻¹ : C-O stretch (aryl ether).~3030 cm⁻¹ : Aromatic C-H stretch.
Mass Spec (MS) m/z 226.27 : Molecular ion peak [M]⁺ corresponding to C₁₅H₁₄O₂.

Chemical Reactivity

The reactivity of this compound is dictated by its three principal functional components: the aldehyde, the benzyloxy group, and the substituted aromatic ring.

  • The Aldehyde Group : As the most reactive site, the aldehyde's carbonyl carbon is highly electrophilic. It readily undergoes nucleophilic addition reactions. Common transformations include:

    • Condensation Reactions : Participation in Knoevenagel, aldol, and Wittig reactions to form new carbon-carbon bonds.[7][8]

    • Reductive Amination : Formation of amines via reaction with an amine and a reducing agent.

    • Oxidation : Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

    • Reduction : Conversion to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄).

  • The Benzyloxy Group : This group primarily serves as a protecting group for the phenol. Its key reaction is debenzylation , typically achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst). This reaction cleaves the benzyl ether to regenerate the free hydroxyl group, a crucial step in multi-step syntheses. The bulky nature of this group also provides significant steric hindrance at the ortho position, which can influence the approach of reagents to the adjacent aldehyde group.[9]

  • The Aromatic Ring : The ring is activated towards electrophilic aromatic substitution. The benzyloxy group (an alkoxy group) is a strong activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-directing group. Their combined influence strongly directs incoming electrophiles to the positions ortho and para to the activating groups, primarily the C3 and C5 positions.

G cluster_aldehyde Aldehyde Reactions cluster_protecting_group Protecting Group Cleavage cluster_ring Aromatic Ring Reactions start This compound oxidation Carboxylic Acid start->oxidation [O] reduction Benzyl Alcohol start->reduction [H] e.g., NaBH₄ wittig Alkene start->wittig Wittig Reagent reductive_amination Amine start->reductive_amination R₂NH, [H] debenzylation 2-Hydroxy-4-methylbenzaldehyde start->debenzylation H₂, Pd/C eas Substituted Ring Derivative start->eas Electrophile (E⁺)

Caption: Key reactivity pathways for this compound.

Applications in Research and Development

While specific applications for this compound are not extensively documented in public literature, its structural motifs are highly relevant in medicinal chemistry.[10] Structurally related benzyloxybenzaldehyde derivatives are recognized as crucial building blocks for novel therapeutic agents. For instance, 2-(benzyloxy)-4-fluorobenzaldehyde is a key scaffold for designing molecules with enhanced pharmacological properties, including inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer.[7] The aldehyde functionality provides a versatile handle for constructing a wide array of bioactive molecules through transformations like Schiff base formation and aldol condensations.[7] Therefore, this compound is a promising precursor for the synthesis of complex heterocyclic systems and other scaffolds of interest in drug discovery programs.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a full toxicological profile is not available, data from structurally similar compounds suggests it should be treated as a potential irritant.

  • Hazard Classification : Although not universally classified, related compounds are often labeled with GHS hazard statements indicating they may cause skin irritation, serious eye irritation, and respiratory irritation.[2][11][12]

  • Handling Precautions :

    • Use only in a well-ventilated area or under a chemical fume hood.[11]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

    • Avoid breathing dust, fumes, or vapors.[11]

    • Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage at 2-8°C under an inert atmosphere like nitrogen is recommended.[1]

Conclusion

This compound is a synthetically versatile aromatic aldehyde with significant potential as an intermediate in advanced organic synthesis. Its properties are well-defined by the interplay of its aldehyde, benzyl ether, and methyl-substituted aromatic functionalities. A firm understanding of its synthesis, spectroscopic identity, and predictable reactivity is essential for leveraging this compound in the design and execution of synthetic routes targeting novel molecules in pharmaceuticals and materials science. Adherence to proper safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory.

References

An In-depth Technical Guide to 2-(Benzyloxy)-4-methylbenzaldehyde: A Key Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both versatility and potent biological activity is paramount. 2-(Benzyloxy)-4-methylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a compound of significant interest. Its unique structural architecture, featuring a reactive aldehyde functionality, a sterically influential methyl group, and a protective benzyloxy moiety, provides a rich platform for the synthesis of novel therapeutic agents. This in-depth guide offers a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and, most critically, its burgeoning role in the development of targeted therapies, particularly in the realm of oncology. We will delve into the causality behind its synthetic route and its application as a precursor to potent enzyme inhibitors, providing field-proven insights for researchers in the pharmaceutical sciences.

Core Identifiers and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a compound are the bedrock of any research and development endeavor. This section provides the key identifiers and properties for this compound.

IdentifierValue
CAS Number 154478-35-0
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
IUPAC Name This compound
Synonyms 4-Methyl-2-(phenylmethoxy)benzaldehyde
Appearance Light brown to brown solid
Melting Point 105-108 °C
Boiling Point (Predicted) 379.9 ± 27.0 °C
Density (Predicted) 1.119 ± 0.06 g/cm³
Storage 2-8°C, stored under an inert atmosphere

Strategic Synthesis: A Step-by-Step Experimental Protocol

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This method is predicated on the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-hydroxy-4-methylbenzaldehyde attacks benzyl bromide to form the desired ether linkage. The choice of a relatively mild base like potassium carbonate is crucial to selectively deprotonate the phenolic hydroxyl without promoting side reactions. Anhydrous conditions are essential to prevent the hydrolysis of the base and the starting materials.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the benzylation of phenolic aldehydes.

Materials:

  • 2-Hydroxy-4-methylbenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, extraction, and filtration

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 2-hydroxy-4-methylbenzaldehyde (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in dichloromethane and wash with water (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-Hydroxy-4-methylbenzaldehyde reaction Williamson Ether Synthesis (Acetone, Reflux) start1->reaction start2 Benzyl Bromide start2->reaction start3 Potassium Carbonate start3->reaction workup1 Filtration reaction->workup1 workup2 Solvent Removal workup1->workup2 workup3 Extraction workup2->workup3 workup4 Drying & Concentration workup3->workup4 purification Recrystallization or Column Chromatography workup4->purification product This compound purification->product G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus retinal Retinal ALDH1A3 ALDH1A3 retinal->ALDH1A3 Oxidation RA Retinoic Acid ALDH1A3->RA RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binding RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding gene_expression Target Gene Expression RARE->gene_expression Transcription Regulation inhibitor This compound Derivatives inhibitor->ALDH1A3 Inhibition

An In-Depth Technical Guide to 2-(Benzyloxy)-4-methylbenzaldehyde: Synthesis, Characterization, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(benzyloxy)-4-methylbenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in organic synthesis and drug development. This document moves beyond a simple recitation of facts to offer in-depth, field-proven insights into its synthesis, structural elucidation, reactivity, and potential applications, grounded in established chemical principles.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic aldehyde featuring a benzyloxy group at the ortho position and a methyl group at the para position relative to the formyl group. These substitutions create a unique electronic and steric environment that dictates its reactivity and utility as a chemical intermediate.

A summary of its key quantitative data is presented below:

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1][2]
CAS Number 154478-35-0[1]
IUPAC Name This compound
Synonyms 4-Methyl-2-(phenylmethoxy)benzaldehyde[1]
Appearance Expected to be a solid or oil

Strategic Synthesis: A Methodical Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the formylation of p-cresol. This approach is favored for its regiochemical control and the use of readily available starting materials.

Step 1: Formylation of p-Cresol to Yield 2-Hydroxy-4-methylbenzaldehyde

The introduction of the aldehyde functionality onto the p-cresol scaffold is a critical first step. A robust and scalable method is the tin tetrachloride-mediated formylation.[3][4]

Causality of Experimental Choices:

  • p-Cresol as Starting Material: The hydroxyl group of p-cresol is an activating ortho-, para-director. With the para position blocked by the methyl group, formylation is directed to the ortho position, ensuring the desired isomer is the major product.

  • Tin Tetrachloride (SnCl₄): This Lewis acid is employed to activate the substrate and facilitate the electrophilic aromatic substitution by the formylating agent.

  • Paraformaldehyde: This serves as the source of the formyl group. In the presence of the Lewis acid, it generates the electrophilic species required for the reaction.

  • Tri-N-butylamine: This bulky amine acts as a non-nucleophilic base to scavenge the protons generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol:

  • Under an inert nitrogen atmosphere, dissolve p-cresol (1.0 eq) in toluene.

  • To this solution, add tin tetrachloride (0.2 eq) and tri-N-butylamine (0.5 eq). Stir the resulting mixture at room temperature for 20 minutes.

  • Add paraformaldehyde (1.2 eq) to the reaction mixture.

  • Heat the solution to 100°C and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by pouring it into a 2N hydrochloric acid solution.

  • Extract the aqueous layer with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • The solvent is removed under reduced pressure to yield crude 2-hydroxy-4-methylbenzaldehyde, which can be purified by recrystallization or column chromatography.

Step 2: Benzylation of 2-Hydroxy-4-methylbenzaldehyde

The second step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a standard Williamson ether synthesis, a reliable and high-yielding transformation.[5]

Causality of Experimental Choices:

  • Base (e.g., K₂CO₃, NaH): A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of base depends on the desired reaction conditions, with stronger bases like sodium hydride allowing for lower reaction temperatures.

  • Benzyl Bromide: This is an excellent electrophile for the Williamson ether synthesis due to the good leaving group ability of the bromide ion.

  • Solvent (e.g., Acetone, DMF): A polar aprotic solvent is ideal as it can dissolve the ionic intermediates without participating in the reaction.

Experimental Protocol:

  • Dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in acetone.

  • Add potassium carbonate (1.5 eq) to the solution.

  • To the stirred suspension, add benzyl bromide (1.1 eq) dropwise.

  • Reflux the reaction mixture for 12-24 hours, monitoring for the disappearance of the starting material by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue is then taken up in a suitable organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel will afford pure this compound.

Structural Elucidation and Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to provide a clear fingerprint of the molecule.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: The protons on the benzaldehyde ring will appear as a set of coupled multiplets in the aromatic region (δ 6.8 - 7.8 ppm). The protons on the benzyl group will also appear in this region, likely as a multiplet around δ 7.2-7.5 ppm.

  • Methylene Protons (-CH₂-): A characteristic singlet around δ 5.0 - 5.2 ppm, corresponding to the two protons of the benzylic ether linkage.

  • Methyl Protons (-CH₃): A singlet further upfield, typically around δ 2.2 - 2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, expected around δ 190 - 195 ppm.

  • Aromatic Carbons: A series of signals in the δ 110 - 160 ppm range, corresponding to the twelve aromatic carbons. The carbon bearing the benzyloxy group will be more shielded than the others.

  • Methylene Carbon (-CH₂-): A signal around δ 70 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20 - 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

  • C-O Stretch (Ether): A prominent band in the region of 1200-1250 cm⁻¹.

  • Aromatic C=C Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the fingerprint region that can provide information about the substitution pattern.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde functionality, with the benzyloxy and methyl groups modulating its electronic properties.

Reactivity of the Aldehyde Group

The aldehyde group is a primary site for nucleophilic attack. The electron-donating nature of the benzyloxy group (through resonance) and the methyl group (through induction) slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, it readily undergoes a variety of important transformations:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-(benzyloxy)-4-methylbenzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, [2-(benzyloxy)-4-methylphenyl]methanol, with mild reducing agents such as sodium borohydride.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a powerful method for C-C bond formation.

  • Condensation Reactions: Can participate in aldol and Knoevenagel condensations with enolates and active methylene compounds, respectively.

Role as a Building Block in Drug Discovery

The 2-(benzyloxy)benzaldehyde scaffold is a valuable motif in medicinal chemistry.[5] The benzyloxy group serves as a protecting group for a phenol, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization. This strategy is crucial in the multi-step synthesis of complex drug molecules.

Derivatives of benzyloxybenzaldehydes have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases.[5] For instance, they have been investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in certain cancers.[5] The aldehyde functionality of this compound provides a versatile handle for the synthesis of a diverse library of compounds for biological screening.

Logical Workflow for Synthesis and Evaluation:

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation A This compound B Condensation, Oxidation, etc. A->B Reaction C Library of Derivatives B->C Purification D In vitro Assays (e.g., enzyme inhibition) C->D Screening E Lead Compound Identification D->E Hit-to-Lead E->A Structure-Activity Relationship Studies

Caption: General workflow for the use of this compound in drug discovery.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. While specific toxicity data for this compound is not available, information from its isomer, 2-methyl-4-benzyloxybenzaldehyde, and other related aromatic aldehydes provides a basis for a prudent safety assessment.

Hazard Identification:

Based on analogous compounds, this compound is expected to have the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[6]

  • Eye Irritation: May cause serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[6]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined synthesis, predictable reactivity, and the strategic importance of its structural motifs make it a compound of considerable interest for researchers and drug development professionals. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, offering a foundation for its effective utilization in the laboratory.

References

An In-depth Technical Guide to 4-(Benzyloxy)-2-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: While the initial inquiry specified 2-(Benzyloxy)-4-methylbenzaldehyde, a thorough review of chemical literature and databases reveals a significant disparity in available technical data. The isomeric compound, 4-(Benzyloxy)-2-methylbenzaldehyde (CAS No. 101093-56-5), is substantially more prevalent in research and development, particularly within the pharmaceutical sciences. This guide will therefore focus on this well-documented and industrially relevant isomer, providing a comprehensive overview of its chemical identity, synthesis, and applications. This pivot ensures the delivery of a robust and actionable technical resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

4-(Benzyloxy)-2-methylbenzaldehyde, with the IUPAC name 2-methyl-4-(phenylmethoxy)benzaldehyde, is a substituted aromatic aldehyde that serves as a critical building block in organic synthesis.[1] Its structure features a benzaldehyde core with a methyl group at the 2-position and a benzyloxy group at the 4-position. The benzyloxy moiety often functions as a protecting group for the phenol, which can be selectively removed during a synthetic sequence.

The physicochemical properties of 4-(Benzyloxy)-2-methylbenzaldehyde are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReference
IUPAC Name 2-methyl-4-(phenylmethoxy)benzaldehyde[1]
CAS Number 101093-56-5[1]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 58-62 °C[2]
Boiling Point 234 °C at 19 mmHg[2]
Solubility Soluble in organic solvents such as methanol and chloroform; limited solubility in water.[3]
InChI InChI=1S/C15H14O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3[1]
SMILES CC1=C(C=C(=C1)C=O)OCC2=CC=CC=C2[4]

Synthesis of 4-(Benzyloxy)-2-methylbenzaldehyde

The synthesis of 4-(Benzyloxy)-2-methylbenzaldehyde is typically achieved through a Williamson ether synthesis, a robust and widely employed method for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, 4-hydroxy-2-methylbenzaldehyde serves as the phenolic precursor, which is deprotonated by a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with benzyl bromide in a nucleophilic substitution reaction to yield the desired product.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process: deprotonation of the phenol followed by nucleophilic substitution.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification 4-hydroxy-2-methylbenzaldehyde 4-hydroxy-2-methylbenzaldehyde Benzyl Bromide Addition Benzyl Bromide Addition 4-hydroxy-2-methylbenzaldehyde->Benzyl Bromide Addition Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Benzyl Bromide Addition Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Benzyl Bromide Addition Reflux Reflux Benzyl Bromide Addition->Reflux Nucleophilic Substitution Filtration Filtration Reflux->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Recrystallization Recrystallization Solvent Evaporation->Recrystallization 4-(Benzyloxy)-2-methylbenzaldehyde 4-(Benzyloxy)-2-methylbenzaldehyde Recrystallization->4-(Benzyloxy)-2-methylbenzaldehyde Final Product

Caption: Synthetic workflow for 4-(Benzyloxy)-2-methylbenzaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-(Benzyloxy)-2-methylbenzaldehyde.

Materials:

  • 4-hydroxy-2-methylbenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-methylbenzaldehyde in acetone.

  • Add anhydrous potassium carbonate to the solution. The mixture is typically stirred at room temperature for a short period to facilitate the formation of the phenoxide.

  • To the stirred suspension, add benzyl bromide dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Allow the reaction mixture to cool to room temperature and filter to remove the inorganic salts.

  • Wash the residue with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-(Benzyloxy)-2-methylbenzaldehyde as a crystalline solid.

Applications in Drug Discovery and Development

4-(Benzyloxy)-2-methylbenzaldehyde is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the reactive aldehyde group and the benzyloxy moiety, which can be strategically manipulated to introduce diverse functionalities.

Precursor for Bioactive Heterocycles

The aldehyde functional group is a versatile handle for the construction of heterocyclic ring systems, which are prevalent scaffolds in many approved drugs. Condensation reactions with various nucleophiles, such as amines and hydrazines, can lead to the formation of imines and hydrazones, which can then undergo further cyclization reactions to produce a wide array of heterocyclic compounds.

Role in the Synthesis of Cardiotonic Agents

This compound serves as a key intermediate in the synthesis of certain cardiotonic agents.[3] The aldehyde group can participate in reductive amination reactions to form essential secondary amine linkages, while the benzyloxy group can be deprotected to reveal a phenol, which may be crucial for receptor binding or can be further functionalized.[3]

G cluster_0 Chemical Transformations 4-(Benzyloxy)-2-methylbenzaldehyde 4-(Benzyloxy)-2-methylbenzaldehyde Reductive Amination Reductive Amination 4-(Benzyloxy)-2-methylbenzaldehyde->Reductive Amination Intermediate Condensation Reactions Condensation Reactions 4-(Benzyloxy)-2-methylbenzaldehyde->Condensation Reactions Intermediate Bioactive Molecules Bioactive Molecules Debenzylation Debenzylation Bioactive Molecules->Debenzylation Further Modification Reductive Amination->Bioactive Molecules Leads to Condensation Reactions->Bioactive Molecules Leads to

Caption: Role of 4-(Benzyloxy)-2-methylbenzaldehyde in synthesis.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton (around 9-10 ppm), the aromatic protons on both the benzaldehyde and benzyl rings (in the range of 6.5-7.5 ppm), the methylene protons of the benzyloxy group (a singlet around 5 ppm), and the methyl protons (a singlet around 2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the aldehyde (around 190 ppm), signals for the aromatic carbons, the methylene carbon of the benzyloxy group (around 70 ppm), and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-O stretching of the ether linkage, and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight.

Safety and Handling

4-(Benzyloxy)-2-methylbenzaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

4-(Benzyloxy)-2-methylbenzaldehyde is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its versatile chemical nature, stemming from the aldehyde and protected phenol functionalities, allows for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.

References

A Comprehensive Technical Guide to 2-(Benzyloxy)-4-methylbenzaldehyde: Physical and Solubility Characteristics for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physical and solubility properties of 2-(Benzyloxy)-4-methylbenzaldehyde, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in a laboratory setting.

Introduction and Chemical Identity

This compound, with the CAS number 154478-35-0, is an aromatic aldehyde characterized by the presence of a benzyloxy group and a methyl group on the benzaldehyde core. Its chemical structure significantly influences its physical properties and solubility, which are critical parameters for its use in synthetic chemistry, particularly in reaction setup, workup, and purification processes.

Table 1: Chemical Identity of this compound

PropertyValueSource
CAS Number 154478-35-0[1]
Molecular Formula C₁₅H₁₄O₂[2]
Molecular Weight 226.27 g/mol [2]
IUPAC Name This compoundN/A

Physical Appearance and Properties

This compound is a solid compound under standard laboratory conditions. Its appearance is consistently reported as a light brown to brown solid.[1] This coloration can be an important indicator of purity, with variations potentially suggesting the presence of impurities.

Table 2: Physical Properties of this compound

PropertyValueSource
Physical State Solid[1]
Appearance Light brown to brown[1]
Melting Point 105-108 °C[1]
Boiling Point (Predicted) 379.9 ± 27.0 °C[1]
Density (Predicted) 1.119 ± 0.06 g/cm³[1]

The relatively high melting point is consistent with its solid-state at room temperature and suggests strong intermolecular forces in its crystal lattice. The predicted high boiling point is also expected for a molecule of its size and polarity.

Solubility Profile: Theoretical and Practical Considerations

The solubility of a compound is a critical factor in its handling, reaction, and purification. The principle of "like dissolves like" is a fundamental concept in predicting the solubility of this compound.[3] Its molecular structure, featuring a polar carbonyl group and ether linkage, alongside nonpolar aromatic rings, suggests a nuanced solubility profile.

Expected Solubility:

  • High Solubility: Expected in moderately polar to nonpolar organic solvents such as dichloromethane, chloroform, diethyl ether, ethyl acetate, acetone, and toluene. These solvents can effectively solvate the aromatic rings and the benzyl group.

  • Moderate to Low Solubility: Expected in polar protic solvents like ethanol and methanol. While the carbonyl and ether oxygens can act as hydrogen bond acceptors, the large nonpolar surface area of the molecule will limit its solubility.[7]

  • Insoluble: Expected in water. The large hydrophobic regions of the molecule will dominate, making it immiscible with water.[5][7]

Table 3: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterInsolubleLarge hydrophobic structure.
Methanol, EthanolSparingly SolubleCan act as H-bond acceptor, but large nonpolar part limits solubility.
Acetone, Ethyl AcetateSolubleGood balance of polarity to solvate the molecule.
Dichloromethane, ChloroformSolubleEffective at solvating aromatic compounds.
Toluene, HexaneSoluble to Sparingly SolubleNonpolar solvents will interact well with the aromatic rings.

Experimental Protocol for Solubility Determination

To provide a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • HPLC vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of glass vials.

    • Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the filtered saturated solutions into the HPLC system.

    • Determine the concentration of this compound in the saturated solutions by comparing their peak areas to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow Diagram

G cluster_prep Preparation cluster_proc Processing cluster_quant Quantification cluster_report Reporting prep1 Weigh excess solid prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 proc1 Centrifuge to pellet solid prep3->proc1 proc2 Filter supernatant proc1->proc2 quant3 Analyze filtered samples by HPLC proc2->quant3 quant1 Prepare standard solutions quant2 Generate HPLC calibration curve quant1->quant2 report1 Calculate solubility (mg/mL or mol/L) quant2->report1 quant3->report1

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 2-methyl-4-benzyloxybenzaldehyde and 2-(benzyloxy)-4-fluorobenzaldehyde, suggest that it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[8][9]

Recommended Precautions:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a solid compound with a light brown to brown appearance and a melting point in the range of 105-108 °C. Its solubility is predicted to be high in common organic solvents and low in polar solvents like water. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is essential for its effective use in research and development. Adherence to standard safety protocols is recommended when handling this compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the structural elucidation of 2-(Benzyloxy)-4-methylbenzaldehyde using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features and the protocols for data acquisition are detailed to ensure scientific integrity and reproducibility.

Introduction

This compound is a valuable organic intermediate characterized by a benzaldehyde core substituted with a methyl group and a benzyloxy group. Its structural features make it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and materials. Accurate and unambiguous characterization is paramount for its use in synthesis, and this is achieved through a combination of modern spectroscopic methods. This document provides a detailed analysis of the expected NMR, IR, and MS data for this compound, offering a benchmark for its identification and quality control.

Molecular Properties
PropertyValueSource
IUPAC Name 2-methyl-4-(phenylmethoxy)benzaldehyde[1]
CAS Number 154478-35-0[2]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Exact Mass 226.099379685 Da[1]
Molecular Structure

The structure of this compound forms the basis for all subsequent spectral interpretations.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed structural map can be assembled.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the aromatic protons on both rings, the benzylic methylene protons, and the methyl protons. The chemical shifts are influenced by the electronic environment; electron-donating groups like methyl (-CH₃) and benzyloxy (-OCH₂Ph) cause upfield shifts (shielding), while electron-withdrawing groups like the aldehyde (-CHO) cause downfield shifts (deshielding).[3]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.9 - 10.1Singlet (s)1H
Aromatic (H5)7.7 - 7.8Doublet (d)1H
Benzyl Aromatic7.3 - 7.5Multiplet (m)5H
Aromatic (H3)6.8 - 6.9Doublet (d)1H
Aromatic (H6)6.7 - 6.8Singlet (s)1H
Benzylic (-OCH₂-)5.1 - 5.2Singlet (s)2H
Methyl (-CH₃)2.2 - 2.4Singlet (s)3H
  • Causality: The aldehyde proton resonates at a very high chemical shift (~10.0 ppm) due to the strong deshielding effect of the carbonyl group.[4] The protons on the benzyloxy group's phenyl ring appear in the typical aromatic region. The benzylic methylene protons are deshielded by the adjacent oxygen atom, appearing around 5.1 ppm.[5] The methyl group protons are in a standard alkyl region but are slightly deshielded by the aromatic ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. The chemical shifts are highly diagnostic of the carbon type (e.g., carbonyl, aromatic, aliphatic).[6]

Carbon AssignmentPredicted δ (ppm)
Aldehyde (C=O)190 - 192
Aromatic (C4-O)162 - 164
Aromatic (C2)140 - 142
Benzyl Aromatic (ipso-C)136 - 137
Aromatic (C5)132 - 134
Benzyl Aromatic (ortho, para-C)128 - 129
Benzyl Aromatic (meta-C)127 - 128
Aromatic (C1)124 - 126
Aromatic (C3, C6)112 - 114
Benzylic (-OCH₂-)70 - 72
Methyl (-CH₃)20 - 22
  • Causality: The aldehyde carbonyl carbon is the most downfield signal, typically appearing near 190 ppm.[7] Aromatic carbons attached to oxygen (C4) are also significantly deshielded (162-164 ppm).[8] The benzylic carbon (-OCH₂-) appears in the characteristic ether region (70-72 ppm), and the methyl carbon gives a signal in the aliphatic region (~21 ppm).[9][10]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data quality and consistency.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Data Acquisition (¹H): Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Expected IR Absorption Bands

The IR spectrum of this compound is dominated by absorptions from the aldehyde, aromatic rings, and ether linkage.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3060, ~3030MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch (CH₃, CH₂)
~2820, ~2720Medium, WeakAldehyde C-H Stretch (Fermi doublet)
~1690 Strong Aromatic Aldehyde C=O Stretch
~1600, ~1490Medium-StrongAromatic C=C Stretch
~1250, ~1050StrongAryl-Alkyl Ether C-O Stretch
  • Causality: The most characteristic peak is the strong carbonyl (C=O) stretch of the aromatic aldehyde, expected around 1690 cm⁻¹.[7] Conjugation with the aromatic ring lowers this frequency from that of a saturated aldehyde (~1730 cm⁻¹).[12] The presence of an aldehyde is further confirmed by the two weaker C-H stretching bands around 2820 and 2720 cm⁻¹.[13] The strong absorptions in the 1250-1050 cm⁻¹ region are indicative of the C-O stretching of the aryl-alkyl ether.[5]

Experimental Protocol: IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Place small amount of solid sample on ATR crystal BG Collect Background Spectrum (Air) Prep->BG Sample Collect Sample Spectrum BG->Sample Place sample Process Perform Automatic Baseline Correction & ATR Correction Sample->Process Result Generate Transmittance vs. Wavenumber Plot Process->Result

Caption: Standard workflow for acquiring an ATR-IR spectrum.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The resulting interferogram is Fourier-transformed into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule after ionization. For this compound, Electron Ionization (EI) is a common technique.

Expected Mass Spectrum and Fragmentation

The mass spectrum is predicted based on the established fragmentation principles of aromatic aldehydes and benzyl ethers.[14] The molecular ion (M⁺) is expected at an m/z corresponding to the molecule's exact mass.

  • Molecular Ion (M⁺): m/z 226

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: The most favorable cleavage often occurs at the benzylic C-O bond, leading to the formation of the highly stable tropylium ion.

    • Alpha-Cleavage: Loss of radicals adjacent to the carbonyl group or the aromatic ring.

Table of Predicted Major Fragment Ions:

m/zProposed Fragment IonNotes
226[C₁₅H₁₄O₂]⁺Molecular Ion (M⁺)
225[M-H]⁺Loss of a hydrogen radical
197[M-CHO]⁺Loss of the formyl radical
91 [C₇H₇]⁺ Tropylium ion (Base Peak)
77[C₆H₅]⁺Phenyl cation

digraph "Fragmentation_Pathway" {
graph [splines=true, overlap=false, nodesep=0.6];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=11];
edge [fontname="sans-serif", fontsize=10, color="#EA4335"];

M [label="[M]⁺˙\nm/z = 226", fillcolor="#E8F0FE"];
M_H [label="[M-H]⁺\nm/z = 225"];
M_CHO [label="[M-CHO]⁺\nm/z = 197"];
Tropylium [label="[C₇H₇]⁺\nm/z = 91\n(Tropylium Ion)", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
Phenyl [label="[C₆H₅]⁺\nm/z = 77"];

M -> M_H [label="- •H"];
M -> M_CHO [label="- •CHO"];
M -> Tropylium [label="- •C₈H₇O₂", style=bold, color="#4285F4", fontcolor="#4285F4"];
Tropylium -> Phenyl [label="- CH₂"];

}

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Causality of Fragmentation: The formation of the tropylium ion (m/z 91) is a hallmark of compounds containing a benzyl group.[15][16] This seven-membered aromatic cation is exceptionally stable, and its corresponding peak is often the most intense in the spectrum (the base peak). Other fragments arise from the loss of the aldehyde group or a hydrogen atom from the molecular ion.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen skeleton. IR spectroscopy confirms the presence of key functional groups, most notably the conjugated aldehyde and the aryl-alkyl ether. Mass spectrometry establishes the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, especially the characteristic formation of the tropylium ion. The data and protocols presented in this guide serve as an authoritative reference for the characterization of this important chemical intermediate.

References

An In-Depth Technical Guide to the Safe Handling of 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-(Benzyloxy)-4-methylbenzaldehyde (CAS No. 154478-35-0). It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The guidance herein synthesizes regulatory data with practical, field-proven insights to ensure procedural safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Profile

This compound is a substituted aromatic aldehyde. The presence of the aldehyde group makes it a versatile intermediate in organic synthesis, while the benzyloxy and methyl substituents influence its reactivity and physical properties. Understanding its fundamental characteristics is the first step toward safe handling.

Table 1: Compound Identifiers and Properties

Property Value Source
IUPAC Name This compound N/A
Synonyms 4-Benzyloxy-2-methyl-benzaldehyde, 2-Methyl-4-(phenylmethoxy)benzaldehyde [1]
CAS Number 154478-35-0 [2]
Molecular Formula C₁₅H₁₄O₂ [1]
Molecular Weight 226.27 g/mol [1][3]
Topological Polar Surface Area 26.3 Ų [1][3]

| XLogP3-AA (Partition Coeff.) | 3.2 |[1] |

Section 2: Hazard Analysis and GHS Classification

A thorough understanding of a compound's hazards is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) as an irritant. The causality is linked to the aldehyde functional group, which can react with biological nucleophiles, and its overall molecular properties that facilitate skin and eye contact.

Table 2: GHS Hazard Classification | Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | 2 |

alt text
| Warning | H315 : Causes skin irritation.[1] | | Serious Eye Damage/Irritation | 2 |
alt text
| Warning | H319 : Causes serious eye irritation.[1] | | Specific Target Organ Toxicity (Single Exposure) | 3 |
alt text
| Warning | H335 : May cause respiratory irritation.[1] |

The primary risks—skin, eye, and respiratory irritation—dictate the mandatory use of engineering controls and personal protective equipment to create a barrier between the researcher and the compound.

Section 3: Core Principles of Safe Handling and Storage

Safe handling is a system, not a single action. It integrates engineering controls, administrative procedures, and personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to contain the hazard at its source.

  • Fume Hood: All weighing, transferring, and reaction-setup operations involving this compound must be performed inside a certified chemical fume hood.[4] This is critical for preventing the inhalation of any dust or aerosols, directly addressing the H335 respiratory irritation hazard.

  • Ventilation: The laboratory must be equipped with sufficient general ventilation to ensure any fugitive emissions are diluted and exhausted.[4][5]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the user and the chemical. Its selection must directly correspond to the identified hazards.

  • Hand Protection: Wear nitrile or other chemically resistant protective gloves.[4] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety glasses or goggles are mandatory.[4] This is a direct countermeasure to the H319 serious eye irritation hazard.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.[5]

Storage Protocol: Ensuring Stability and Safety

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Container: Store in the original, tightly sealed container to prevent contamination and accidental release.[4][5]

  • Environment: Keep in a cool, dry, and well-ventilated area.[4]

  • Inert Atmosphere: Some suppliers note that the compound is air-sensitive and recommend storing it under an inert atmosphere, such as argon.[4] This prevents slow oxidation of the aldehyde group to the corresponding carboxylic acid, which can alter its reactivity and purity.

  • Segregation: Store away from incompatible materials, specifically strong oxidizing agents and strong acids, to prevent uncontrolled reactions.[4]

Section 4: Standard Operating Procedures (SOPs)

The following protocols provide a self-validating system for handling this compound safely.

Laboratory Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (gloves, safety glasses, lab coat).

  • Weighing & Transfer: Conduct all weighing and transfers on a disposable weigh boat or paper inside the fume hood to contain any spills.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly to avoid generating dust.[4]

  • Post-Handling: After use, securely close the container. Wipe down the work surface within the fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6] Do not eat, drink, or smoke in the laboratory area.[6]

Workflow for Safe Chemical Management

The following diagram illustrates the logical flow for managing this compound from receipt to disposal.

cluster_prep Preparation & Handling cluster_response Contingency & Disposal A Receive Chemical B Verify SDS & Label A->B Inspect C Store in Cool, Dry, Ventilated Area (Under Argon if required) B->C Store D Don PPE (Gloves, Goggles, Coat) C->D Retrieve for Use E Work in Fume Hood D->E F Weigh & Transfer E->F G Perform Experiment F->G H Return to Storage G->H I Spill Occurs G->I If Spill N Dispose of Waste H->N Dispose of Empty Container or Expired Chemical J Evacuate & Ventilate I->J O Seek First Aid (See Section 5.1) I->O If Exposure K Absorb with Inert Material J->K L Collect in Sealed Container K->L M Decontaminate Area L->M M->N

Caption: Logical workflow for the safe handling of this compound.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical.

First Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[1][5] If symptoms persist, seek medical attention.

  • Skin Contact: Should skin contact occur, immediately take off contaminated clothing and wash the affected area with plenty of soap and water.[5] If skin irritation develops, seek medical advice.[5]

  • Eye Contact: In case of eye contact, rinse cautiously and thoroughly with water for several minutes.[1][5] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][6]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[7] Call a poison center or doctor for treatment advice.

Accidental Release (Spill) Measures
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain: Prevent the spill from entering drains or waterways.[6][7]

  • Clean-up: Wearing appropriate PPE, gently sweep or vacuum the solid material into a labeled, sealed container for disposal.[6][8] Avoid generating dust.

  • Decontaminate: Wash the spill area thoroughly with water once the material has been collected.[6]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Material: Dispose of unused product and contaminated materials as hazardous waste.[5][9] This should be done through an approved waste disposal facility in accordance with local, state, and federal regulations.

  • Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself and dispose of them through the same hazardous waste stream.

Section 7: Reactivity Profile

  • Stability: The compound is stable under recommended storage conditions.[4]

  • Conditions to Avoid: Avoid exposure to heat and air, which can lead to degradation.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]

  • Hazardous Decomposition Products: Combustion will produce toxic fumes, primarily carbon monoxide (CO) and carbon dioxide (CO₂).[4]

References

Key structural features of 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Structural Features of 2-(Benzyloxy)-4-methylbenzaldehyde

Abstract

This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its molecular architecture, characterized by the spatial and electronic interplay between an aldehyde, a bulky benzyloxy ether, and a methyl group, imparts a unique reactivity profile. This guide provides an in-depth analysis of its core structural features. We will dissect the molecule's stereoelectronic properties, offer detailed protocols for its synthesis and characterization, and present its spectroscopic signature through a comparative analysis with structurally related analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 154478-35-0) is a trifunctional aromatic compound.[1] Its structure is built upon a benzaldehyde core, substituted at the C2 (ortho) position with a benzyloxy group (-OCH₂Ph) and at the C4 (para) position with a methyl group (-CH₃).

The molecule's overall properties are a direct consequence of the synergy between its constituent parts. The aldehyde group is the primary center of reactivity for nucleophilic addition and condensation reactions. The benzyloxy group acts as a sterically demanding, electron-donating (by resonance) protecting group for a phenol. The methyl group, also electron-donating (by hyperconjugation and induction), further modulates the electronic character of the aromatic ring.

A logical diagram illustrating the key functional regions of the molecule is presented below.

cluster_mol This compound cluster_features Key Structural Features mol C₁₅H₁₄O₂ aldehyde Aldehyde Group (-CHO) mol->aldehyde Primary Reactive Site benzyloxy Benzyloxy Group (-OCH₂Ph) mol->benzyloxy Steric & Electronic Influence (Protecting Group) methyl Methyl Group (-CH₃) mol->methyl Electronic Modulation ring Substituted Benzene Ring mol->ring Aromatic Scaffold G Ring Benzene Ring CHO CHO Ring->CHO Deactivating Effect O O O->Ring +R CH3 CH3 CH3->Ring +I label_node Net effect: Increased electron density on the ring reduces aldehyde electrophilicity. G start Combine Reactants (2-hydroxy-4-methylbenzaldehyde, K₂CO₃, Benzyl Bromide in DMF) react Heat and Stir Overnight (70-80°C) start->react workup Cool, Dilute with Water, and Extract with EtOAc react->workup wash Wash Organic Layer (Water, Brine) workup->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify end Pure this compound purify->end

References

The Benzyloxy Group: A Strategic Modulator of Reactivity in 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)-4-methylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in organic synthesis, serving as a versatile precursor for a wide range of complex molecular architectures. The strategic positioning of the benzyloxy group at the ortho position, in concert with a methyl group at the para position, imparts a unique reactivity profile to the molecule. This technical guide provides a comprehensive analysis of the multifaceted roles of the benzyloxy group, dissecting its electronic and steric influences on the reactivity of the aldehyde functionality and the aromatic nucleus. We will explore its function as a potent ortho-para directing group in electrophilic aromatic substitution, its impact on the electrophilicity of the carbonyl carbon in nucleophilic addition reactions, and its utility as a removable protecting group. This guide will further present detailed, field-proven experimental protocols for key transformations, elucidating the causal relationships behind the methodological choices.

Introduction: The Architectural Significance of this compound

Substituted benzaldehydes are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The specific arrangement of substituents on the benzene ring dictates the molecule's chemical behavior, offering a tunable platform for synthetic chemists. In this compound, the benzyloxy moiety is not a mere spectator; it actively modulates the electron distribution and steric environment of the entire molecule, thereby governing its reaction pathways. Understanding the nuanced effects of this group is paramount for designing efficient and selective synthetic routes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 154478-35-0--INVALID-LINK--
Molecular Formula C₁₅H₁₄O₂--INVALID-LINK--[1]
Molecular Weight 226.27 g/mol --INVALID-LINK--[1]

The Dual Nature of the Benzyloxy Group: Electronic and Steric Effects

The influence of the benzyloxy group (-OCH₂Ph) at the ortho position is a delicate interplay of opposing electronic effects and significant steric hindrance.

Electronic Influence: An Activating Ortho-Para Director

The oxygen atom of the benzyloxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This electron donation increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.[2][3][4] Concurrently, the electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I effect). However, for alkoxy groups, the resonance effect is generally dominant, rendering the benzyloxy group a potent activating group and an ortho-para director in electrophilic aromatic substitution (EAS) reactions.[2][5]

In this compound, this activating effect is further enhanced by the electron-donating methyl group (+I effect and hyperconjugation) at the para position. The synergistic activation by both the ortho-benzyloxy and para-methyl groups makes the aromatic ring highly nucleophilic.

Electronic_Effects cluster_molecule This compound cluster_substituents Substituent Effects Molecule Aromatic Ring Benzyloxy ortho-Benzyloxy Group Benzyloxy->Molecule +R > -I (Activating, o,p-directing) Methyl para-Methyl Group Methyl->Molecule +I (Activating, o,p-directing) Aldehyde meta-Aldehyde Group Aldehyde->Molecule -R, -I (Deactivating, m-directing)

Caption: Interplay of electronic effects in this compound.

Steric Hindrance: A Double-Edged Sword

The bulky benzyloxy group at the ortho position creates significant steric hindrance around the adjacent aldehyde functionality and the C3 position of the aromatic ring. This steric bulk can influence reaction outcomes in several ways:

  • Nucleophilic Addition to the Aldehyde: The approach of nucleophiles to the carbonyl carbon can be impeded, potentially slowing down reaction rates compared to less hindered aldehydes.[6]

  • Electrophilic Aromatic Substitution: While electronically favored, substitution at the C3 position (ortho to the benzyloxy group) may be disfavored due to steric clash with the bulky substituent. This can lead to a higher regioselectivity for substitution at the C5 position.

Reactivity of the Aldehyde Group: A Modulated Electrophile

The aldehyde functional group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. However, the electron-donating benzyloxy and methyl groups on the aromatic ring increase the electron density on the carbonyl carbon, thereby reducing its electrophilicity compared to unsubstituted benzaldehyde.[7][8] This moderated reactivity requires careful consideration when selecting reaction conditions for nucleophilic additions.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.[9] For this compound, the reduced electrophilicity of the aldehyde may necessitate the use of a more potent catalyst or slightly harsher reaction conditions to achieve high yields.

Experimental Protocol: Knoevenagel Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the product often precipitates. Collect the solid by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from ethanol.

Rationale: Piperidine acts as a base to deprotonate malononitrile, forming a nucleophilic enolate which then attacks the aldehyde. Ethanol is a suitable polar protic solvent for this reaction.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[10][11] The steric hindrance around the aldehyde in this compound may influence the E/Z selectivity of the resulting alkene.

Experimental Protocol: Wittig Reaction

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C and add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

  • Aldehyde Addition: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale: A strong base like n-butyllithium is required to deprotonate the phosphonium salt to form the reactive ylide. Anhydrous conditions are crucial as the ylide is highly basic and will be quenched by water.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes.[12] It involves the formation of an imine intermediate, which is then reduced in situ.

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol) and benzylamine (1.1 mmol) in methanol (10 mL). Add a catalytic amount of acetic acid (0.1 mmol). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Rationale: The acidic catalyst facilitates the formation of the imine. Sodium borohydride is a mild reducing agent suitable for the reduction of the imine in the presence of the aldehyde.

Aldehyde_Reactions cluster_reactions Nucleophilic Addition Reactions A This compound K Knoevenagel Condensation A->K + Active Methylene Compound W Wittig Reaction A->W + Phosphorus Ylide R Reductive Amination A->R + Amine, then Reducing Agent P1 P1 K->P1 α,β-Unsaturated Product P2 P2 W->P2 Alkene P3 P3 R->P3 Amine

Caption: Key nucleophilic addition reactions of the aldehyde group.

Reactivity of the Aromatic Ring: A Tale of Two Activating Groups

The synergistic effect of the ortho-benzyloxy and para-methyl groups strongly activates the aromatic ring towards electrophilic aromatic substitution. The directing effects of the substituents are as follows:

  • ortho-Benzyloxy group: Directs to C3 (ortho) and C5 (para).

  • para-Methyl group: Directs to C3 and C5 (ortho).

  • meta-Aldehyde group: Directs to C5 (meta).

Thus, the C3 and C5 positions are electronically activated. However, the steric bulk of the benzyloxy group may hinder attack at C3, making C5 the most probable site for electrophilic substitution.

Nitration

Nitration of the aromatic ring introduces a nitro group, a valuable functional group for further transformations.

Experimental Protocol: Nitration

  • Reactant Preparation: Dissolve this compound (1.0 mmol) in acetic anhydride (5 mL) in a flask cooled to 0 °C.

  • Nitrating Agent Addition: Slowly add a solution of fuming nitric acid (1.1 mmol) in acetic anhydride (2 mL) to the cooled solution while maintaining the temperature below 5 °C.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour.

  • Work-up and Purification: Pour the reaction mixture onto crushed ice and stir until the ice melts. Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the purified product.

Rationale: Acetic anhydride is used as the solvent and also serves to generate the nitronium ion (NO₂⁺) from nitric acid. The low temperature helps to control the exothermic reaction and prevent side reactions.

The Benzyloxy Group as a Protecting Group

Beyond its influence on reactivity, the benzyloxy group serves as a robust protecting group for the hydroxyl functionality.[13] Its removal can be achieved under various conditions, most commonly through catalytic hydrogenolysis, which offers a mild and selective deprotection method.

Experimental Protocol: Deprotection via Hydrogenolysis

  • Catalyst Suspension: In a round-bottom flask, suspend 10% Palladium on carbon (Pd/C, 10 mol%) in ethanol (10 mL).

  • Substrate Addition: Add the benzyloxy-protected compound (1.0 mmol) to the suspension.

  • Reaction Execution: Fit the flask with a hydrogen-filled balloon and stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol. Concentrate the filtrate under reduced pressure to yield the deprotected product.

Rationale: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen gas. This method is advantageous due to its mild conditions and the formation of toluene as a volatile byproduct.

Deprotection_Workflow Start This compound Reaction Catalytic Hydrogenolysis (H₂, Pd/C, Ethanol) Start->Reaction Product 2-Hydroxy-4-methylbenzaldehyde Reaction->Product Byproduct Toluene Reaction->Byproduct

Caption: Workflow for the deprotection of the benzyloxy group.

Conclusion

The benzyloxy group in this compound is a powerful and versatile tool for the synthetic chemist. Its strong electron-donating resonance effect, coupled with the activating nature of the para-methyl group, renders the aromatic ring highly susceptible to electrophilic attack, primarily at the C5 position. Simultaneously, its steric bulk and electronic influence moderate the reactivity of the ortho-aldehyde group, necessitating tailored conditions for nucleophilic addition reactions. Furthermore, its utility as a readily cleavable protecting group adds another layer of strategic advantage in multistep syntheses. A thorough understanding of these multifaceted roles, as detailed in this guide, is essential for harnessing the full synthetic potential of this valuable building block in the development of novel molecules.

References

Methodological & Application

Application Note: Protocols for Aldol Condensation of 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the Claisen-Schmidt condensation, a variant of the aldol condensation, using 2-(Benzyloxy)-4-methylbenzaldehyde. This reaction is fundamental for synthesizing chalcones and their derivatives, which are crucial intermediates in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles. We will explore the reaction mechanism, provide step-by-step experimental procedures, present data in a clear format, and offer troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The aldol condensation is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds, which is a critical step in building complex molecular architectures.[3][4] A key variant, the Claisen-Schmidt condensation, involves the reaction between an aromatic aldehyde that lacks α-hydrogens and an enolizable ketone.[5][6] This specificity prevents the self-condensation of the aldehyde, leading to a more controlled reaction and higher yields of the desired α,β-unsaturated ketone, commonly known as a chalcone.[7][8]

Chalcones are highly valued precursors for synthesizing flavonoids, isoflavonoids, and various heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9][10]

The subject of this guide, this compound, is an excellent substrate for this reaction. The absence of α-hydrogens ensures it can only act as an electrophile. The benzoyl and methyl groups on the aromatic ring can influence the reactivity of the aldehyde and the properties of the resulting chalcone product, making it a versatile building block in targeted synthesis.

Reaction Mechanism: The Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-understood, multi-step mechanism.[11]

  • Enolate Formation: A base, typically sodium or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[3][12] This is often the rate-determining step.

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound.[13] This forms a tetrahedral intermediate, a β-hydroxy ketone (the aldol addition product).[12][13]

  • Dehydration: The aldol addition product is readily dehydrated under the reaction conditions, often facilitated by heat.[3] The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion via an E1cB mechanism, forming a stable, conjugated α,β-unsaturated ketone (the chalcone).[3][12] This final dehydration step is often irreversible and drives the reaction to completion.[7]

Below is a diagram illustrating the general reaction scheme.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound (Electrophile) D (E)-1-phenyl-3-(2-(benzyloxy)-4-methylphenyl)prop-2-en-1-one (Chalcone) A->D Reacts with B Acetophenone (Nucleophile Precursor) B->D Reacts with C Base (NaOH or KOH) Ethanol/Water Room Temperature C->B Catalyzes

Caption: General reaction scheme for the Claisen-Schmidt condensation.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a chalcone derivative from this compound and acetophenone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichCAS: 154478-35-0
Acetophenone≥99%Sigma-AldrichCAS: 98-86-2
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
Ethanol (95%)Reagent GradeVWR
Deionized WaterMillipore
Hydrochloric Acid (HCl)1 M solutionFor neutralization
Ethyl AcetateHPLC GradeFor TLC
HexaneHPLC GradeFor TLC
Anhydrous Magnesium SulfateFor drying
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice bath
Büchner funnel and filter paper
TLC plates (Silica gel 60 F254)
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 10 mmol, 2.26 g) and acetophenone (1.0 eq, 10 mmol, 1.20 g) in 30-40 mL of 95% ethanol.[11]

  • Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Base Addition: Prepare a solution of NaOH (2.0 eq, 20 mmol, 0.80 g) in 10 mL of deionized water. Add this solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the temperature remains below 25 °C.[11]

    • Scientist's Note: Slow, dropwise addition of the base is crucial to control the exothermic reaction and prevent unwanted side reactions. Maintaining a low temperature favors the aldol addition step.

  • Reaction: After the complete addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The formation of a precipitate is often observed.[11][14]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 4:1 v/v). The product spot should be significantly less polar than the starting aldehydes.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water. Neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7. A solid precipitate of the crude chalcone should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic salts.[1]

  • Purification (Recrystallization): Purify the crude product by recrystallizing from a suitable solvent, such as ethanol.[1][15] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[15]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven.[14]

  • Characterization: Determine the mass of the final product, calculate the percent yield, and characterize its structure and purity using techniques like melting point determination, NMR spectroscopy, and IR spectroscopy.

Experimental Workflow Diagram

G start Start dissolve Dissolve Aldehyde & Ketone in Ethanol start->dissolve cool Cool Mixture in Ice Bath dissolve->cool add_base Add NaOH Solution Dropwise cool->add_base react Stir at Room Temp (2-4 hours) add_base->react monitor Monitor by TLC react->monitor workup Pour into Ice Water & Neutralize with HCl monitor->workup Reaction Complete filter Collect Crude Solid (Vacuum Filtration) workup->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize dry Dry Purified Crystals recrystallize->dry characterize Characterize Product (Yield, MP, NMR, IR) dry->characterize end End characterize->end

Caption: Step-by-step workflow for chalcone synthesis and purification.

Troubleshooting and Optimization

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Reversibility of the aldol addition step.[8] - Product loss during workup/purification.[7]- Increase reaction time or gently heat to promote dehydration.[7] - Ensure efficient stirring. - Minimize the amount of solvent used for recrystallization.[15]
Formation of Multiple Products - Self-condensation of the ketone. - Impure starting materials.- Slowly add the ketone to a mixture of the aldehyde and base.[7] - Use a non-enolizable ketone if applicable. - Ensure the purity of reactants before starting.
"Oiling Out" during Recrystallization - The boiling point of the solvent is higher than the melting point of the chalcone. - Solution is supersaturated.- Choose a solvent with a lower boiling point or use a mixed-solvent system.[15] - Re-heat the solution, add a small amount of additional solvent, and cool more slowly.[15]
No Reaction or Slow Reaction - Inactive catalyst (base). - Low reaction temperature.- Use a freshly prepared NaOH solution. - Allow the reaction to proceed at room temperature or with gentle warming after the initial addition.

Conclusion

The Claisen-Schmidt condensation of this compound provides an efficient and reliable method for the synthesis of functionalized chalcones. By carefully controlling reaction parameters such as temperature, reagent stoichiometry, and addition rates, high yields of pure products can be achieved. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully synthesize these valuable compounds for applications in drug discovery and materials science.

References

Synthesis of chalcone derivatives from 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Novel Chalcone Derivatives from 2-(Benzyloxy)-4-methylbenzaldehyde via Claisen-Schmidt Condensation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a critical class of open-chain flavonoids that serve as precursors for a multitude of bioactive heterocyclic compounds.[1][2] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them highly attractive targets in medicinal chemistry.[3][4] The Claisen-Schmidt condensation remains the most robust and widely adopted method for their synthesis due to its operational simplicity and broad substrate scope.[2][5]

This document provides a comprehensive guide for the synthesis, purification, and characterization of chalcone derivatives originating from this compound and various substituted acetophenones. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and present a logical framework for troubleshooting common experimental challenges. The aim is to equip researchers with the technical expertise and practical insights required for the efficient and reproducible synthesis of these high-value compounds.

The Synthetic Strategy: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aromatic ketone.[1][2] The reaction proceeds through two primary stages: a nucleophilic attack by the ketone's enolate on the aldehyde's carbonyl carbon, followed by a dehydration event to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[2]

Causality of Catalyst Choice: While both acid and base catalysts can be employed, strong aqueous bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are generally preferred for their efficiency in promoting the initial enolate formation, which is often the rate-determining step.[6][7] The base deprotonates the α-carbon of the acetophenone, generating a resonance-stabilized enolate ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes base-catalyzed dehydration to form the conjugated chalcone product.

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration ketone Acetophenone Derivative enolate Resonance-Stabilized Enolate ketone->enolate + OH⁻ - H₂O enolate_ext Enolate aldehyde 2-(Benzyloxy)-4-methyl- benzaldehyde aldol Aldol Adduct (Intermediate) aldol_ext Aldol Adduct enolate_ext->aldol Attacks Carbonyl chalcone Chalcone Product (α,β-unsaturated ketone) aldol_ext->chalcone - OH⁻ (Dehydration)

Caption: The three-step mechanism of the base-catalyzed Claisen-Schmidt condensation.

Synthesis of the Aldehyde Precursor

The starting material, this compound, is typically prepared via a Williamson ether synthesis from its corresponding phenol, 2-hydroxy-4-methylbenzaldehyde (4-methylsalicylaldehyde).

Protocol 3.1: Synthesis of 2-hydroxy-4-methylbenzaldehyde

This precursor can be synthesized from p-cresol via a formylation reaction. One effective method utilizes tin tetrachloride and paraformaldehyde.[8][9]

  • Under a nitrogen atmosphere, dissolve p-cresol (1.0 eq) in toluene.

  • Add tin tetrachloride (SnCl₄, ~0.2 eq) and tri-N-butylamine (~0.5 eq). Stir for 20 minutes at room temperature.[9]

  • Add paraformaldehyde (~2.0 eq) and heat the mixture to 100°C for 8 hours.[9]

  • After cooling, pour the mixture into water and acidify to pH 2 with 2N HCl.

  • Extract the product with ether, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield the crude product, which can be recrystallized.[8]

Protocol 3.2: Benzylation of 2-hydroxy-4-methylbenzaldehyde
  • Dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 eq) and potassium carbonate (K₂CO₃, ~1.5 eq) in acetone or DMF.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring solution.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude this compound by column chromatography or recrystallization.

Master Protocol: Synthesis of Chalcone Derivatives

This protocol is designed for the synthesis of a representative chalcone from this compound and a substituted acetophenone.

Materials and Reagents
Reagent/MaterialPurpose
This compoundAldehyde reactant
Substituted Acetophenone (e.g., 4'-amino, 4'-chloro)Ketone reactant
Ethanol (95%) or MethanolReaction Solvent
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Base Catalyst
Deionized Water (ice-cold)Washing and Precipitation
Dilute Hydrochloric Acid (HCl)Neutralization
Round-bottom flask, Magnetic stirrer & stir barReaction Vessel
Ice bathTemperature Control
TLC plates (Silica gel 60 F₂₅₄)Reaction Monitoring
Buchner funnel and vacuum filtration apparatusProduct Isolation
Recrystallization solvent (e.g., Ethanol)Purification
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the chosen substituted acetophenone (1.0 eq) in a minimal amount of ethanol (20-30 mL) with magnetic stirring at room temperature.[2]

    • Expert Insight: Using equimolar amounts of reactants maximizes atom economy. Ethanol is a preferred solvent as it effectively dissolves both the nonpolar reactants and the aqueous base catalyst solution.

  • Catalyst Addition & Reaction: Prepare a 40% aqueous solution of NaOH. Add this solution dropwise to the ethanolic mixture over 15-20 minutes while maintaining the temperature below 25°C using an ice bath.[2]

    • Causality: The slow, cooled addition of the strong base prevents uncontrolled side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone, thereby maximizing the yield of the desired chalcone.[10]

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature. The reaction time can vary from 4 to 24 hours depending on the reactivity of the substrates.[1] Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot (higher Rf value) and the disappearance of the aldehyde spot indicate product formation. Often, the product will precipitate out of the solution as a solid.

  • Isolation of Crude Product: Once the reaction is complete, pour the mixture into a beaker containing ~200g of crushed ice and water.[11] Stir for 15-20 minutes.

    • Expert Insight: Pouring the reaction mixture into ice water serves two purposes: it quenches the reaction and precipitates the water-insoluble chalcone product.

  • Neutralization: Slowly acidify the mixture with dilute HCl until the pH is neutral (pH ~7).[11]

    • Causality: Neutralization protonates any remaining phenoxide ions and ensures the complete precipitation of the chalcone product while also neutralizing the excess base catalyst.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic impurities and residual base.[2][12]

    • Expert Insight: Using ice-cold water for washing minimizes product loss, as chalcones have slight solubility in water which decreases at lower temperatures.[1]

  • Drying: Dry the crude product either in the air or in a desiccator.

Purification: Recrystallization
  • Transfer the crude, dried chalcone into an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (ethanol is often effective) until the solid just dissolves.[13]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals to a constant weight.

Characterization

The identity and purity of the synthesized chalcone derivatives should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values. A sharp melting point range is indicative of high purity.[13]

  • FTIR Spectroscopy: Look for characteristic peaks, such as the C=O stretch of the α,β-unsaturated ketone (~1650-1690 cm⁻¹), the C=C stretch of the alkene (~1600 cm⁻¹), and aromatic C-H stretches.[3]

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. In ¹H NMR, look for the two characteristic doublets for the α and β vinyl protons with a large coupling constant (J ≈ 15 Hz), confirming the E (trans) configuration.[14][15] ¹³C NMR will show a characteristic peak for the carbonyl carbon around 190 ppm.[15]

Experimental Workflow and Troubleshooting

Workflow start Start: Prepare Reactants dissolve Dissolve Aldehyde & Ketone in Ethanol start->dissolve add_base Add NaOH(aq) Dropwise (Ice Bath) dissolve->add_base stir Stir at RT (4-24h) Monitor by TLC add_base->stir quench Pour into Ice Water stir->quench neutralize Neutralize with Dilute HCl quench->neutralize filter Vacuum Filter & Wash with Cold Water neutralize->filter crude Crude Product filter->crude purify Recrystallize from Hot Ethanol crude->purify final_filter Filter & Dry Crystals purify->final_filter pure Pure Chalcone final_filter->pure characterize Characterize: - Melting Point - FTIR - NMR pure->characterize end End characterize->end

Caption: A logical workflow for the synthesis and purification of chalcones.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive or insufficient catalyst. 2. Suboptimal reaction time or temperature. 3. Poor substrate reactivity.1. Use fresh, high-purity NaOH or KOH.[1] 2. Extend reaction time, monitoring by TLC. Gentle warming may be required.[1] 3. Confirm reactant purity.
Multiple Products on TLC 1. Side reactions (e.g., Cannizzaro, self-condensation). 2. Impure starting materials.1. Ensure slow, controlled addition of base at a low temperature. 2. Purify starting aldehyde and ketone before use.
Product Loss During Workup 1. Product is partially soluble in the wash solvent. 2. Inefficient recrystallization.1. Always use ice-cold water for washing to minimize solubility.[1] 2. Use a minimal amount of hot solvent for recrystallization; cool slowly.
Oily Product Instead of Solid 1. Presence of impurities. 2. Low melting point of the product.1. Attempt purification by column chromatography. 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification.

References

The Art of Unveiling: A Guide to the Deprotection of Benzyloxy Groups

Author: BenchChem Technical Support Team. Date: January 2026

For the synthetic chemist, the benzyloxy (Bn) group is a stalwart protector of hydroxyl functionalities. Its widespread use stems from its facile introduction, general stability across a range of reaction conditions, and the versatility of its removal. However, the true mastery of this protecting group lies in the strategic selection and execution of its deprotection. This guide provides an in-depth exploration of the primary methods for cleaving the benzyl ether linkage, offering detailed protocols, mechanistic insights, and a comparative analysis to empower researchers in the rational design of their synthetic routes.

I. The Cornerstone of Debenzylation: Catalytic Hydrogenolysis

Catalytic hydrogenolysis stands as the most common and often cleanest method for the removal of a benzyloxy group.[1] The reaction proceeds by the cleavage of the C-O bond with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to furnish the desired alcohol and toluene as the sole byproduct.[2][3][4]

Mechanistic Rationale

The accepted mechanism involves the oxidative addition of the benzyl ether to the Pd(0) catalyst surface, forming a Pd(II) complex. Subsequent coordination of hydrogen and intramolecular hydride transfer leads to the release of the alcohol. Finally, reductive elimination regenerates the Pd(0) catalyst and expels toluene.[2]

Diagram: Catalytic Hydrogenolysis Workflow

Hydrogenolysis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up dissolve Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with Inert Gas add_catalyst->purge introduce_h2 Introduce H₂ Gas purge->introduce_h2 stir Stir Vigorously introduce_h2->stir filter Filter through Celite® stir->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (if necessary) concentrate->purify Acid_Cleavage substrate R-O-Bn protonation Protonation of Ether Oxygen substrate->protonation H⁺ intermediate [R-O(H)-Bn]⁺ protonation->intermediate cleavage C-O Bond Cleavage intermediate->cleavage products R-OH + [Bn]⁺ cleavage->products trapping Carbocation Trapping products->trapping Nu⁻ final_product R-OH + Bn-Nu trapping->final_product

References

Application Note and Protocol: Catalytic Hydrogenolysis of 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the catalytic hydrogenolysis of 2-(benzyloxy)-4-methylbenzaldehyde to synthesize 2-hydroxy-4-methylbenzaldehyde, also known as 4-methylsalicylaldehyde. This reaction is a crucial deprotection step in organic synthesis, particularly in the preparation of precursors for pharmaceuticals and other complex molecules.[1] This guide details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for analysis.

Introduction and Scientific Background

The benzyl ether protecting group is widely used in multi-step organic synthesis due to its stability under various reaction conditions.[2] Its removal, a process known as debenzylation, is often achieved through catalytic hydrogenolysis. This method offers mild reaction conditions and clean conversion, typically yielding the deprotected alcohol and toluene as the primary byproduct.[2]

The substrate, this compound, is strategically designed with a benzyl ether protecting the hydroxyl group of what will become 2-hydroxy-4-methylbenzaldehyde. The target molecule, 2-hydroxy-4-methylbenzaldehyde, is a valuable intermediate in the synthesis of various organic compounds, including coumarins and Schiff bases, which exhibit potential biological activities.[1]

The core of this protocol is the use of a palladium on carbon (Pd/C) catalyst.[3] Palladium on carbon is a highly effective heterogeneous catalyst for hydrogenolysis reactions, where a carbon-oxygen bond is cleaved by hydrogen.[3][4] The activated carbon support provides a large surface area for the palladium metal, enhancing its catalytic activity.[3]

Reaction Mechanism and Key Principles

The accepted mechanism for the catalytic hydrogenolysis of a benzyl ether involves several key steps on the surface of the palladium catalyst:[2][5]

  • Adsorption: Both the benzyl ether substrate and molecular hydrogen (H₂) are adsorbed onto the active sites of the palladium surface.

  • Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved, and the hydrogen atoms bind to the palladium surface, forming palladium hydride species.

  • C-O Bond Cleavage: The benzylic carbon-oxygen bond of the adsorbed substrate is cleaved by the activated hydrogen species.

  • Product Formation and Desorption: This cleavage results in the formation of the deprotected alcohol (2-hydroxy-4-methylbenzaldehyde) and toluene. These products then desorb from the catalyst surface, freeing up the active sites for the next catalytic cycle.[2]

Several factors can influence the efficiency of this reaction, including the choice of solvent, catalyst loading, hydrogen pressure, and reaction temperature.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the catalytic hydrogenolysis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStarting material
Palladium on Carbon (Pd/C)10 wt% on activated carbonCommercially AvailableCatalyst. Handle with care as it can be pyrophoric.[6][7]
Methanol (MeOH)AnhydrousCommercially AvailableReaction solvent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Celite® 545---Commercially AvailableFiltration aid
Hydrogen (H₂) GasHigh PurityCommercially AvailableHydrogen source
Nitrogen (N₂) GasHigh PurityCommercially AvailableInert gas
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum/nitrogen manifold (Schlenk line)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for extraction and chromatography

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification A Charge flask with This compound and MeOH B Add 10% Pd/C catalyst A->B C Evacuate and backfill with N₂ (3x) B->C D Evacuate and backfill with H₂ (3x) C->D E Stir vigorously under H₂ atmosphere (balloon) D->E F Monitor reaction by TLC E->F G Purge with N₂ F->G Reaction Complete H Filter through Celite® G->H I Concentrate filtrate H->I J Purify by column chromatography I->J K 2-Hydroxy-4-methylbenzaldehyde J->K Final Product

Caption: Workflow for the synthesis of 2-Hydroxy-4-methylbenzaldehyde.

Step-by-Step Procedure
  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).

    • Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.1 eq by weight of the starting material). Caution: Pd/C can be pyrophoric; do not add it to a dry flask containing flammable solvents without an inert atmosphere.[6][7]

  • Establishing Hydrogen Atmosphere:

    • Seal the flask with septa and connect it to a vacuum/nitrogen manifold.

    • Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

    • Perform a final evacuation and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle twice more.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas.

    • Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase). The starting material will have a different Rf value than the more polar product.

  • Workup:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully evacuate the flask and backfill with nitrogen to remove the hydrogen gas.[8]

    • Prepare a small plug of Celite® in a Büchner funnel and wet it with methanol.

    • Filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure all the product is collected. Caution: Do not allow the filter cake to dry completely in the air, as the used catalyst can be pyrophoric.[6] Wet the Celite® and catalyst with water before disposal.[6]

  • Isolation and Purification:

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-hydroxy-4-methylbenzaldehyde.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[6][9] All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.[8][9]

  • Palladium on Carbon Catalyst: Pd/C is flammable and can be pyrophoric, especially after use and when dry.[6][7] Handle it in an inert atmosphere and never allow the used, dry catalyst to be exposed to air.[7]

  • Pressure: While this protocol uses a hydrogen balloon (atmospheric pressure), any hydrogenation performed under pressure must use appropriate high-pressure equipment and safety protocols.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[9]

Data and Expected Results

ParameterValue
Starting MaterialThis compound
Product2-Hydroxy-4-methylbenzaldehyde
Catalyst10% Pd/C
SolventMethanol
TemperatureRoom Temperature
PressureAtmospheric (H₂ balloon)
Typical Reaction Time2-6 hours
Expected Yield>90%

The product, 2-hydroxy-4-methylbenzaldehyde, has a melting point of 58-61 °C.[1][10][11]

Chemical Transformation Diagram

G cluster_main cluster_reagents Reaction Conditions Start This compound Reagents H₂ (g) 10% Pd/C Methanol, RT End 2-Hydroxy-4-methylbenzaldehyde + Toluene Reagents->End

Caption: Catalytic hydrogenolysis of this compound.

References

Application Notes and Protocols for Lewis Acid-Mediated Cleavage of Benzyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Benzyl Ethers and Their Selective Deprotection

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the use of protecting groups is a cornerstone of strategic molecular architecture. The benzyl (Bn) ether stands out as one of the most versatile and widely employed protecting groups for hydroxyl functionalities due to its facile installation and general stability across a broad spectrum of reaction conditions, including acidic and basic media.[1] However, the true utility of any protecting group lies in its selective and efficient removal. While catalytic hydrogenolysis is a common method for benzyl ether cleavage, it is often incompatible with substrates containing other reducible functional groups such as alkenes, alkynes, or nitro groups.[2] This inherent limitation necessitates alternative deprotection strategies, among which Lewis acid-mediated cleavage has emerged as a powerful and often more chemoselective approach.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the theory and practice of Lewis acid-mediated benzyl ether deprotection. We will delve into the underlying reaction mechanisms, present detailed experimental protocols for various Lewis acids, offer a comparative analysis of their reactivity and selectivity, and provide a practical troubleshooting guide to navigate common experimental challenges.

The "Why": Understanding the Mechanism of Lewis Acid-Mediated Benzyl Ether Cleavage

The cleavage of a benzyl ether by a Lewis acid is a nuanced process that hinges on the activation of the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack. The generally accepted mechanism proceeds through the following key steps:

  • Coordination: The Lewis acid (LA) coordinates to the lone pair of electrons on the ether oxygen. This coordination polarizes the C-O bond, effectively transforming the alkoxy group into a better leaving group.

  • Cleavage: The cleavage of the activated C-O bond can then proceed through one of two primary pathways, largely dictated by the stability of the resulting carbocation and the nature of the Lewis acid-nucleophile complex:

    • SN1-type Pathway: The C-O bond breaks to form a relatively stable benzyl carbocation and a Lewis acid-alkoxide complex. This pathway is favored for substrates that can stabilize a positive charge at the benzylic position.

    • SN2-type Pathway: A nucleophile, often derived from the Lewis acid or an additive, attacks the benzylic carbon, displacing the Lewis acid-activated alcohol. This pathway is more common for primary and less sterically hindered benzyl ethers.[3][4]

  • Quenching/Work-up: The reaction is quenched to hydrolyze the intermediate species, liberating the free alcohol.

To mitigate potential side reactions, such as the Friedel-Crafts alkylation of electron-rich aromatic rings by the liberated benzyl cation, a "cation scavenger" can be employed. These scavengers are typically electron-rich aromatic compounds, like pentamethylbenzene, that readily react with the benzyl cation, preventing it from alkylating the desired product or other sensitive moieties within the molecule.

Below is a generalized mechanistic pathway illustrated using a Graphviz diagram:

Lewis Acid-Mediated Benzyl Ether Cleavage cluster_0 Activation cluster_1 Cleavage (SN1-like) cluster_2 Cleavage (SN2-like) cluster_3 Work-up Benzyl_Ether R-O-Bn Activated_Complex R-O(LA)-Bn Benzyl_Ether->Activated_Complex + LA Lewis_Acid LA Benzyl_Cation Bn+ Activated_Complex->Benzyl_Cation Alkoxide_Complex R-O-LA Activated_Complex->Alkoxide_Complex Transition_State [Nu---Bn---O(R)-LA]‡ Activated_Complex->Transition_State Final_Alcohol R-OH Alkoxide_Complex->Final_Alcohol + H2O Nucleophile Nu- Nucleophile->Transition_State Product_Complex Bn-Nu + R-O-LA Transition_State->Product_Complex Product_Complex->Final_Alcohol + H2O

Caption: Generalized mechanism of Lewis acid-mediated benzyl ether cleavage.

A Comparative Overview of Common Lewis Acids for Benzyl Ether Deprotection

The choice of Lewis acid is critical and depends on the specific substrate, the presence of other functional groups, and the desired level of reactivity and selectivity. Below is a table summarizing the characteristics of several commonly used Lewis acids.

Lewis AcidTypical ConditionsAdvantagesDisadvantages
Boron Trichloride (BCl₃) CH₂Cl₂, -78 °C to rtHighly effective for aryl benzyl ethers; can be very chemoselective with a cation scavenger.Highly reactive and moisture-sensitive; can cleave other protecting groups if not carefully controlled.
Boron Tribromide (BBr₃) CH₂Cl₂, -78 °C to rtOne of the most powerful reagents for ether cleavage, including methyl ethers.Extremely reactive and corrosive; often cleaves other ether and ester groups, leading to low selectivity.[5]
Tin(IV) Chloride (SnCl₄) CH₂Cl₂, rtNotably selective for benzyl esters over benzyl ethers, offering orthogonal deprotection possibilities.[6]May require elevated temperatures for less reactive ethers; can promote side reactions.
Aluminum Chloride (AlCl₃) CH₂Cl₂ or neat, rtA strong Lewis acid capable of cleaving robust benzyl ethers.Can be harsh and lead to side reactions, particularly Friedel-Crafts alkylation.
Trimethylsilyl Iodide (TMSI) CH₂Cl₂ or CHCl₃, rtHighly effective and often proceeds under mild conditions; can be generated in situ.[7][8]The reagent is sensitive to moisture and air; can convert the resulting alcohol to a silyl ether.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and may require optimization based on the specific substrate and experimental setup.

Protocol 1: Chemoselective Debenzylation of Aryl Benzyl Ethers using Boron Trichloride (BCl₃) and Pentamethylbenzene

This protocol is particularly useful for substrates containing electron-rich aromatic rings or acid-sensitive functional groups.

Materials:

  • Aryl benzyl ether substrate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Pentamethylbenzene

  • Boron trichloride (1.0 M solution in CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and syringe

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aryl benzyl ether (1.0 equiv) and pentamethylbenzene (3.0 equiv). Dissolve the solids in anhydrous CH₂Cl₂.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of BCl₃: Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (2.0 equiv) dropwise via syringe over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Benzyl Ether Cleavage using Trimethylsilyl Iodide (TMSI) Generated in situ

This method offers a convenient alternative to handling the often unstable TMSI reagent directly.

Materials:

  • Benzyl ether substrate

  • Anhydrous Acetonitrile (CH₃CN) or Chloroform (CHCl₃)

  • Chlorotrimethylsilane (TMSCl)

  • Sodium Iodide (NaI)

  • Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer, and nitrogen inlet

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium iodide (1.5 equiv) in anhydrous acetonitrile. Add chlorotrimethylsilane (1.5 equiv) and stir the mixture at room temperature for 15-20 minutes.

  • Substrate Addition: Add a solution of the benzyl ether (1.0 equiv) in anhydrous acetonitrile to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gently heat if necessary. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Upon completion, cool the reaction to 0 °C and quench with methanol. This will hydrolyze the intermediate silyl ether. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.[8]

Workflow for a Typical Lewis Acid-Mediated Debenzylation Experiment

Debenzylation Workflow Start Start Setup Prepare Dry Glassware under Nitrogen Start->Setup Reagents Add Substrate and Anhydrous Solvent Setup->Reagents Cool Cool to Reaction Temperature (e.g., -78°C) Reagents->Cool Add_LA Slowly Add Lewis Acid Cool->Add_LA Monitor Monitor Reaction by TLC/LC-MS Add_LA->Monitor Monitor->Monitor Quench Quench Reaction (e.g., with Methanol) Monitor->Quench Reaction Complete Workup Aqueous Work-up and Extraction Quench->Workup Purify Purify by Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for Lewis acid-mediated debenzylation.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction - Insufficient amount of Lewis acid.- Low reaction temperature.- Steric hindrance around the ether linkage.- Deactivation of the Lewis acid by impurities (e.g., water).- Increase the equivalents of the Lewis acid.- Allow the reaction to warm to a higher temperature.- Increase the reaction time.- Use a stronger Lewis acid (e.g., BBr₃), but be mindful of selectivity.- Ensure all reagents and solvents are anhydrous.
Formation of Side Products (e.g., Benzylated Aromatics) - Friedel-Crafts alkylation of electron-rich aromatic rings by the benzyl cation.- Add a cation scavenger such as pentamethylbenzene or thioanisole to the reaction mixture.[9]- Perform the reaction at a lower temperature.
Cleavage of Other Protecting Groups - The Lewis acid is too harsh or non-selective.- Use a milder Lewis acid (e.g., SnCl₄ if esters are present).- Carefully control the reaction temperature and time.- Consider an alternative deprotection strategy (e.g., oxidative or photocatalytic cleavage).
Low Yield After Work-up - Incomplete quenching of the Lewis acid.- Product is water-soluble.- Emulsion formation during extraction.- Ensure complete quenching before extraction.- Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product.- Add brine to break up emulsions.

Conclusion: A Powerful Tool in the Synthetic Chemist's Arsenal

Lewis acid-mediated cleavage of benzyl ethers represents a powerful and versatile strategy for deprotection in organic synthesis. By understanding the underlying mechanisms and carefully selecting the appropriate Lewis acid and reaction conditions, researchers can achieve high yields and excellent chemoselectivity, even in the presence of sensitive functional groups. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in the synthesis of complex molecules, enabling them to strategically employ the benzyl ether protecting group with confidence. As with any powerful reagent, a thorough understanding of the potential pitfalls and how to mitigate them is key to successful and reproducible results.

References

Application Notes & Protocols for the Synthesis and Evaluation of Aldehyde Dehydrogenase (ALDH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide on the rationale, synthesis, and functional evaluation of small molecule inhibitors targeting the aldehyde dehydrogenase (ALDH) superfamily. It is designed to bridge synthetic chemistry with biological validation, offering both the theoretical underpinnings and practical, field-tested protocols for researchers in oncology, metabolic disorders, and neurobiology.

Introduction: The Rationale for ALDH Inhibition

The human aldehyde dehydrogenase (ALDH) superfamily comprises 19 isozymes that are critical for detoxifying a wide array of endogenous and exogenous aldehydes.[1][2] These NAD(P)⁺-dependent enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, preventing the accumulation of reactive and often cytotoxic aldehyde species.[3] Beyond this housekeeping role, specific ALDH isozymes are pivotal in key metabolic pathways. For instance, the ALDH1A subfamily is essential for synthesizing retinoic acid from retinal, a crucial signaling molecule in development, while mitochondrial ALDH2 is the principal enzyme for oxidizing acetaldehyde, the toxic intermediate of ethanol metabolism.[1][2]

Elevated ALDH activity, particularly of the ALDH1A1 and ALDH3A1 isoforms, is increasingly recognized as a hallmark of cancer stem cells (CSCs) and is associated with poor prognosis and resistance to chemotherapy across numerous cancers.[1][4][5] This protective role makes ALDH enzymes a compelling therapeutic target. By inhibiting ALDH activity, researchers aim to sensitize cancer cells to conventional therapies, overcome drug resistance, and target the CSC population directly.[3][6] The prototypical ALDH inhibitor, disulfiram (Antabuse), has been used for decades to treat alcohol dependence by irreversibly inhibiting ALDH2, causing an aversive accumulation of acetaldehyde upon alcohol consumption.[7][8][9] This historical success has paved the way for the development of novel, potent, and isozyme-selective inhibitors for a range of therapeutic applications.

This guide details the synthetic strategies for creating potent ALDH inhibitors and the essential protocols for validating their efficacy and mechanism of action.

Part 1: Chemical Strategies for ALDH Inhibitor Synthesis

The design of ALDH inhibitors leverages the structural features of the enzyme's active site. The catalytic mechanism involves a highly reactive cysteine residue that acts as a nucleophile.[10] Inhibitors are broadly classified as either irreversible (covalent) or reversible (non-covalent), with synthetic strategies tailored to achieve potency and, critically, selectivity among the 19 isozymes.[3]

Covalent Inhibitors: Disulfiram Analogs and Mechanism-Based Approaches

Disulfiram is an irreversible inhibitor that, after metabolic activation, covalently modifies the catalytic cysteine residue of ALDH1A1 and ALDH2.[11] Modern synthetic efforts focus on modifying the disulfiram scaffold to improve isoform selectivity. Because the substrate tunnel of ALDH1A1 is larger than that of ALDH2, replacing disulfiram's ethyl groups with larger (hetero)aromatic motifs can yield compounds that retain potent ALDH1A1 inhibition while being completely inactive against ALDH2.[11]

Another elegant covalent strategy involves inhibitors that undergo enzyme-mediated activation. A novel class of general ALDH inhibitors has been developed that, within the enzyme active site, undergoes a β-elimination reaction to form a highly reactive vinyl ketone intermediate, which then covalently modifies the catalytic cysteine.[12][13]

Reversible Inhibitors: Scaffolds for Isozyme Selectivity

Developing selective, reversible inhibitors is a major goal in the field. This requires exploiting the subtle differences in the substrate-binding pockets among ALDH isozymes.[3] Several chemical scaffolds have proven particularly fruitful.

  • Indole-2,3-diones (Isatins): The isatin core is a privileged scaffold for developing potent ALDH inhibitors. By strategically modifying the N1 position and the 5 and 7 positions of the indole ring, selectivity for ALDH1A1, ALDH2, or ALDH3A1 can be achieved.[4][10] These compounds are competitive with the aldehyde substrate and are thought to interact directly with active-site cysteine residues.[10]

  • Benzyloxybenzaldehydes: This scaffold has been successfully employed to create highly potent and selective inhibitors of ALDH1A3, an isoform implicated in cancer progression.[14][15] These inhibitors are designed based on substrate resemblance and achieve selectivity through specific interactions within the ALDH1A3 active site.[14][15]

  • Quinoline and Coumarin Derivatives: High-throughput screening and subsequent medicinal chemistry have identified quinoline, psoralen, and coumarin-based scaffolds as effective inhibitors for ALDH1A1 and ALDH2.[6][16][17]

The overall workflow from inhibitor design to validation is a cyclical process, integrating computational design, chemical synthesis, and biological testing to refine inhibitor potency and selectivity.

G cluster_0 Design & Synthesis cluster_1 Biological Validation Design Scaffold Selection & In Silico Docking Synth Chemical Synthesis Design->Synth Purify Purification & Characterization (LC-MS, NMR) Synth->Purify Assay Enzymatic Assay (IC50 Determination) Purify->Assay Test Compound Selectivity Isozyme Selectivity Screening Assay->Selectivity Cellular Cell-Based Assays (e.g., ALDEFLUOR) Selectivity->Cellular Cellular->Design SAR Data (Feedback Loop) caption Fig 1. Integrated workflow for ALDH inhibitor development.

Fig 1. Integrated workflow for ALDH inhibitor development.

Part 2: Application Note: Synthesis Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative ALDH inhibitors from two key classes: benzyloxybenzaldehydes and N-benzyl isatins.

Application Note 1: Synthesis of a Benzyloxybenzaldehyde-based ALDH1A3 Inhibitor

Principle: This protocol describes a Williamson ether synthesis, a robust and widely used method for forming ethers. Here, a phenolic hydroxyl group of a hydroxybenzaldehyde is deprotonated by a mild base (potassium carbonate) to form a phenoxide. This nucleophilic phenoxide then displaces a halide from an electrophilic benzyl halide, forming the desired ether linkage. Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, accelerating the SN2 reaction.[7][12]

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle, and TLC apparatus.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 equivalent) and potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of hydroxybenzaldehyde).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add the appropriate benzyl bromide (1.0 equivalent) to the mixture.

  • Reaction: Heat the resulting mixture to 70 °C and allow it to stir overnight (12-16 hours).

    • Causality Note: Heating accelerates the reaction rate. The overnight duration ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting hydroxybenzaldehyde spot.[7]

  • Work-up: After cooling to room temperature, reduce the volume of DMF by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing deionized water (approx. 20 mL per 10 mL of initial DMF). The product should precipitate out of the aqueous solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the precipitate thoroughly with deionized water to remove residual DMF and salts.[7]

  • Purification: Dry the crude product. For final purification, recrystallize the solid from hot ethanol to afford the pure benzyloxybenzaldehyde derivative.[7]

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Synthesis of an N-Benzyl Isatin-based ALDH Inhibitor

Principle: This protocol describes the N-alkylation of isatin. The N-H proton of the isatin indole ring is weakly acidic and can be removed by a base like potassium carbonate to form a resonance-stabilized anion. This anion then serves as a nucleophile, attacking an alkyl or benzyl halide to form the N-substituted product.[18][19]

Materials:

  • Isatin (or a substituted isatin like 5,7-dibromoisatin) (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.3 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, heating mantle, and TLC apparatus.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.3 equivalents) and anhydrous DMF (approx. 10 mL per gram of isatin).

  • Isatin Addition: Stir the mixture at room temperature for 5 minutes, then add the isatin starting material (1.0 equivalent). Continue stirring for an additional 45 minutes.

    • Causality Note: This pre-stirring period ensures the formation of the isatin anion, which is the active nucleophile for the subsequent alkylation step.[18]

  • Addition of Alkylating Agent: Add benzyl chloride (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC until the starting isatin is consumed.[18]

  • Work-up: After cooling the mixture to room temperature, dilute it with deionized water (approx. twice the volume of DMF used).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of water).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[18]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).[18]

  • Validation: Confirm the structure and purity of the N-substituted isatin via melting point, NMR, and mass spectrometry.

Part 3: Application Note: Protocols for Inhibitor Characterization

Once synthesized, the inhibitor's potency, selectivity, and mechanism must be determined. The foundational assay measures the core enzymatic activity of ALDH.

Application Note 3: Spectrophotometric Assay for ALDH Activity and IC₅₀ Determination

Principle: The activity of most ALDH isozymes can be continuously monitored by spectrophotometry. The enzyme catalyzes the oxidation of an aldehyde substrate and the concomitant reduction of the cofactor NAD⁺ to NADH. NADH has a distinct absorbance maximum at 340 nm, whereas NAD⁺ does not. By measuring the rate of increase in absorbance at 340 nm, the enzymatic activity can be quantified.[20][21] An inhibitor's potency is determined by measuring the enzyme's activity across a range of inhibitor concentrations to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

G cluster_0 ALDH Catalytic Reaction cluster_1 Spectrophotometric Detection reactants R-CHO (Aldehyde) + NAD⁺ enzyme ALDH Enzyme reactants->enzyme products R-COOH (Carboxylic Acid) + NADH + H⁺ NADH NADH Produced products->NADH enzyme->products Spectro Measure Absorbance at 340 nm NADH->Spectro Absorbs light NAD NAD⁺ NAD->Spectro No absorbance at 340 nm caption Fig 2. Principle of the spectrophotometric ALDH assay.

Fig 2. Principle of the spectrophotometric ALDH assay.

Materials:

  • Purified recombinant human ALDH enzyme (e.g., ALDH1A1, ALDH2, ALDH3A1)

  • Assay Buffer: e.g., 100 mM sodium phosphate, pH 7.5

  • NAD⁺ solution (prepared fresh in assay buffer)

  • Aldehyde substrate: e.g., propionaldehyde or benzaldehyde (depending on the isozyme)

  • Synthesized inhibitor compound, dissolved in DMSO to make a concentrated stock solution (e.g., 10 mM)

  • 96-well, UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

A. Determining Baseline Enzyme Activity:

  • Reaction Mix Preparation: In a microcentrifuge tube, prepare a master mix containing assay buffer, NAD⁺ (final concentration typically 1-2 mM), and the ALDH enzyme (concentration determined by titration to ensure a linear reaction rate for at least 10-15 minutes).

  • Assay Initiation: In a well of the 96-well plate, pipette the reaction mix. Place the plate in the spectrophotometer. Initiate the reaction by adding the aldehyde substrate (final concentration should be at or near its Kₘ value, e.g., ~900 µM for acetaldehyde with ALDH2).

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 25°C). The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

B. IC₅₀ Determination:

  • Inhibitor Dilutions: Prepare a serial dilution of your inhibitor stock solution in DMSO or the assay buffer. A typical 8-point dilution series might range from 100 µM to 1 nM final concentration. Include a DMSO-only control (0% inhibition).

  • Pre-incubation: In the wells of a 96-well plate, add the ALDH enzyme and the corresponding concentration of the diluted inhibitor (or DMSO control). The final DMSO concentration in all wells must be kept constant and low (typically ≤2%) to avoid solvent effects.

  • Incubate: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 5-20 minutes) at room temperature. This step is crucial for inhibitors that bind slowly or irreversibly.

  • Reaction Initiation: Initiate the reaction by adding a pre-mixed solution of NAD⁺ and the aldehyde substrate to each well.

  • Kinetic Measurement: Immediately measure the reaction rates for all wells as described in Part A.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control rate: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, SigmaPlot) to determine the IC₅₀ value.[10]

Data Presentation Summary

All quantitative data from synthesis and evaluation should be clearly tabulated for comparison.

Table 1: Example Characterization Data for a Novel Inhibitor

Compound ID Synthetic Yield (%) Target ALDH Isozyme IC₅₀ (µM) Selectivity vs. ALDH2 (Fold)
KS100 65 ALDH1A1 0.230 6.7
ALDH2 1.54 1.0
ALDH3A1 0.193 8.0

| ABMM-15 | 78 | ALDH1A3 | 0.23 | >400 (vs. ALDH1A1/3A1) |

Data adapted from representative literature values for illustrative purposes.[10][14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(Benzyloxy)-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtle complexities of this synthesis. We will move beyond simple procedural outlines to explore the causal relationships behind impurity formation and provide robust, field-tested protocols for troubleshooting and optimization.

The primary and most efficient route to this compound is the O-benzylation of 2-hydroxy-4-methylbenzaldehyde, typically via the Williamson ether synthesis.[1][2] This seemingly straightforward SN2 reaction involves the nucleophilic attack of the phenoxide ion on a benzyl halide.[2] However, the presence of multiple functional groups and the nature of the reagents can lead to a predictable yet often challenging impurity profile. This guide provides the expertise to identify, mitigate, and eliminate these contaminants.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific issues encountered during the synthesis and workup of this compound in a practical, question-and-answer format.

Question 1: My TLC plate shows a spot close to my product spot that stains with KMnO₄, and the reaction seems incomplete. What is this impurity?

Answer: This is most likely unreacted 2-hydroxy-4-methylbenzaldehyde (4-methylsalicylaldehyde). Its persistence is a classic sign of an incomplete reaction.

  • Causality: The Williamson ether synthesis requires the quantitative deprotonation of the starting phenol to form the nucleophilic phenoxide ion.[3] Incomplete reaction can be attributed to:

    • Insufficient Base: The stoichiometry of the base (e.g., K₂CO₃, NaH) must be adequate to neutralize the acidic phenol. A common error is using a base that is not sufficiently strong or anhydrous.

    • Poor Reagent Quality: Benzyl bromide can degrade, and the base may be hydrated, reducing its efficacy.

    • Low Reaction Temperature or Insufficient Time: SN2 reactions have a specific activation energy.[2] Insufficient thermal energy or time can lead to a sluggish and incomplete conversion.

  • Troubleshooting & Validation:

    • Monitor with TLC: Use a co-spot of your starting material alongside the reaction mixture to confirm the impurity's identity.

    • Extend Reaction Time: Continue heating the reaction for an additional 2-4 hours, monitoring by TLC every hour.

    • Reagent Check: Ensure your base is anhydrous and the benzyl bromide is of high purity. Impurities in benzyl chloride, for example, can include benzaldehyde and toluene.[4] For future runs, consider using freshly opened or purified reagents.

Question 2: After purification, my clean, colorless product turned slightly yellow and a new, more polar spot appeared on the TLC after a few days. What is causing this degradation?

Answer: You are observing the formation of 2-(Benzyloxy)-4-methylbenzoic acid . This is a common issue for benzaldehyde derivatives, which are susceptible to aerobic oxidation.[5][6]

  • Causality: The aldehyde functional group can be readily oxidized to a carboxylic acid, especially when exposed to air (oxygen) and light. This process can be accelerated by trace metal impurities.

  • Troubleshooting & Validation:

    • Identification: The acidic nature of this impurity allows for its simple removal. Dissolve the product in an organic solvent like diethyl ether or ethyl acetate and perform a liquid-liquid extraction with a mild aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution).[5] The carboxylate salt will move to the aqueous layer. Re-acidifying the aqueous layer will precipitate the benzoic acid derivative, confirming its identity.

    • Prevention: Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., <4 °C) to minimize oxidation.[5]

Question 3: My mass spectrometry results show a peak corresponding to a mass of ~198.22 g/mol , which doesn't match any starting materials or the product. What is this byproduct?

Answer: This mass likely corresponds to dibenzyl ether .

  • Causality: Dibenzyl ether is formed when a benzyl alkoxide or hydroxide ion attacks a second molecule of benzyl bromide. This can occur if:

    • Trace Water is Present: Water can be deprotonated by the base to form hydroxide, which reacts with benzyl bromide to form benzyl alcohol. The benzyl alcohol is then deprotonated to form a benzyl alkoxide, which attacks another molecule of benzyl bromide.

    • Competitive Reaction: The alkoxide of any alcohol present can compete with the desired phenoxide.

  • Troubleshooting & Validation:

    • Strict Anhydrous Conditions: Ensure your solvent (e.g., DMF, acetone) and glassware are rigorously dried. Use an anhydrous base.

    • Purification: Dibenzyl ether is less polar than the desired product and can typically be separated using silica gel column chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate).[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: The impurities can be categorized by their origin. The table below provides a summary.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Origin
2-Hydroxy-4-methylbenzaldehydeC₈H₈O₂136.15Unreacted Starting Material[6][7]
Benzyl BromideC₇H₇Br171.03Unreacted Reagent[6]
Benzyl AlcoholC₇H₈O108.14Reagent Impurity / Hydrolysis[4]
2-(Benzyloxy)-4-methylbenzoic AcidC₁₅H₁₄O₃242.27Product Oxidation[5][6]
Dibenzyl EtherC₁₄H₁₄O198.26Side Reaction[6]
p-CresolC₇H₈O108.14Impurity from Starting Material Synthesis[8]

Q2: What is the best analytical workflow for assessing the purity of my final product?

A2: A multi-technique approach is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): The first step for rapid, qualitative assessment of reaction completion and purity.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities like benzyl alcohol, dibenzyl ether, and unreacted benzyl bromide.[9][10]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product and detecting less volatile impurities like the starting phenol and the oxidized benzoic acid derivative.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and for identifying and quantifying impurities, often without the need for isolating them.[9]

Q3: My O-benzylation reaction is consistently low-yielding. How can I optimize it?

A3: Low yields in a Williamson ether synthesis are typically due to incomplete reaction or competing side reactions.[11] Consider these factors:

  • Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is ideal as it dissolves the phenoxide salt and does not participate in the reaction.[1][11]

  • Base Strength: The pKa of phenols is around 10. A base like potassium carbonate (K₂CO₃) is generally sufficient, but for stubborn reactions, a stronger base like sodium hydride (NaH) can ensure complete deprotonation.

  • Leaving Group: Benzyl bromide is generally more reactive than benzyl chloride. Ensure the quality of your benzyl halide.

  • Temperature: While room temperature can work, heating the reaction to 60-80 °C often significantly improves the reaction rate and yield.[1]

Section 3: Key Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes a standard lab-scale synthesis of this compound.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-methylbenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen atmosphere. A typical concentration is 0.5 M.

  • Reagent Addition: Stir the suspension at room temperature for 20 minutes. Add benzyl bromide (1.1 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting phenol spot is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing both more polar and less polar impurities.[5][6]

  • TLC Analysis: Determine the optimal eluent system by TLC. Test various ratios of hexanes and ethyl acetate. An ideal system gives the product an Rf value of approximately 0.3.[6]

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 4: Visualization of Synthetic Pathway and Impurity Origins

The following diagrams illustrate the key workflows and relationships in the synthesis.

Synthesis_Workflow cluster_impurities Impurity Introduction Points PC p-Cresol HMB 2-Hydroxy-4- methylbenzaldehyde PC->HMB Formylation Imp_PC Unreacted p-Cresol PC->Imp_PC Product 2-(Benzyloxy)-4- methylbenzaldehyde HMB->Product Williamson Ether Synthesis Imp_HMB Unreacted HMB HMB->Imp_HMB Incomplete Reaction Imp_Ox Oxidized Product (Benzoic Acid) Product->Imp_Ox Aerobic Oxidation BB Benzyl Bromide BB->Product Imp_DE Dibenzyl Ether BB->Imp_DE Side Reaction Base Base (e.g., K₂CO₃) Base->Product Imp_PC->HMB Carried Over Imp_HMB->Product Impurity_Causes center Impurity Profile SM Starting Materials center->SM SR Side Reactions center->SR Deg Product Degradation center->Deg Reag Reagents center->Reag I_HMB Unreacted 2-Hydroxy- 4-methylbenzaldehyde SM->I_HMB I_PC p-Cresol (from HMB synthesis) SM->I_PC I_DE Dibenzyl Ether SR->I_DE I_BA 2-(Benzyloxy)-4- methylbenzoic Acid Deg->I_BA I_BB Unreacted Benzyl Bromide Reag->I_BB I_BAlc Benzyl Alcohol Reag->I_BAlc

References

Technical Support Center: Optimizing the Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental reaction. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.

Introduction to the Williamson Ether Synthesis: A Mechanistic Perspective

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, which are key structural motifs in many pharmaceuticals and functional materials. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In its most common form, an alkoxide (RO⁻), generated by deprotonating an alcohol with a suitable base, acts as the nucleophile. This alkoxide then attacks an alkyl halide or other substrate with a good leaving group (e.g., tosylate, mesylate), displacing the leaving group and forming the ether linkage (R-O-R').

Understanding the SN2 nature of this reaction is critical for optimization and troubleshooting. The reaction rate is dependent on the concentration of both the alkoxide and the alkylating agent. Furthermore, the reaction is sensitive to steric hindrance at the electrophilic carbon, favoring primary alkyl halides over secondary and tertiary halides, which are prone to elimination side reactions.

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH Alcohol (R-OH) RO_neg Alkoxide (RO⁻) ROH->RO_neg Deprotonation Base Base (e.g., NaH) Base->RO_neg BaseH Conjugate Acid (e.g., H₂) RO_neg2 Alkoxide (RO⁻) RO_neg->RO_neg2 Nucleophilic Attack R_prime_X Alkyl Halide (R'-X) Transition_State [RO···R'···X]⁻‡ R_prime_X->Transition_State Ether Ether (R-O-R') Transition_State->Ether X_neg Halide Ion (X⁻) Transition_State->X_neg RO_neg2->Transition_State

Caption: The two-step mechanism of the Williamson ether synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "what" and the "why" for each recommendation.

Question 1: My reaction yield is very low, or the reaction did not proceed to completion. What are the likely causes?

Answer:

Low or no yield in a Williamson ether synthesis can typically be traced back to a few key factors:

  • Ineffective Deprotonation: The formation of the alkoxide is the critical first step. If the base used is not strong enough to deprotonate the alcohol completely, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.

    • Solution: For simple primary or secondary alcohols, sodium hydride (NaH) in an aprotic solvent like THF or DMF is highly effective. For less acidic alcohols or phenols, stronger bases might be necessary. Always ensure the base is fresh and handled under anhydrous conditions, as many strong bases are deactivated by moisture.

  • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Solution: The reactivity order for common leaving groups is I > Br > Cl > F. If you are using an alkyl chloride and experiencing low reactivity, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction conditions). Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.

  • Steric Hindrance: The SN2 mechanism is sensitive to steric bulk.

    • Solution: If your alkyl halide is secondary or tertiary, the competing E2 (elimination) reaction will become significant, or even the dominant pathway, leading to the formation of an alkene instead of an ether. If possible, redesign your synthesis to use the more sterically hindered partner as the alcohol and the less hindered partner as the alkyl halide. For instance, to synthesize tert-butyl ethyl ether, it is far more effective to use sodium ethoxide and tert-butyl bromide (which will primarily undergo elimination) is a poor choice. The better approach is to use sodium tert-butoxide and ethyl bromide.

Troubleshooting_Low_Yield Start Low or No Yield Check_Base Is the base strong enough? (pKa(base) > pKa(alcohol)) Start->Check_Base Check_LG Is the leaving group effective? (I > Br > Cl) Start->Check_LG Check_Sterics Is there significant steric hindrance on the alkyl halide? Start->Check_Sterics Check_Conditions Are reaction conditions appropriate? (Anhydrous, Temperature) Start->Check_Conditions Sol_Base Use a stronger base (e.g., NaH) or ensure anhydrous conditions. Check_Base->Sol_Base No Sol_LG Use a better leaving group (e.g., convert R-Cl to R-I). Check_LG->Sol_LG No Sol_Sterics Redesign synthesis: use the sterically hindered component as the alkoxide. Check_Sterics->Sol_Sterics Yes Sol_Conditions Dry solvents and reagents. Optimize temperature. Check_Conditions->Sol_Conditions No

Caption: Decision-making workflow for troubleshooting low yields.

Question 2: My TLC/LC-MS analysis shows the formation of a major byproduct. How do I identify and suppress it?

Answer:

The most common byproduct in a Williamson ether synthesis is the alkene resulting from the E2 elimination pathway. This is especially prevalent with secondary and tertiary alkyl halides.

  • Identification: The byproduct will have a different polarity from your starting materials and desired ether product, visible on TLC. Its mass in LC-MS will correspond to the loss of HX from the alkyl halide starting material.

  • Suppression Strategies:

    • Temperature: The E2 reaction often has a higher activation energy than the SN2 reaction. Running the reaction at a lower temperature can favor the desired substitution pathway.

    • Base Selection: Bulky, non-nucleophilic bases favor elimination. Since the alkoxide is your nucleophile, this choice is fixed. However, using a less sterically hindered alkoxide, if your synthesis allows, can help.

    • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they solvate the cation of the alkoxide salt, leaving the anion more "naked" and nucleophilic, which favors the SN2 reaction.

Another potential byproduct is the alcohol formed from the hydrolysis of the unreacted alkoxide during workup. This can be minimized by ensuring the reaction goes to completion and by carefully quenching the reaction mixture.

Question 3: The reaction is very slow, even with a primary alkyl halide and a strong base. How can I accelerate it?

Answer:

Slow reaction rates can be addressed by manipulating several parameters:

  • Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. A common temperature range is 50-80 °C, but this should be monitored carefully to avoid promoting elimination side reactions.

  • Concentration: As a bimolecular reaction, the rate is proportional to the concentration of both the alkoxide and the alkyl halide. Using a higher concentration can speed up the reaction, but be mindful of solubility and potential exotherms.

  • Phase-Transfer Catalysis: If your alkoxide salt has poor solubility in the reaction solvent, a phase-transfer catalyst (PTC) can be highly effective. Catalysts like tetrabutylammonium bromide or 18-crown-6 can transport the alkoxide anion from a solid or aqueous phase into the organic phase where the alkyl halide resides, dramatically accelerating the reaction. This is particularly useful for reactions involving phenoxides.

ParameterEffect on SN2 RatePotential Side Effect
Temperature Increases rateMay increase elimination (E2)
Concentration Increases ratePotential solubility issues
Solvent Polar aprotic (DMF, THF) enhances rateMust be anhydrous
Leaving Group I > Br > ClCost and availability
Catalyst (PTC) Significantly increases rate in biphasic systemsAdded cost and removal

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for a Williamson ether synthesis?

A1: Polar aprotic solvents are generally the best choice. Tetrahydrofuran (THF) is a very common and effective solvent. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are more polar and can further accelerate the reaction, but they are more difficult to remove during workup due to their high boiling points.

Q2: Can I use a protic solvent like ethanol?

A2: It is generally not recommended. A protic solvent can solvate the alkoxide nucleophile through hydrogen bonding, creating a solvent "cage" that stabilizes it and reduces its nucleophilicity, thereby slowing down the SN2 reaction. Additionally, the solvent itself could act as a nucleophile, leading to unwanted byproducts.

Q3: How do I know if my deprotonation step is complete?

A3: When using sodium hydride (NaH), the deprotonation of an alcohol produces hydrogen gas. The cessation of bubbling is a good visual indicator that the reaction is complete. However, this is not always reliable. It is best practice to stir the alcohol and base together for a set period (e.g., 30-60 minutes) at a suitable temperature (e.g., 0 °C to room temperature) before adding the alkyl halide to ensure complete alkoxide formation.

Q4: Can I synthesize diaryl ethers using the Williamson ether synthesis?

A4: Generally, no. The Williamson ether synthesis requires an sp³-hybridized carbon for the nucleophilic attack. The carbon in an aryl halide (like bromobenzene) is sp²-hybridized and is part of an electron-rich aromatic system that is resistant to nucleophilic attack. Synthesizing diaryl ethers typically requires alternative methods like the Ullmann condensation, which involves a copper catalyst.

Standard Experimental Protocol: Synthesis of Benzyl Propyl Ether

This protocol provides a representative example of a Williamson ether synthesis using a primary alcohol and a primary alkyl halide.

Materials:

  • Propan-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

  • Alkoxide Formation: The flask is charged with sodium hydride (1.2 equivalents). The NaH is washed with anhydrous hexanes to remove the mineral oil, and then the hexanes are carefully decanted. Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • Propan-1-ol (1.0 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel over 20 minutes. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • SN2 Reaction: Benzyl bromide (1.1 equivalents) dissolved in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl to decompose any unreacted NaH. The mixture is then transferred to a separatory funnel and diluted with water and diethyl ether.

  • The layers are separated, and the aqueous layer is extracted twice more with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure benzyl propyl ether.

Technical Support Center: Synthesis of 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Benzyloxy)-4-methylbenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, mechanistic insights, and optimized protocols to minimize side reactions and maximize yield.

Core Synthesis Overview: The Williamson Ether Synthesis

The most common and reliable method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where a phenoxide, generated from 2-hydroxy-4-methylbenzaldehyde, acts as a nucleophile to displace a halide from a benzyl halide.[1][2][3]

The overall transformation is as follows:

  • Starting Materials: 2-Hydroxy-4-methylbenzaldehyde and Benzyl Bromide (or Chloride).

  • Key Reagents: A base to deprotonate the phenol (e.g., K₂CO₃, Cs₂CO₃) and a polar aprotic solvent (e.g., DMF, Acetone).

  • Mechanism: SN2 nucleophilic substitution.[3][4]

Below is a workflow diagram illustrating the key steps of this synthesis.

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A 1. Combine 2-hydroxy-4-methylbenzaldehyde, anhydrous K₂CO₃, and solvent (e.g., DMF). B 2. Stir mixture to form the potassium phenoxide in situ. A->B C 3. Add Benzyl Bromide dropwise. B->C D 4. Heat reaction mixture (e.g., 60-80 °C) and monitor by TLC. C->D E 5. Quench reaction with water and perform aqueous extraction. D->E F 6. Wash organic layer, dry with Na₂SO₄, and concentrate. E->F G 7. Purify crude product via recrystallization or column chromatography. F->G

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction is sluggish, and after several hours, TLC analysis shows a significant amount of unreacted 2-hydroxy-4-methylbenzaldehyde. What's wrong?

A1: This is a common issue pointing to inefficient formation or reaction of the phenoxide nucleophile. Consider these possibilities:

  • Insufficient or Wet Base: The base (e.g., potassium carbonate) must be anhydrous. Moisture will consume the base and inhibit the formation of the phenoxide. Ensure you are using a freshly opened or properly dried base. Use at least 1.5 equivalents to ensure complete deprotonation.[1]

  • Poor Solvent Quality: Solvents like DMF and acetone must be anhydrous. Water can interfere with the reaction. Use a dry, high-purity solvent. Polar aprotic solvents are preferred as they solvate the cation (K⁺) but not the phenoxide anion, making it a more potent nucleophile.[2][3]

  • Low Reaction Temperature: While the SN2 reaction is favorable, it still requires sufficient activation energy. If you are running the reaction at room temperature, try heating it to 60-80 °C to increase the reaction rate.[1]

  • Inactive Benzyl Halide: Ensure the benzyl bromide or chloride has not degraded. It should be a clear or very pale yellow liquid. If it is dark yellow or brown, it may have decomposed, reducing its effectiveness.

Q2: I've isolated my product, but the yield is low, and I have a significant side product with a similar Rf value that is difficult to separate. What is this impurity?

A2: This impurity is likely the C-alkylated isomer, 2-benzyl-2-hydroxy-4-methylcyclohexa-3,5-dien-1-one, which can rearrange. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or a carbon atom on the ring (C-alkylation).[2]

  • Mechanism of C-Alkylation: The negative charge of the phenoxide is delocalized onto the aromatic ring, particularly at the ortho and para positions. This allows the benzyl halide to be attacked by the carbon atom ortho to the hydroxyl group.

  • How to Favor O-Alkylation:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO strongly solvate the potassium counter-ion, dissociating it from the phenoxide oxygen. This makes the oxygen more available for nucleophilic attack (O-alkylation). In contrast, protic solvents or less polar solvents can lead to a tighter ion pair, increasing the likelihood of C-alkylation.[2]

    • Counter-ion: Larger, "softer" counter-ions (like Cesium from Cs₂CO₃) are known to favor O-alkylation over smaller, "harder" ions (like Li⁺ or Na⁺). Using K₂CO₃ or Cs₂CO₃ is a good strategy.

The diagram below illustrates this competitive pathway.

G cluster_paths Competitive Alkylation Pathways start Phenoxide + Benzyl Bromide O_Alk O-Alkylation (Favored in DMF, DMSO) start->O_Alk  Oxygen Attack C_Alk C-Alkylation (Side Reaction) start->C_Alk  Carbon Attack product Desired Product: This compound O_Alk->product side_product Side Product: C-Alkylated Isomer C_Alk->side_product

Caption: O-Alkylation vs. C-Alkylation side reaction.

Q3: My NMR spectrum shows the disappearance of the benzyl group signals after workup. What could have caused this debenzylation?

A3: The benzyl ether linkage is generally stable to base but can be cleaved under certain conditions, particularly acidic ones.

  • Acidic Workup: If your workup procedure involved washing with a strong acid (e.g., >1M HCl) to neutralize the base, you may have inadvertently catalyzed the cleavage of the benzyl ether.

  • Solution: Use a milder workup. Quench the reaction by pouring it into water, then extract with a non-polar solvent like ethyl acetate or diethyl ether. Wash the organic layers with water and then brine to remove residual DMF and salts. This avoids any strongly acidic conditions.

Q4: I observe the formation of an alkene side product. What is the cause?

A4: While benzyl bromide is a primary halide and favors substitution, a competing E2 elimination reaction is possible, especially if a sterically hindered or very strong base is used.[2][3] This would result in the formation of stilbene from the benzyl bromide.

  • Solution: Avoid overly strong or bulky bases like potassium tert-butoxide. Mild inorganic bases like K₂CO₃ or Cs₂CO₃ are ideal for this synthesis as they are strong enough to deprotonate the phenol but not so strong as to promote significant elimination.[2]

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing side reactions.

Materials:

  • 2-Hydroxy-4-methylbenzaldehyde (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-methylbenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (N₂ or Argon), add anhydrous DMF to the flask (approx. 5-10 mL per gram of starting aldehyde).

  • Stir the suspension vigorously at room temperature for 20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture via syringe.

  • Heat the reaction mixture to 70 °C in an oil bath.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours. Look for the complete consumption of the starting phenol.

  • Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) followed by brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield pure this compound.

Frequently Asked Questions (FAQs)

Q: What is the best base for this reaction? A: Finely powdered, anhydrous potassium carbonate (K₂CO₃) is the most common, cost-effective, and reliable choice.[1] Cesium carbonate (Cs₂CO₃) can sometimes give slightly higher yields of the O-alkylated product but is more expensive. Stronger bases like sodium hydride (NaH) can also be used, but they increase the risk of side reactions and require more stringent anhydrous techniques.[2][3]

Q: Can I use a solvent other than DMF? A: Yes. Anhydrous acetone is a common alternative and can be easier to remove during workup.[5] Acetonitrile is another suitable polar aprotic solvent. The key is to use a polar, aprotic, and anhydrous solvent to promote the SN2 reaction.[2]

Q: How can I be sure my starting material, 2-hydroxy-4-methylbenzaldehyde, is pure? A: The synthesis of 2-hydroxy-4-methylbenzaldehyde, often via formylation of p-cresol, can sometimes yield isomeric impurities.[6] It is crucial to start with a pure compound. Verify the purity of your starting material by its melting point (59-61 °C) and NMR spectroscopy before beginning the benzylation reaction.[7]

Q: Is there an alternative to benzyl bromide? A: Benzyl chloride can be used, but it is less reactive than benzyl bromide, so the reaction may require longer times or higher temperatures. Benzyl tosylate is another excellent electrophile for this reaction.[3]

Below is a troubleshooting decision tree to help diagnose issues during the synthesis.

G Start TLC Analysis Shows Issue UnreactedSM High Amount of Unreacted Starting Material? Start->UnreactedSM Impurity Presence of Major Impurity Spot? UnreactedSM->Impurity No CheckBase Action: Check Base (Anhydrous? Sufficient eq?) UnreactedSM->CheckBase Yes RfSimilar Impurity Rf Similar to Product? Impurity->RfSimilar Yes CheckSolvent Action: Check Solvent (Anhydrous?) CheckBase->CheckSolvent IncreaseTemp Action: Increase Temp (e.g., to 70 °C) CheckSolvent->IncreaseTemp C_Alkylation Likely C-Alkylation. Review solvent choice. Consider Cs₂CO₃. RfSimilar->C_Alkylation Yes OtherImpurity Other Impurity. Check for debenzylation (acidic workup?) or elimination (strong base?). RfSimilar->OtherImpurity No

Caption: Troubleshooting decision tree for the synthesis.

Summary of Key Parameters

ParameterRecommendedRationale & Potential Issues
Electrophile Benzyl BromideHighly reactive. Benzyl chloride is a viable but slower alternative.
Base Anhydrous K₂CO₃Mild, effective, and favors O-alkylation. Must be anhydrous. Stronger bases (NaH) risk side reactions.
Solvent Anhydrous DMFPolar aprotic solvent that accelerates SN2 reactions and favors O-alkylation. Must be anhydrous.
Temperature 60 - 80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting decomposition.
Equivalents 1.1 eq Benzyl Bromide, 1.5-2.0 eq BaseA slight excess of the alkylating agent and a larger excess of the base ensure the reaction goes to completion.
Workup Neutral Aqueous ExtractionAvoids acidic conditions that could cause debenzylation of the final product.

References

Technical Support Center: Strategies to Minimize Tar Formation in Benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with tar formation in reactions involving benzaldehyde. "Tar" is a common term for the complex, often dark and intractable, high-molecular-weight polymeric byproducts that can plague a reaction, significantly reducing yield and complicating purification. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve cleaner, more efficient reactions.

Part 1: Foundational Principles & General Prevention

This section addresses the overarching factors that contribute to tar formation, regardless of the specific reaction type. Understanding these principles is the first step toward prevention.

Q1: What exactly is "tar" in the context of benzaldehyde reactions, and what are the primary chemical processes that cause it?

A1: In synthetic chemistry, "tar" is not a single compound but a complex, amorphous mixture of high-molecular-weight byproducts. It is typically dark, sticky, and poorly soluble.[1] The formation of this residue in benzaldehyde reactions stems from several key chemical processes:

  • Polymerization and Condensation: Although benzaldehyde lacks alpha-hydrogens and cannot self-condense via a standard aldol mechanism, it can undergo polymerization under harsh conditions, particularly in the presence of strong acids or bases at elevated temperatures.[1][2][3] Furthermore, the desired products of reactions like the aldol condensation can themselves be reactive and polymerize.

  • Radical-Initiated Side Reactions: Benzaldehyde is highly susceptible to autoxidation in the presence of air (O₂), forming benzoic acid through a free-radical chain mechanism.[4][5][6] These intermediate radicals can initiate unintended polymerization of the starting material or other species in the reaction mixture.

  • Reagent and Product Degradation: At elevated temperatures or in the presence of highly concentrated reagents, both benzaldehyde and the intended product can degrade, leading to a cascade of reactions that produce complex, tarry substances.[1]

Q2: My benzaldehyde is old and has some crystalline precipitate. Can I use it as is? How should I properly purify and store it?

A2: No, you should never use benzaldehyde that shows signs of degradation without purification. The crystalline precipitate is likely benzoic acid, formed from oxidation in the air.[6][7] Using impure benzaldehyde is a primary cause of side reactions and tar formation.[1]

Proper purification and storage are critical for successful synthesis.

Detailed Protocol: Purification of Benzaldehyde

  • Neutralization Wash: Place the impure benzaldehyde in a separatory funnel. Add an equal volume of a 10% sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution.[8][9][10] Stopper the funnel and shake vigorously, periodically venting to release CO₂ pressure if using carbonate. This step converts the acidic benzoic acid impurity into its water-soluble sodium salt.

  • Aqueous Extraction: Allow the layers to separate and drain off the lower aqueous layer. Repeat the wash with the basic solution until no more CO₂ is evolved.[9]

  • Water Wash: Wash the organic layer with an equal volume of water to remove any remaining base.

  • Drying: Transfer the benzaldehyde to an Erlenmeyer flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[8][9]

  • Vacuum Distillation: Decant the dried benzaldehyde into a distillation flask. Add a few boiling chips or a magnetic stir bar. Distill under reduced pressure.[8][9] Collecting the distillate under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent immediate re-oxidation.

  • Storage: Store the purified benzaldehyde in a dark, airtight bottle under an inert atmosphere.[8] For long-term storage, adding a radical inhibitor like hydroquinone or catechol (a few small crystals) is advisable to prevent autoxidation.[4][8]

Part 2: Troubleshooting Guides for Specific Reactions

Even with pure starting materials, the specific conditions of a reaction can promote tarring. This section provides targeted advice for common benzaldehyde reactions.

Focus Area: Base-Catalyzed Condensations (e.g., Claisen-Schmidt Reaction)

The Claisen-Schmidt (crossed aldol) condensation, reacting benzaldehyde with an enolizable ketone or aldehyde, is a powerful C-C bond-forming reaction that is frequently hampered by byproduct formation.[11][12][13]

Q3: My Claisen-Schmidt reaction between benzaldehyde and acetophenone turns black and yields a sticky, insoluble mess instead of the desired chalcone. What is causing this, and how can I prevent it?

A3: This is a classic case of tar formation driven by inappropriate reaction conditions. The strong base (typically NaOH or KOH) required to deprotonate acetophenone into its nucleophilic enolate form can also catalyze undesired side reactions if not properly controlled.[14][15]

Primary Causes:

  • Excessive Temperature: Aldol condensations are often exothermic. Without proper cooling, the temperature can rise, dramatically accelerating the rates of side reactions and polymerization.[1]

  • High Base Concentration: Localized high concentrations of hydroxide can promote competing reactions, such as the Cannizzaro reaction of benzaldehyde, or lead to the degradation of the α,β-unsaturated product.[1]

  • Rapid Reagent Addition: Adding the base or one of the reactants too quickly creates localized "hot spots" of high concentration and temperature, which are breeding grounds for tar.[1]

Troubleshooting Workflow & Best Practices

The following diagram outlines a systematic approach to troubleshooting this issue.

G start Tar Formation in Claisen-Schmidt Reaction temp Is Temperature Controlled? (e.g., 20-25°C or lower) start->temp addition Is Reagent Addition Slow? (Dropwise over 15-30 min) temp->addition  Yes sol_temp Implement Cooling (Ice/water bath) temp->sol_temp No   purity Are Reagents Pure? (Freshly distilled benzaldehyde) addition->purity  Yes sol_addition Use Addition Funnel for controlled, slow addition addition->sol_addition No   monitoring Is Reaction Monitored? (TLC to check completion) purity->monitoring  Yes sol_purity Purify Benzaldehyde (See Protocol in Part 1) purity->sol_purity No   sol_monitoring Work Up Promptly After starting material is consumed monitoring->sol_monitoring No  

Caption: Troubleshooting workflow for tar formation in Claisen-Schmidt reactions.

Focus Area: Reactions in Strongly Basic or Acidic Media
Q4: I am attempting a Cannizzaro reaction, which requires a strong base. How do I prevent charring and byproduct formation under such harsh conditions?

A4: The Cannizzaro reaction involves the disproportionation of two benzaldehyde molecules in the presence of a concentrated strong base to yield benzyl alcohol and benzoic acid.[4][7][16][17] While benzaldehyde cannot enolize, the highly basic conditions can still promote decomposition.

The key is maintaining homogeneity and thermal control.

  • Vigorous Stirring: Use a powerful overhead or magnetic stirrer to ensure the base is dispersed evenly. This prevents localized areas of extremely high base concentration which can "burn" the aldehyde.[1]

  • Temperature Management: Although often performed at room temperature, the reaction can be exothermic. Use a water bath to dissipate heat and maintain a consistent temperature.

  • Purity: Ensure no other enolizable aldehydes are present as impurities, as they would undergo a rapid and messy aldol condensation under these conditions.

Focus Area: Organometallic Additions (e.g., Grignard Reaction)
Q5: When I add my Grignard reagent to benzaldehyde, the reaction turns dark brown/black and my yield of the secondary alcohol is very low. What's going wrong?

A5: Grignard reagents are not only potent nucleophiles but also strong bases.[18][19] The dark coloration suggests side reactions are dominating the desired nucleophilic addition.[20][21]

Potential Causes & Solutions:

  • Acidic Impurities: If your benzaldehyde contains benzoic acid, the Grignard reagent will be quenched via an acid-base reaction. Solution: Always use freshly distilled, pure benzaldehyde.[22]

  • Wet Glassware/Solvent: Water will instantly destroy the Grignard reagent. Solution: Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[22]

  • Poor Temperature Control: The Grignard addition to an aldehyde is highly exothermic. Uncontrolled temperature increases can cause side reactions, including reduction of the aldehyde or decomposition of the product upon workup. Solution: Add the Grignard reagent slowly and dropwise to a cooled solution (e.g., 0 °C) of benzaldehyde in an ice bath.

The diagram below illustrates the competition between the desired reaction and common side-reaction pathways that lead to tar.

G reactants Benzaldehyde + Reagent (e.g., Base, Organometallic) path_good Controlled Reaction Pathway reactants->path_good path_bad Uncontrolled Side Reactions reactants->path_bad product Desired Product tar Tar / Polymeric Byproducts path_good->product path_bad->tar cond_good Low Temperature Slow Addition High Purity cond_good->path_good cond_bad High Temperature High Concentration Oxygen/Impurities cond_bad->path_bad

Caption: Competing reaction pathways: desired synthesis vs. tar formation.

Part 3: Data Summary & References
Table 1: Summary of Key Parameters to Minimize Tar Formation
Reaction TypeParameterOptimal ConditionConsequence of Deviation
Claisen-Schmidt (Aldol) Temperature20-25°C or lower, with cooling.Increased rate of side reactions, polymerization.
Base AdditionSlow, dropwise addition of base/ketone mixture.Localized high [base], leading to degradation.
PurityFreshly distilled benzaldehyde.Acidic impurities quench base; other impurities catalyze polymerization.[1]
Cannizzaro Base Conc.Use recommended high concentration (e.g., 50% KOH).[23](Not applicable, high conc. is required)
StirringVigorous, efficient mechanical or magnetic stirring.Localized "hot spots" causing charring and decomposition.[1]
TemperatureRoom temperature with monitoring; use a water bath for cooling.Uncontrolled exotherm leads to degradation.
Grignard Addition Temperature0 °C during addition.Exotherm promotes side reactions (e.g., reduction).[19]
Reagent PurityAnhydrous solvents; freshly distilled benzaldehyde.[22]Quenching of Grignard reagent; side reactions.
Reagent AdditionSlow, dropwise addition of Grignard to aldehyde.Uncontrolled exotherm.
General AtmosphereInert (Nitrogen or Argon) for all sensitive reactions.Air/O₂ leads to autoxidation, initiating radical polymerization.[5][24]

References

Monitoring reaction progress of 2-(Benzyloxy)-4-methylbenzaldehyde synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 2-(benzyloxy)-4-methylbenzaldehyde via Thin-Layer Chromatography (TLC). The synthesis, a classic Williamson ether synthesis, involves the O-alkylation of 2-hydroxy-4-methylbenzaldehyde with a benzylating agent like benzyl bromide.[1][2] Proper TLC monitoring is crucial for determining reaction completion, identifying potential side products, and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using TLC to monitor this specific reaction?

A1: The separation principle relies on the significant polarity difference between the starting material and the product. The starting material, 2-hydroxy-4-methylbenzaldehyde, contains a polar phenolic hydroxyl (-OH) group, which strongly adsorbs to the polar silica gel stationary phase.[3] The product, this compound, has this hydroxyl group converted into a much less polar benzyl ether. Consequently, the product interacts less with the silica gel and travels further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf) value compared to the starting material.[3]

Q2: What is the recommended mobile phase (eluent) for this analysis?

A2: A mixture of a non-polar solvent and a moderately polar solvent is ideal. A common and effective starting point is a mixture of hexanes and ethyl acetate . A typical starting ratio would be 90:10 or 80:20 (Hexanes:Ethyl Acetate) .[4][5] The optimal ratio may require slight adjustments to achieve good separation, ideally with the product Rf value around 0.4-0.5 for clear resolution.

Q3: How should I spot the TLC plate to effectively monitor the reaction?

A3: For robust analysis, a three-lane spotting technique is recommended:[6]

  • Lane 1 (SM): Spot a dilute solution of the pure starting material, 2-hydroxy-4-methylbenzaldehyde.

  • Lane 2 (Co): The "co-spot." First, spot the starting material (SM), and then spot the reaction mixture directly on top of it. This lane is critical for confirming the identity of the starting material spot within the reaction mixture.

  • Lane 3 (RM): Spot a small aliquot of your reaction mixture.

This method allows for unambiguous tracking of the starting material's consumption and the product's formation.[6]

Q4: How can I visualize the spots on the developed TLC plate?

A4: Both the starting material and the product are aromatic aldehydes, making them inherently UV-active.

  • Non-Destructive Method (Primary): Use a short-wave UV lamp (254 nm).[7][8] The compounds will appear as dark spots on the fluorescent green background of the TLC plate. This should always be the first method used as it allows for further staining.[9]

  • Destructive Methods (Secondary/Confirmatory): If UV visualization is faint or if you need to confirm functionality, chemical stains can be used after UV analysis.

    • 2,4-Dinitrophenylhydrazine (DNP) Stain: This stain reacts specifically with aldehydes and ketones, appearing as yellow to orange spots.[10][11] Both the starting material and product will be visualized.

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, including aldehydes. It typically yields yellow-brown spots on a purple background.[7]

    • Ferric Chloride (FeCl₃) Stain: This stain is excellent for specifically visualizing phenols.[7][10] It will produce a colored spot (often blue or purple) only for the starting material, 2-hydroxy-4-methylbenzaldehyde, confirming its presence or absence.

Q5: What does a successful reaction look like on a TLC plate?

A5: As the reaction proceeds, you will observe the following changes in Lane 3 (Reaction Mixture):

  • Initial State (t=0): A prominent spot corresponding to the starting material (low Rf) will be visible.

  • Intermediate State: The starting material spot will diminish in intensity, while a new, higher Rf spot corresponding to the product will appear and intensify.

  • Completion: The spot for the starting material will have completely disappeared from the reaction mixture lane, leaving only the distinct product spot (and possibly a spot for the benzyl bromide, which is typically non-polar and has a very high Rf).[6]

Experimental Protocols & Data

Protocol: Standard TLC Monitoring Procedure
  • Chamber Preparation: Pour a small amount (5-10 mL) of the chosen mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1-1.5 cm from the bottom of a silica gel TLC plate. Mark three tick marks for the SM, Co, and RM lanes.

  • Sample Preparation: Prepare a dilute solution of your starting material in a solvent like ethyl acetate. For the reaction mixture, take a small aliquot (e.g., with a glass capillary) and dilute it in a vial with a small amount of ethyl acetate.

  • Spotting: Using separate capillary spotters, apply a small amount of each solution to the corresponding tick mark on the origin line. The spots should be small and concentrated, no more than 1-2 mm in diameter.[3] Allow the solvent to fully evaporate between applications if multiple spots are needed for concentration.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line.[3] Cover the chamber and allow the solvent front to ascend the plate undisturbed.

  • Analysis: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization: View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[7] If necessary, proceed with chemical staining.

  • Interpretation: Calculate the Rf values for each spot and assess the reaction's progress by comparing the lanes.

Data Summary: TLC Parameters
Compound NameRoleKey Functional GroupsRelative PolarityExpected Rf Range*UV Active (254 nm)
2-Hydroxy-4-methylbenzaldehydeStarting MaterialPhenol, AldehydeHigh0.1 - 0.3Yes
Benzyl BromideReagentAlkyl HalideLow-Medium0.7 - 0.9Yes
This compoundProductEther, AldehydeLow0.4 - 0.6Yes

*Expected Rf values are estimates using a Hexane:Ethyl Acetate (90:10) system and can vary based on exact conditions.

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of this synthesis.

Troubleshooting_TLC cluster_streaking Streaking or Tailing Spots cluster_rf Poor Spot Separation / R_f Issues cluster_spots Spot Visibility Issues start Problem with TLC Result streaking Streaking Observed start->streaking:f0 Streaking rf_issue R_f Values problematic start->rf_issue:f0 R_f Issues spot_issue Spot visibility is poor start->spot_issue:f0 Visibility cause_conc Cause: Sample too concentrated streaking->cause_conc cause_acid Cause: Starting material (phenol) is acidic streaking->cause_acid sol_conc Solution: Dilute spotting sample and re-run TLC. cause_conc->sol_conc sol_acid Solution: Add 0.5% acetic acid to the mobile phase. cause_acid->sol_acid cause_high cause_high rf_issue->cause_high cause_low cause_low rf_issue->cause_low cause_close Cause: Spots are too close together rf_issue->cause_close sol_high Solution: Decrease eluent polarity (increase % of hexanes). cause_high->sol_high sol_low Solution: Increase eluent polarity (increase % of ethyl acetate). cause_low->sol_low sol_close Solution: Try a different solvent system (e.g., Dichloromethane/Hexanes). cause_close->sol_close cause_no_prod Cause: No product spot visible spot_issue->cause_no_prod cause_faint Cause: All spots are faint under UV spot_issue->cause_faint sol_no_prod Solution: Reaction may not have started. Check temp/reagents. Or, spot may be too dilute; concentrate spot and re-run. cause_no_prod->sol_no_prod sol_faint Solution: Sample is too dilute. Concentrate sample or spot multiple times in the same location. cause_faint->sol_faint

Caption: Troubleshooting workflow for common TLC issues.

Q: My spots are streaking badly down the plate. What's wrong?

A: Streaking is often caused by one of two issues:

  • Overloaded Sample: The most common cause is spotting a solution that is too concentrated.[12][13] The stationary phase becomes saturated, and the compound streaks up the plate instead of moving as a compact spot. Solution: Dilute your sample significantly and re-run the TLC.

  • Acidic Analyte: The starting material, 2-hydroxy-4-methylbenzaldehyde, is a phenol and thus weakly acidic. Highly polar or acidic compounds can interact irregularly with the silica gel, causing tailing or streaking.[3] Solution: Add a very small amount of a modifying acid, like 0.1-1% acetic acid, to your mobile phase. This can improve spot shape by suppressing the ionization of the phenol.[12]

Q: All my spots ran to the top of the plate (high Rf values). How do I fix this?

A: This indicates your mobile phase is too polar for the separation. The eluent has a very high affinity for all the compounds, moving them along with the solvent front. Solution: Decrease the polarity of your mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of hexanes (e.g., change from 80:20 to 95:5).[12]

Q: All my spots are stuck at the bottom (low Rf values). What should I do?

A: This is the opposite problem: your mobile phase is not polar enough to move the compounds off the origin. Solution: Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent, ethyl acetate (e.g., change from 90:10 to 70:30 Hexanes:Ethyl Acetate).[12]

Q: I don't see a product spot, even after several hours. Does this mean the reaction failed?

A: Not necessarily. Several possibilities exist:

  • Reaction Hasn't Started: The Williamson ether synthesis often requires heat and an effective base to proceed.[1] Double-check your reaction temperature and ensure your base (e.g., potassium carbonate) is active and anhydrous.

  • Sample is Too Dilute: The product concentration might be too low to be detected. Solution: Try spotting the reaction mixture multiple times in the same lane, allowing the solvent to dry in between each application, to concentrate the spot.[12] Alternatively, use a sensitive chemical stain like DNP to confirm the presence of any new aldehyde.

Q: I see a new, unexpected spot in my reaction mixture lane. What could it be?

A: The appearance of an extra spot suggests either an impurity in a starting material or a side reaction. In Williamson ether syntheses involving phenoxides, a potential side reaction is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen.[1] This byproduct would likely have a different Rf value from the desired O-alkylated product. Solution: Note the presence of the spot and consider that reaction conditions (e.g., solvent, temperature, base) may need to be optimized to favor O-alkylation. If the impurity persists, the final product will require purification, typically by column chromatography.

References

Improving yield and purity of 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzyloxy)-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize the synthesis and purification of this key chemical intermediate, ensuring high yield and purity in your projects.

Troubleshooting Guide: Overcoming Common Synthesis & Purification Hurdles

This section addresses specific issues you may encounter during the synthesis and purification of this compound. Each issue is presented with probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has stalled or resulted in a very low yield of this compound. What are the likely causes and how can I fix this?

Answer: Low yield is a common problem that can typically be traced back to reaction conditions or reagent quality. Let's break down the potential culprits:

  • Incomplete Deprotonation of the Phenol: The reaction proceeds via a Williamson ether synthesis, which requires the formation of a phenoxide ion from the starting material, 2-hydroxy-4-methylbenzaldehyde.[1] This phenoxide is the active nucleophile. If deprotonation is incomplete, the reaction rate will be significantly diminished.

    • Solution: Ensure your base is anhydrous and of high quality. Potassium carbonate (K₂CO₃) is a common choice, but it must be dry. Use a stoichiometric excess (typically 1.5-2.0 equivalents). For stubborn reactions, a stronger base like sodium hydride (NaH) can be used, which will irreversibly deprotonate the phenol.[2]

  • Inactive Benzylating Agent: Benzyl bromide is susceptible to degradation over time, especially with exposure to moisture and light.

    • Solution: Use freshly opened or purified benzyl bromide. If you suspect degradation, you can wash a solution of the bromide with sodium bisulfite to remove oxidative impurities and then dry and concentrate it before use.

  • Suboptimal Reaction Conditions: The Sₙ2 reaction mechanism for this synthesis is highly dependent on the solvent and temperature.[3]

    • Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the base while leaving the phenoxide nucleophile reactive.[2] Williamson ether syntheses often require heating to proceed at a reasonable rate; an optimal temperature is typically between 60-80°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[4]

Issue 2: The Final Product is Impure

Question: After workup, my product analysis (TLC, NMR) shows multiple impurities. What are they and how do I get rid of them?

Answer: Impurity profiling is critical for designing an effective purification strategy. The most common impurities originate from unreacted starting materials, side reactions, or product degradation.

Common Impurities & Identification
ImpurityOriginIdentification Notes (TLC)
2-hydroxy-4-methylbenzaldehyde Unreacted starting materialMore polar than the product; will have a lower Rf value.
Benzyl bromide Unreacted starting materialCan be visualized on TLC with a permanganate stain.
Benzyl alcohol Hydrolysis of benzyl bromideMore polar than the product.
Dibenzyl ether Self-condensation of benzyl bromideLess polar than the product; will have a higher Rf value.
2-(Benzyloxy)-4-methylbenzoic acid Oxidation of the aldehyde product[5]Highly polar; often streaks on silica TLC. Can be identified by an acidic wash test.
C-Alkylated Byproduct Side reactionIsomeric with the product, may have a very similar Rf value, making separation difficult.
Purification Strategies
  • Aqueous Wash / Extraction: Before chromatographic purification, an aqueous workup can remove many impurities.

    • A wash with a mild base (e.g., 5% sodium bicarbonate or sodium carbonate solution) will convert the acidic impurity, 2-(benzyloxy)-4-methylbenzoic acid, into its water-soluble salt, effectively removing it from the organic layer.[5]

  • Column Chromatography: This is the most effective method for separating a complex mixture of impurities.[6]

    • Problem: Aldehydes can sometimes degrade on standard acidic silica gel.[7]

    • Solution: To prevent degradation, you can deactivate the silica gel by preparing your column slurry in an eluent containing a small amount of triethylamine (1-3%).[5] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[7]

  • Recrystallization: This is an excellent technique for polishing a product that is already relatively pure or for removing impurities with significantly different solubilities.[8][9]

    • Solvent Choice: Based on structurally similar compounds, a good starting point for solvent screening is an ethanol/water or isopropanol/water mixture.[6][8]

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting common synthesis problems.

G cluster_yield Yield Issues cluster_purity Purity Issues start Initial Observation: Low Yield or Impure Product yield_check Is reaction going to completion? (Monitor by TLC) start->yield_check purity_check Analyze Crude Product (TLC, NMR) start->purity_check no_conv No / Slow Conversion yield_check->no_conv No yield_check->purity_check Yes sol_reagents 1. Verify Reagent Quality (Anhydrous base, fresh benzyl bromide) 2. Use Stronger Base (e.g., NaH) 3. Optimize Temp (60-80°C) no_conv->sol_reagents impurity_id Identify Impurities purity_check->impurity_id acid_imp Acidic Impurity Present? (e.g., Carboxylic Acid) impurity_id->acid_imp base_wash Perform Mild Base Wash (e.g., 5% NaHCO₃) acid_imp->base_wash Yes purify Purify via Chromatography or Recrystallization acid_imp->purify No base_wash->purify

Caption: A logical workflow for troubleshooting synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound? A1: The synthesis is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[1] First, a base deprotonates the hydroxyl group of 2-hydroxy-4-methylbenzaldehyde to form a nucleophilic phenoxide ion. This phenoxide then attacks the benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired benzyl ether product.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + Base - Base-H⁺ Phenoxide_ion Phenoxide Phenoxide->Phenoxide_ion Product This compound Phenoxide_ion->Product Sₙ2 Attack BnBr Benzyl Bromide BnBr->Product - Br⁻

Caption: Mechanism for Williamson ether synthesis.

Q2: Which purification method is better: column chromatography or recrystallization? A2: The choice depends on the impurity profile and desired scale.[8]

  • Column chromatography is superior for separating complex mixtures with multiple components or when impurities have similar polarities to the product. It can achieve very high purity (>99%).[8]

  • Recrystallization is ideal for removing small amounts of impurities from a relatively pure product. It is simpler, uses less solvent, and is more easily scaled up for larger quantities.[8][10]

Q3: My purified this compound turns yellow and develops a new spot on TLC upon storage. What is happening? A3: This is a classic sign of aldehyde oxidation.[5] Aldehydes are prone to air oxidation, which converts them into the corresponding carboxylic acid (in this case, 2-(benzyloxy)-4-methylbenzoic acid). This acidic impurity can cause discoloration.

  • Solution: For long-term storage, keep the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (e.g., in a refrigerator).[5] The addition of a radical inhibitor like BHT (100-200 ppm) can also be beneficial.[11]

Q4: Can I use benzyl chloride instead of benzyl bromide? A4: Yes, benzyl chloride can be used. However, bromide is a better leaving group than chloride, so the reaction with benzyl bromide is typically faster and may proceed under milder conditions than the reaction with benzyl chloride.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be monitored by TLC for optimization.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-4-methylbenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids (approx. 5-10 mL per gram of aldehyde).

  • Phenoxide Formation: Stir the mixture at room temperature for 20-30 minutes.

  • Benzylating Agent Addition: Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and maintain this temperature, stirring vigorously, for 4-6 hours. Monitor the disappearance of the starting material by TLC (a typical eluent is 8:2 Hexanes:Ethyl Acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC on the crude material. Test various ratios of hexanes:ethyl acetate. The ideal system should give the product an Rf value of approximately 0.25-0.35.[6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing 1% triethylamine if aldehyde stability is a concern) and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column with the eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a test tube, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, hexane/ethyl acetate mixtures) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven at a temperature well below their melting point.[11]

Purification Workflow Diagram

G cluster_col Path A: Column Chromatography cluster_rec Path B: Recrystallization crude Crude this compound analysis Analyze Impurity Profile (TLC) crude->analysis decision Complex Mixture or Similar Rf Values? analysis->decision col_chrom Column Chromatography (Silica Gel or Alumina) decision->col_chrom Yes recryst Recrystallization (e.g., from Ethanol/Water) decision->recryst No (Relatively Pure) col_pure High Purity Product (>99%) col_chrom->col_pure rec_pure Purified Product recryst->rec_pure

Caption: General purification workflow for the final product.

References

Technical Support Center: Synthesis and Workup of 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Benzyloxy)-4-methylbenzaldehyde. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of this synthetic procedure. The synthesis, typically achieved through a Williamson ether synthesis, is robust yet susceptible to common pitfalls that can affect yield and purity. This guide offers field-proven insights to ensure a successful outcome.

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers from an organohalide and an alkoxide.[1] In this specific application, the phenoxide of 2-hydroxy-4-methylbenzaldehyde undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide or a similar benzylating agent.[2][3]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and workup of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Formation According to TLC Analysis

Question: My TLC plate shows only the starting material (2-hydroxy-4-methylbenzaldehyde) spot, even after several hours of reaction time. What could be the problem?

Answer: This issue typically points to a problem with the formation of the phenoxide, the reactivity of the benzylating agent, or the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Inadequate Base: The Williamson ether synthesis requires a base strong enough to deprotonate the phenolic hydroxyl group.[4]

    • Troubleshooting Step: Ensure your base (e.g., potassium carbonate, sodium hydride) is anhydrous and has been stored correctly.[5] For solid bases like potassium carbonate, ensure it is finely powdered to maximize surface area. If using sodium hydride, be certain it has not been deactivated by exposure to moisture.[5]

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions.[5]

    • Troubleshooting Step: For this synthesis, a temperature range of 60-80°C is generally effective.[6] Ensure your reaction is being heated consistently.

  • Solvent Choice: The choice of solvent is critical in SN2 reactions. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, leaving the anion more nucleophilic.[7][8]

    • Troubleshooting Step: Verify that you are using an anhydrous grade of a suitable polar aprotic solvent.[6] Moisture can quench the base and hydrolyze the alkyl halide.[5]

Issue 2: Presence of Multiple Spots on the TLC Plate Post-Reaction

Question: My reaction seems to have worked, but the TLC shows the product spot along with several other spots. What are these impurities, and how can I remove them?

Answer: The presence of multiple spots indicates the formation of byproducts or unreacted starting materials. Common impurities include unreacted 2-hydroxy-4-methylbenzaldehyde, benzyl bromide, and benzyl alcohol.[9]

  • Unreacted Starting Material: If you see a spot corresponding to 2-hydroxy-4-methylbenzaldehyde, it can be removed with a basic wash during the workup.

    • Troubleshooting Step: During the aqueous workup, wash the organic layer with a 5% sodium hydroxide solution.[10] This will deprotonate the acidic phenol, pulling it into the aqueous layer.

  • Benzyl Bromide: This is a lachrymator and should be handled with care. It can often be removed during solvent evaporation under reduced pressure due to its volatility.

  • Benzyl Alcohol: This can form from the hydrolysis of benzyl bromide.[9]

    • Troubleshooting Step: A water wash during the workup will remove the majority of benzyl alcohol. For trace amounts, purification by column chromatography is effective.[11]

Issue 3: Oily Product That Fails to Crystallize

Question: After the workup and solvent removal, I am left with an oil instead of the expected solid product. How can I induce crystallization?

Answer: An oily product suggests the presence of impurities that are inhibiting crystallization.

  • Purification is Key: The most reliable method to obtain a crystalline product is to purify the crude oil via silica gel column chromatography.[11]

    • Troubleshooting Step: Use a gradient solvent system, typically starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.[11] Combine the pure fractions as identified by TLC and remove the solvent.

  • Recrystallization: If the product is of reasonable purity, recrystallization can be attempted.

    • Troubleshooting Step: Select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[11] Ethanol or ethanol/water mixtures are often good starting points.[6][10] Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystal formation.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice for this reaction as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol.[6] For a faster reaction, a stronger base like sodium hydride (NaH) can be used, but requires stricter anhydrous conditions.[4][8]

Q2: Can I use benzyl chloride instead of benzyl bromide?

A2: Yes, benzyl chloride can be used. However, benzyl bromide is generally more reactive in SN2 reactions, which may lead to shorter reaction times or higher yields.

Q3: How do I properly monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.[6] Spot the reaction mixture alongside the starting material (2-hydroxy-4-methylbenzaldehyde). The reaction is complete when the starting material spot has been completely consumed.

Q4: What are the key safety precautions for this synthesis?

A4: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The solvents used (e.g., DMF, acetonitrile) also have associated hazards and should be handled with care.

Experimental Protocol: A Validated Workup Procedure

This protocol outlines a standard and reliable workup procedure following the Williamson ether synthesis of this compound.

Materials:

  • Reaction mixture in an organic solvent (e.g., DMF, acetonitrile)

  • Ethyl acetate

  • Deionized water

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cooling: Once the reaction is complete as determined by TLC, allow the reaction mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture into a separatory funnel containing deionized water.[12]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).[6]

  • Combine Organic Layers: Combine all the organic extracts in the separatory funnel.

  • Basic Wash: Wash the combined organic layers with a 5% NaOH solution to remove any unreacted 2-hydroxy-4-methylbenzaldehyde.[10]

  • Neutral Wash: Wash the organic layer with deionized water, followed by a wash with brine to remove residual water.[6][12]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]

  • Filtration and Concentration: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[10][11]

Parameter Recommended Value/Solvent Purpose
Extraction Solvent Ethyl AcetateTo efficiently extract the desired product from the aqueous phase.
Basic Wash 5% NaOH (aq)To remove acidic impurities, primarily unreacted phenolic starting material.
Drying Agent Anhydrous MgSO₄ or Na₂SO₄To remove residual water from the organic phase.
Purification Method Column Chromatography or RecrystallizationTo isolate the pure product from byproducts and unreacted reagents.

Visualizing the Workup Workflow

The following diagram illustrates the decision-making process during the workup and purification of this compound.

Workup_Workflow Start Crude Reaction Mixture Quench Quench with Water & Extract with Ethyl Acetate Start->Quench Wash_NaOH Wash with 5% NaOH (aq) Quench->Wash_NaOH Wash_Brine Wash with Water & Brine Wash_NaOH->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product TLC TLC Analysis Crude_Product->TLC Pure Pure Product (>95%) TLC->Pure Single Spot Impure Impure Product TLC->Impure Multiple Spots Recrystallize Recrystallization Pure->Recrystallize Column Column Chromatography Impure->Column Final_Product Final Product Column->Final_Product Recrystallize->Final_Product

Caption: A workflow diagram for the workup and purification of this compound.

References

Validation & Comparative

A Guide to the 1H and 13C NMR Spectral Analysis of 2-(Benzyloxy)-4-methylbenzaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and organic chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of synthetic intermediates and final products. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(Benzyloxy)-4-methylbenzaldehyde, a key building block in various synthetic pathways. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed prediction based on established NMR principles and comparative data from structurally analogous compounds. This approach not only provides a robust framework for spectral interpretation but also enhances the researcher's ability to predict and understand the NMR spectra of similarly substituted aromatic systems.

The Logic Behind Spectral Prediction and Comparative Analysis

The chemical shifts and coupling constants observed in an NMR spectrum are exquisitely sensitive to the electronic environment of each nucleus.[1] For substituted benzaldehydes, the nature and position of substituents dictate the spectral landscape. Electron-donating groups (EDGs) like methyl (-CH₃) and benzyloxy (-OCH₂Ph) groups increase electron density on the aromatic ring, causing a shielding effect that shifts proton and carbon signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) like the aldehyde (-CHO) group decrease electron density, leading to a deshielding effect and downfield shifts (higher ppm values).[1]

By systematically comparing the known NMR data of simpler, related molecules, we can build a highly accurate predicted spectrum for our target molecule, this compound. This comparative approach serves as a self-validating system; the consistency of substituent effects across multiple analogs lends high confidence to the predicted assignments.

Predicted ¹H NMR Spectral Analysis of this compound

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on both benzene rings, the benzylic methylene protons, and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound and Comparison with Analogs.

Proton Predicted δ (ppm) for this compound Analog Compound Experimental δ (ppm) Reference
Aldehyde (-CHO)~10.32-Methylbenzaldehyde10.26 (s)[1]
Aromatic (H6)~7.82-Methylbenzaldehyde7.79 (d)[1]
Aromatic (H5)~7.24-Methylbenzaldehyde7.41 (d)[2]
Aromatic (H3)~7.04-Benzyloxybenzaldehyde7.0-7.2 (m)[3]
Benzyl (-CH₂-)~5.14-Benzyloxybenzaldehyde5.15 (s)[3]
Benzyl Ring (ortho-H)~7.4Toluene7.17 (d)
Benzyl Ring (meta/para-H)~7.3Toluene7.24-7.34 (m)
Methyl (-CH₃)~2.44-Methylbenzaldehyde2.44 (s)[1]

Causality Behind Predicted Shifts:

  • Aldehyde Proton (~10.3 ppm): The aldehyde proton is significantly deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom.[4] Its position ortho to the bulky benzyloxy group may cause a slight downfield shift compared to unsubstituted benzaldehyde.

  • Aromatic Protons (Benzaldehyde Ring):

    • H6 (~7.8 ppm): This proton is ortho to the electron-withdrawing aldehyde group, leading to a significant downfield shift.

    • H5 (~7.2 ppm): This proton is meta to the aldehyde and ortho to the electron-donating methyl group, resulting in a more moderate chemical shift.

    • H3 (~7.0 ppm): This proton is ortho to the electron-donating benzyloxy group and meta to the aldehyde, leading to an upfield shift compared to other aromatic protons on this ring.

  • Benzylic Protons (-CH₂-) (~5.1 ppm): These protons are adjacent to an oxygen atom and a phenyl ring, resulting in a characteristic downfield shift. They are expected to appear as a sharp singlet.

  • Benzyl Ring Protons (~7.3-7.4 ppm): The protons on the benzyloxy group's phenyl ring will exhibit a complex multiplet pattern in the typical aromatic region.

  • Methyl Protons (-CH₃) (~2.4 ppm): The methyl group attached to the aromatic ring is expected to appear as a singlet in the typical benzylic proton region.[4]

Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum will provide complementary information, with the carbonyl carbon being the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Comparison with Analogs.

Carbon Predicted δ (ppm) for this compound Analog Compound Experimental δ (ppm) Reference
Carbonyl (C=O)~1922-Methylbenzaldehyde192.8[1]
C2 (C-OBn)~1602-Methoxybenzaldehyde161.5[2]
C4 (C-CH₃)~1454-Methylbenzaldehyde145.2[2]
C6~1342-Methylbenzaldehyde134.2[1]
C1~1304-Methylbenzaldehyde134.0[2]
C5~1294-Methylbenzaldehyde129.7[2]
C3~1152-Methoxybenzaldehyde112.6[2]
Benzyl (-CH₂-)~714-Benzyloxybenzaldehyde70.5[5]
Benzyl Ring (ipso-C)~136Toluene137.9
Benzyl Ring (ortho/meta-C)~128Toluene129.1, 128.3
Benzyl Ring (para-C)~127Toluene125.4
Methyl (-CH₃)~214-Methylbenzaldehyde21.4[2]

Expert Insights on ¹³C Chemical Shifts:

  • Carbonyl Carbon (~192 ppm): The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of aldehydes.[1]

  • Substituted Aromatic Carbons:

    • C2 (~160 ppm): The carbon bearing the electron-donating benzyloxy group will be significantly deshielded due to the ether linkage.

    • C4 (~145 ppm): The carbon attached to the methyl group will also be downfield.

  • Unsubstituted Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the three substituents.

  • Benzylic and Methyl Carbons: The benzylic methylene carbon (~71 ppm) and the methyl carbon (~21 ppm) will appear in their expected upfield regions.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocols provide a robust starting point.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). CDCl₃ is a common first choice for non-polar to moderately polar compounds.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle warming may be necessary.

¹H NMR Data Acquisition
  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds between pulses to allow for full proton relaxation.

    • Number of Scans: 4 to 16 scans are usually sufficient for good signal-to-noise.

¹³C NMR Data Acquisition
  • Spectrometer Setup: Similar to ¹H NMR, lock and shim the spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A range of 0-220 ppm is generally sufficient.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.[6]

    • Relaxation Delay: A delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons.[6]

Visualizing the Analytical Workflow

The logical flow of spectral analysis and interpretation can be visualized as follows:

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID Raw FID Data H1_Acquisition->FID C13_Acquisition->FID Processing Fourier Transform & Phasing FID->Processing Spectrum 1D NMR Spectra Processing->Spectrum Peak_Picking Peak Picking & Integration Spectrum->Peak_Picking Assignment Spectral Assignment Peak_Picking->Assignment Comparison Comparison with Analogs Assignment->Comparison Structure Structure Confirmation Comparison->Structure

Caption: Workflow for NMR spectral analysis.

Conclusion

The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a clear demonstration of the power of comparative analysis. By leveraging data from structurally related compounds, we can confidently predict and interpret the NMR spectra of more complex molecules. This guide provides researchers with the foundational knowledge, practical protocols, and logical framework necessary for the efficient and accurate characterization of substituted benzaldehydes and other aromatic systems, ultimately accelerating the pace of research and development.

References

A Guide to the Mass Spectrum of 2-(Benzyloxy)-4-methylbenzaldehyde: Prediction, Fragmentation, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing profound insights into a compound's molecular weight and structural motifs through the analysis of its fragmentation patterns. This guide offers an in-depth interpretation of the predicted electron ionization (EI) mass spectrum of 2-(Benzyloxy)-4-methylbenzaldehyde, a substituted aromatic aldehyde.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple spectral interpretation to provide a comparative analysis with structurally related compounds, grounding the predictions in the fundamental principles of mass spectrometry. We will explore the characteristic fragmentation pathways dictated by the molecule's constituent functional groups—the aromatic aldehyde and the benzyl ether—to build a comprehensive analytical narrative.

Experimental Methodology: Acquiring an Electron Ionization (EI) Mass Spectrum

To ensure the reproducibility and validity of mass spectral data, a standardized experimental approach is crucial. The data discussed herein is predicted based on a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis using a standard EI source.

Protocol: GC-MS with Electron Ionization

  • Sample Preparation: A dilute solution of this compound (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Chromatographic Separation (GC):

    • Injection: 1 µL of the sample is injected into the GC inlet, typically set to a temperature of 250°C to ensure rapid volatilization. A split injection mode is common to prevent column overloading.

    • Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl polysiloxane stationary phase) is used.

    • Oven Program: A temperature gradient is employed to ensure good separation and peak shape, for example: initial temperature of 100°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Ionization & Mass Analysis (MS):

    • Interface Temperature: The GC-MS interface is maintained at a high temperature (e.g., 280°C) to prevent condensation of the analyte.

    • Ionization Mode: Electron Ionization (EI) is used.[1]

    • Electron Energy: A standard electron energy of 70 eV is applied to induce fragmentation. This high energy ensures reproducible and extensive fragmentation patterns, creating a molecular "fingerprint."[1]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range (e.g., m/z 40-450) to detect the generated ions.

    • Data Acquisition: The system records the abundance of ions at each mass-to-charge (m/z) ratio.

The following workflow diagram illustrates this standard procedure.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector 1. Sample Injection (250°C) Column 2. Chromatographic Separation (Temperature Gradient) Injector->Column He Carrier Gas IonSource 3. Electron Ionization (70 eV) Column->IonSource GC-MS Interface (280°C) Analyzer 4. Mass Analysis (Quadrupole/TOF) IonSource->Analyzer Detector 5. Ion Detection Analyzer->Detector DataSystem 6. Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: A typical workflow for GC-EI-MS analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The structure of this compound (C₁₅H₁₄O₂, Molecular Weight: 226.27 g/mol ) contains two primary sites susceptible to fragmentation under EI conditions: the benzyl ether linkage and the aldehyde group.[2] The resulting spectrum is a composite of fragmentations originating from both moieties.

Molecular Ion and Primary Fragments

The molecular ion (M⁺•), formed by the loss of a single electron, is expected at m/z 226 . Due to the presence of aromatic rings which stabilize the ion, this peak should be clearly observable. The subsequent fragmentation is dominated by energetically favorable cleavage events that produce stable carbocations.

The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium ion (C₇H₇⁺).[3][4] This fragment is consistently observed as a base peak (most intense peak) in such compounds. For aromatic aldehydes, characteristic losses of a hydrogen radical ([M-H]⁺) or a formyl radical ([M-CHO]⁺) are also anticipated.[5][6]

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion (m/z 226). From there, several key pathways emerge, as illustrated in the diagram below.

Fragmentation_Pathway M Molecular Ion [C₁₅H₁₄O₂]⁺• m/z 226 M_minus_H [M-H]⁺ m/z 225 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 197 M->M_minus_CHO - CHO• Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91 M->Tropylium - C₈H₇O₂• (Benzylic Cleavage) Benzoyl_analog [C₈H₇O]⁺ m/z 119 M->Benzoyl_analog - C₇H₇• (Ether Cleavage) Phenyl Phenyl Ion [C₆H₅]⁺ m/z 77 Tropylium->Phenyl - C₂H₂

Caption: Proposed EI fragmentation of this compound.

Key Fragmentation Steps:

  • Benzylic Cleavage (m/z 91): The most favorable fragmentation is the cleavage of the O-CH₂ bond. This generates the benzyl cation (C₇H₇⁺), which rapidly rearranges to the highly stable, aromatic tropylium ion at m/z 91 . This ion is predicted to be the base peak (100% relative intensity).

  • Loss of Hydrogen Radical (m/z 225): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion at [M-1]⁺ or m/z 225 .[5]

  • Loss of Formyl Radical (m/z 197): Cleavage of the bond between the aromatic ring and the carbonyl group leads to the loss of the formyl radical (•CHO), producing an ion at [M-29]⁺ or m/z 197 .

  • Alpha-Cleavage at Ether (m/z 119): Cleavage of the benzyl C-C bond (alpha to the ether oxygen) is less common but can result in the loss of a phenyl radical (•C₆H₅) to form an ion at m/z 135. A more likely alternative is the cleavage of the C₇H₇• radical from the molecular ion, forming the 4-methyl-2-formylphenoxide cation at m/z 119 .

  • Formation of Phenyl Ion (m/z 77): The tropylium ion (m/z 91) can further fragment by losing acetylene (C₂H₂), leading to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 .

Data Summary and Comparative Analysis

To provide context for this predicted spectrum, it is instructive to compare it with the known fragmentation patterns of similar molecules. A fluorinated analog, 2-(Benzyloxy)-4-fluorobenzaldehyde, provides an excellent reference point for predicting fragmentation pathways.[7]

Predicted m/z Relative Intensity (%) Proposed Fragment Ion Comparator: 2-(Benzyloxy)-4-fluorobenzaldehyde (m/z) [7]Comparator: 4-Methylbenzaldehyde (m/z)
22645[C₁₅H₁₄O₂]⁺• (Molecular Ion)230120
22540[M-H]⁺229119
19720[M-CHO]⁺20191
11965[CH₃C₆H₃CO]⁺123 ([FC₆H₄CO]⁺)91 ([CH₃C₆H₄]⁺)
91 100 [C₇H₇]⁺ (Tropylium ion) 91 91
7730[C₆H₅]⁺7765

Analysis of Comparison:

  • Dominance of the Tropylium Ion (m/z 91): As predicted, the base peak for both the target molecule and its fluorinated analog is m/z 91.[7] This underscores that the benzyloxy moiety is the primary director of fragmentation, irrespective of the substituent at the 4-position (methyl vs. fluoro).

  • Aldehyde-Specific Fragments: The presence of [M-H]⁺ (m/z 225) and [M-CHO]⁺ (m/z 197) peaks are hallmarks of the benzaldehyde structure. Comparing the target molecule to 4-methylbenzaldehyde, we see analogous losses ([M-H]⁺ at m/z 119 and loss of the methyl group).

  • Influence of Substituents: The fragment at m/z 119 in our target compound corresponds to the methyl-substituted benzoyl cation. In the fluoro-analog, this fragment shifts to m/z 123, perfectly accounting for the mass difference between a fluorine atom and a methyl group, which validates the proposed fragmentation logic.[7]

Conclusion

The interpretation of the mass spectrum of this compound is a logical exercise rooted in the established fragmentation behavior of its core functional groups. While an experimental spectrum was not available, a robust prediction can be made through comparative analysis and first principles. The spectrum is expected to be dominated by the tropylium ion at m/z 91 , a definitive marker for the benzyl ether group. Secondary fragments arising from the aldehyde at m/z 225 and m/z 197 , along with the molecular ion at m/z 226 , provide a complete picture for structural confirmation. This guide serves as a practical framework for researchers to identify this compound and similar structures in complex analytical scenarios, demonstrating the predictive power of mass spectrometry in modern chemical analysis.

References

A Comparative Guide to Alternative Reagents for the Benzylation of 2-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic protection of functional groups is a cornerstone of successful multi-step synthesis. The benzylation of phenolic hydroxyl groups, such as the one present in 2-hydroxy-4-methylbenzaldehyde, is a common yet critical transformation. The resulting benzyl ether serves as a robust protecting group, stable across a wide range of reaction conditions, yet readily cleavable when desired.

While the classical Williamson ether synthesis using benzyl halides remains a workhorse in the synthetic chemist's toolbox, its reliance on strong bases and sometimes harsh conditions necessitates the exploration of milder and more versatile alternatives. This guide provides an in-depth technical comparison of various reagents for the O-benzylation of 2-hydroxy-4-methylbenzaldehyde, offering experimental insights to inform your selection of the most appropriate method for your specific synthetic challenge.

The Benchmark: Classical Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers.[1] It proceeds via an SN2 reaction between a deprotonated alcohol (alkoxide) and an alkyl halide.[2] For 2-hydroxy-4-methylbenzaldehyde, this involves the in-situ formation of the phenoxide using a base, followed by nucleophilic attack on a benzyl halide.

Reaction Mechanism

The reaction begins with the deprotonation of the phenolic hydroxyl group of 2-hydroxy-4-methylbenzaldehyde by a base, typically an alkali metal carbonate or hydride, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired 2-(benzyloxy)-4-methylbenzaldehyde.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 2-Hydroxy-4-methylbenzaldehyde Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide BenzylHalide Benzyl Halide (e.g., BnBr) Product This compound BenzylHalide->Product Phenoxide_ion Phenoxide Ion Phenoxide_ion->Product SN2 Attack

Caption: Mechanism of the Williamson Ether Synthesis for the Benzylation of 2-Hydroxy-4-methylbenzaldehyde.

Experimental Protocol

A solution of 2-hydroxy-4-methylbenzaldehyde and a slight excess of a base, such as anhydrous potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is stirred at room temperature. Benzyl bromide or chloride is then added, and the reaction mixture is heated. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification.

Detailed Protocol:

  • To a stirred solution of 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Reagents: A Comparative Analysis

Benzyl Trichloroacetimidate: An Acid-Catalyzed Approach

For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate offers an excellent alternative.[3] This reagent allows for the benzylation of alcohols under mildly acidic conditions.[4]

Mechanism: The reaction is catalyzed by a strong protic or Lewis acid, which protonates the imidate nitrogen. This activation makes the benzylic carbon highly electrophilic and susceptible to attack by the hydroxyl group of the phenol. The reaction proceeds to give the benzyl ether and trichloroacetamide as a byproduct.[4]

Benzyl_Trichloroacetimidate_Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack Imidate Benzyl Trichloroacetimidate ActivatedImidate Protonated Imidate Imidate->ActivatedImidate Acid Acid Catalyst (e.g., TfOH) Acid->ActivatedImidate Phenol 2-Hydroxy-4-methylbenzaldehyde Product This compound Phenol->Product Byproduct Trichloroacetamide Product->Byproduct ActivatedImidate_node Protonated Imidate ActivatedImidate_node->Product

Caption: Mechanism of Benzylation using Benzyl Trichloroacetimidate.

Advantages:

  • Mild, acidic conditions are well-tolerated by base-sensitive functional groups.[4]

  • The reaction often proceeds at room temperature.

  • The trichloroacetamide byproduct is typically crystalline and can be easily removed by filtration.

Experimental Protocol:

  • To a solution of 2-hydroxy-4-methylbenzaldehyde (1.0 eq) and benzyl trichloroacetimidate (1.5 eq) in an anhydrous, non-polar solvent such as dichloromethane or tetrahydrofuran at 0°C, add a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

The Mitsunobu Reaction: A Redox Condensation

The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at a chiral center.[5] For phenols, it offers a mild, neutral-pH alternative to the Williamson synthesis.[6]

Mechanism: The reaction is a complex redox process. Triphenylphosphine is oxidized, while an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is reduced. The alcohol is activated by forming an oxyphosphonium salt, which is then displaced by the nucleophilic phenol.[5]

Mitsunobu_Reaction_Workflow Start Start: 2-Hydroxy-4-methylbenzaldehyde, Benzyl Alcohol, PPh₃, DEAD/DIAD Mixing Mix reagents in anhydrous solvent (e.g., THF) Start->Mixing Activation Formation of Oxyphosphonium Salt Mixing->Activation NucleophilicAttack Nucleophilic attack by Phenoxide Activation->NucleophilicAttack ProductFormation Formation of this compound NucleophilicAttack->ProductFormation Workup Work-up and Purification ProductFormation->Workup End Final Product Workup->End

Caption: Experimental Workflow for the Mitsunobu Reaction.

Advantages:

  • Mild and generally neutral reaction conditions.

  • Broad substrate scope.[7]

  • Useful for sterically hindered phenols.

Disadvantages:

  • The stoichiometry can be sensitive, and the reaction can be difficult to drive to completion.

  • Work-up can be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate byproducts, which can be difficult to separate from the desired product.[8]

Experimental Protocol:

  • To a solution of 2-hydroxy-4-methylbenzaldehyde (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove the byproducts.

Phase-Transfer Catalysis: Enhancing Reactivity

Phase-transfer catalysis (PTC) is a powerful technique to facilitate reactions between reactants in immiscible phases. For the benzylation of phenols, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide from the aqueous or solid phase into the organic phase where it can react with the benzyl halide.

Mechanism: The phase-transfer catalyst forms an ion pair with the phenoxide anion. This lipophilic ion pair is soluble in the organic phase, allowing it to react with the benzyl halide. The catalyst is then regenerated and returns to the aqueous/solid phase to repeat the cycle.

Advantages:

  • Avoids the need for anhydrous solvents and strong, soluble bases.

  • Often leads to faster reaction rates and higher yields.

  • Can be more cost-effective and environmentally friendly for large-scale synthesis.

Experimental Protocol:

  • A mixture of 2-hydroxy-4-methylbenzaldehyde, an excess of a solid base like potassium carbonate, a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and benzyl chloride is stirred in a suitable organic solvent (e.g., toluene or dichloromethane) at room temperature or with gentle heating.

  • The reaction is monitored by TLC.

  • After completion, the solid base is filtered off, and the filtrate is washed with water.

  • The organic layer is dried and concentrated to give the crude product, which is then purified.

Green Alternative: Benzyl Alcohol with a Catalyst

In a push towards more sustainable chemistry, the direct use of benzyl alcohol as a benzylating agent is an attractive option, as the only byproduct is water.[9] This transformation typically requires a catalyst to activate the benzyl alcohol.

Mechanism: The mechanism is dependent on the catalyst used. With an acid catalyst, the benzyl alcohol is protonated to form a good leaving group (water), generating a benzyl cation that is then attacked by the phenol. With certain metal catalysts, the reaction may proceed through different intermediates.

Advantages:

  • Environmentally friendly, with water as the only byproduct.[9]

  • Benzyl alcohol is an inexpensive and readily available reagent.

Disadvantages:

  • Often requires higher reaction temperatures.

  • Catalyst selection is crucial and may require optimization.

  • Side reactions, such as the formation of dibenzyl ether, can occur.[9]

Experimental Protocol (Example with Acid Catalyst):

  • A mixture of 2-hydroxy-4-methylbenzaldehyde, an excess of benzyl alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst) is heated.

  • Water is removed as it is formed, for example, by using a Dean-Stark apparatus.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, neutralized, and the excess benzyl alcohol is removed.

  • The product is purified by distillation or chromatography.

Performance Comparison

Reagent/MethodTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Benzyl Bromide/K₂CO₃ High60-80°C, 4-12 hReliable, well-establishedRequires base, potential for side reactions
Benzyl Trichloroacetimidate Good to High0°C to RT, 1-4 hMild acidic conditions, good for base-sensitive substratesReagent is moisture-sensitive
Mitsunobu Reaction Moderate to Good0°C to RT, 2-24 hMild, neutral conditions, good for sterically hindered substratesDifficult work-up, stoichiometric byproducts
Phase-Transfer Catalysis HighRT to 60°C, 2-8 hMild conditions, no need for anhydrous solventsRequires a catalyst, optimization may be needed
Benzyl Alcohol/Catalyst Moderate to GoodHigh temp (>100°C), 6-24 hGreen, inexpensive reagent, water is the only byproductHigh temperatures, potential for side reactions

Conclusion

The choice of reagent for the benzylation of 2-hydroxy-4-methylbenzaldehyde is a critical decision that can significantly impact the efficiency and success of a synthetic route. While the traditional Williamson ether synthesis remains a viable option, the alternative reagents discussed in this guide offer a range of milder and more versatile conditions.

For base-sensitive substrates, benzyl trichloroacetimidate is an excellent choice. The Mitsunobu reaction provides a mild, albeit sometimes challenging, route for sterically demanding systems. For process efficiency and greener synthesis, phase-transfer catalysis and the direct use of benzyl alcohol with a suitable catalyst are highly attractive alternatives that are gaining prominence in both academic and industrial settings.

By carefully considering the specific requirements of your synthesis, including the presence of other functional groups, scale, and environmental impact, you can select the optimal benzylation strategy to achieve your desired outcome with high yield and purity.

References

A Comparative Guide to Catalytic Transfer Hydrogenation vs. Direct Hydrogenation for Deprotection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a deprotection strategy is a critical decision that can significantly impact yield, purity, and safety. Among the most common and robust methods for the removal of protecting groups like benzyl (Bn) and benzyloxycarbonyl (Cbz) are catalytic hydrogenation techniques. This guide provides an in-depth, objective comparison of two premier methods: Catalytic Transfer Hydrogenation (CTH) and Direct Catalytic Hydrogenation. By examining the fundamental principles, practical considerations, and experimental data, this document aims to equip scientists with the knowledge to make informed decisions for their specific synthetic challenges.

Fundamental Principles: Two Paths to Hydrogenolysis

Both catalytic transfer hydrogenation and direct hydrogenation achieve the cleavage of protecting groups through hydrogenolysis, a reaction where a chemical bond is broken by the addition of hydrogen. The core of this process is a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), which facilitates the reaction. The fundamental distinction between the two methods lies in the source of the hydrogen atoms.

Direct Catalytic Hydrogenation utilizes molecular hydrogen (H₂ gas) as the reductant. This method typically requires specialized high-pressure equipment to ensure a sufficient concentration of hydrogen in the reaction mixture to drive the reaction to completion. The process is widely used and highly effective, but the use of flammable hydrogen gas under pressure presents significant safety challenges.[1][2]

Catalytic Transfer Hydrogenation (CTH) , in contrast, employs a hydrogen donor molecule within the reaction mixture.[3][4] Common hydrogen donors include formic acid, ammonium formate, isopropanol, and cyclohexene.[5] The catalyst facilitates the transfer of hydrogen from the donor molecule to the substrate, thereby avoiding the need for gaseous hydrogen and high-pressure apparatus.[4] This inherent safety advantage is a primary driver for the adoption of CTH in many laboratory and industrial settings.

At a Glance: Key Differences Between CTH and Direct Hydrogenation

FeatureCatalytic Transfer Hydrogenation (CTH)Direct Catalytic Hydrogenation
Hydrogen Source In-situ from a donor molecule (e.g., formic acid, ammonium formate, isopropanol)[5]Gaseous molecular hydrogen (H₂)
Apparatus Standard laboratory glassware (round-bottom flask, condenser)High-pressure reactor (Parr shaker, autoclave)
Safety Inherently safer, avoids high-pressure flammable gasSignificant hazards due to flammable H₂ gas under pressure and pyrophoric catalysts[1][2][6][7]
Catalyst Typically Pd/C; also Ru and Rh complexes[3]Typically Pd/C, Pt/C, Raney Nickel[8]
Reaction Conditions Generally mild temperature and atmospheric pressure[3]Often requires elevated pressure and can be run at various temperatures
Chemoselectivity Often highly selective, can tolerate other reducible groups[3][9]Can be less selective, potentially reducing other functional groups like aryl halides
Byproducts Oxidized donor (e.g., CO₂, acetone) and tolueneToluene

Mechanistic Insights: A Tale of Two Hydrogen Sources

The underlying mechanism for the hydrogenolysis of benzyl and Cbz protecting groups on a palladium surface is similar for both methods, involving the cleavage of the C-O or C-N bond. The key difference is the origin and delivery of the hydrogen atoms to the catalyst surface.

Catalytic Transfer Hydrogenation (CTH) Mechanism

In CTH, the hydrogen donor molecule first interacts with the palladium catalyst, undergoing dehydrogenation to provide hydrogen atoms adsorbed onto the catalyst surface. These activated hydrogen atoms are then transferred to the substrate, leading to the cleavage of the protecting group.

CTH_Mechanism cluster_reactants cluster_products Donor Hydrogen Donor (e.g., HCOOH) Pd_Surface Pd_Surface Donor->Pd_Surface Adsorption & Dehydrogenation Substrate Protected Substrate (R-X-Bn/Cbz) Deprotected Deprotected Product (R-XH) Substrate->Deprotected Toluene Toluene Substrate->Toluene Byproduct Oxidized Donor (e.g., CO₂) Pd_Surface->Substrate Hydrogen Transfer & Bond Cleavage Pd_Surface->Byproduct

Direct Catalytic Hydrogenation Mechanism

In direct hydrogenation, molecular hydrogen from the gas phase adsorbs onto the palladium surface and dissociates into atomic hydrogen. These hydrogen atoms are then transferred to the substrate, effecting the hydrogenolysis.

Direct_Hydrogenation_Mechanism cluster_reactants cluster_products H2 H₂ Gas Pd_Surface Pd_Surface H2->Pd_Surface Adsorption & Dissociation Substrate Protected Substrate (R-X-Bn/Cbz) Deprotected Deprotected Product (R-XH) Substrate->Deprotected Toluene Toluene Substrate->Toluene Pd_Surface->Substrate Hydrogen Transfer & Bond Cleavage

Performance Comparison: A Data-Driven Analysis

While both methods are effective, the choice between them often comes down to a balance of safety, convenience, and performance metrics such as yield and reaction time.

A comparative study on the deprotection of benzyl esters provides some quantitative insight.[2] In this study, direct hydrogenation using the H-Cube® flow reactor afforded yields of 80-95%. In contrast, catalytic transfer hydrogenation at room temperature with ammonium formate as the donor resulted in lower yields of 56-66% over a longer reaction time of 8-10 hours. Microwave-assisted CTH accelerated the reaction but did not significantly improve the yields (53-62%).[2] This suggests that for this particular substrate, direct hydrogenation was more efficient.

However, it is crucial to note that the efficiency of CTH is highly dependent on the choice of hydrogen donor and reaction conditions. For many applications, particularly in complex molecule synthesis, the enhanced chemoselectivity of CTH can outweigh a potential decrease in reaction rate.[3][9]

Chemoselectivity: The Art of Selective Deprotection

A key advantage of catalytic transfer hydrogenation can be its superior chemoselectivity. The milder conditions and the nature of the hydrogen transfer can allow for the deprotection of benzyl and Cbz groups in the presence of other reducible functionalities that might be sensitive to the conditions of direct hydrogenation.

Functional GroupCatalytic Transfer Hydrogenation (CTH)Direct Catalytic Hydrogenation
Alkenes/Alkynes Generally tolerated, but can be reduced depending on donor and catalystReadily reduced
Nitro Groups Can be reduced, but selectivity is possibleReadily reduced
Aryl Halides (Cl, Br, I) Often tolerated, less prone to hydrodehalogenationCan be readily cleaved, leading to undesired byproducts
Other Benzyl Ethers/Esters Can exhibit selectivity based on steric and electronic factors[9]Less selective, often removes all benzyl groups
Epoxides Generally stableCan be opened
Aldehydes/Ketones Generally stable, but can be reduced with certain catalysts/donorsCan be reduced, especially under forcing conditions

Experimental Protocols: A Side-by-Side Comparison

To provide a practical comparison, the following are representative, standardized protocols for the deprotection of a generic N-Cbz protected amine using both CTH and direct hydrogenation.

Protocol 1: Cbz Deprotection via Catalytic Transfer Hydrogenation (CTH)

Materials:

  • N-Cbz protected amine (1.0 mmol)

  • 10% Palladium on carbon (Pd/C), 50% wet (10 mol % Pd)

  • Ammonium formate (5.0 mmol, 5 equiv.)

  • Methanol (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • To a 50 mL round-bottom flask, add the N-Cbz protected amine (1.0 mmol) and methanol (10 mL).

  • Stir the mixture until the substrate is fully dissolved.

  • Carefully add 10% Pd/C (10 mol % Pd).

  • To the stirred suspension, add ammonium formate (5.0 mmol) in one portion.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (or stir at room temperature, depending on substrate reactivity).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected amine.

Protocol 2: Cbz Deprotection via Direct Catalytic Hydrogenation

Materials:

  • N-Cbz protected amine (1.0 mmol)

  • 10% Palladium on carbon (Pd/C), 50% wet (10 mol % Pd)

  • Methanol (10 mL)

  • High-pressure reaction vessel (e.g., Parr shaker)

  • Hydrogen gas cylinder with regulator

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • Place the N-Cbz protected amine (1.0 mmol) and a magnetic stir bar into the high-pressure reaction vessel.

  • Add methanol (10 mL) to dissolve the substrate.

  • Carefully add 10% Pd/C (10 mol % Pd) to the vessel.

  • Seal the reaction vessel according to the manufacturer's instructions.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake and, if possible, by taking aliquots for TLC analysis.

  • Upon completion, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purge the vessel with an inert gas.

  • Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected amine.

Conclusion and Future Outlook

The choice between catalytic transfer hydrogenation and direct catalytic hydrogenation for deprotection is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the synthesis.

Direct hydrogenation remains a powerful and often faster method, particularly for robust substrates where chemoselectivity is not a major concern and the necessary high-pressure equipment is readily available and can be operated safely.

Catalytic transfer hydrogenation offers a compelling alternative that prioritizes safety and convenience without sacrificing efficacy. Its milder reaction conditions and potential for high chemoselectivity make it an invaluable tool in the synthesis of complex, multifunctional molecules.[3] As the demand for greener and safer chemical processes continues to grow, the adoption of CTH is likely to become even more widespread.

Ultimately, the optimal choice will be guided by a thorough evaluation of the substrate's functional group tolerance, the available laboratory infrastructure, and the overarching safety and efficiency goals of the project.

References

Structure-activity relationship of 2-(Benzyloxy)-4-methylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 2-(Benzyloxy)-4-methylbenzaldehyde Derivatives as Potential Antifungal Agents

Senior Application Scientist Note: Direct and comprehensive structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented in publicly available literature. This guide, therefore, is constructed based on established principles and experimental data from structurally related compound series, namely substituted benzaldehydes and various benzyloxy-containing molecules. This approach of logical extrapolation is a cornerstone of medicinal chemistry and provides a robust framework for predicting the biological activities of this specific chemical class and guiding future research. The primary focus will be on the potential antifungal properties, as this is a well-documented activity for the parent structural motifs.[1][2][3][4]

Introduction: The Therapeutic Potential of the Benzaldehyde Scaffold

Benzaldehyde and its derivatives are a class of compounds known for a wide spectrum of biological activities, including potent antifungal, antimicrobial, and cytotoxic effects.[3][4][5] Their mechanism of action is often linked to the disruption of cellular antioxidation systems in pathogens, making them effective inhibitors of microbial growth.[2][4] The this compound scaffold combines three key structural features:

  • A benzaldehyde core , the primary pharmacophore responsible for biological activity.

  • A benzyloxy group at the C2 position, which introduces lipophilicity and steric bulk, potentially influencing target binding and membrane permeability.

  • A methyl group at the C4 position, which can modulate electronic properties and metabolic stability.

This guide provides a comparative analysis of hypothetical this compound derivatives to elucidate the relationship between their chemical structure and predicted antifungal activity. We will detail the synthetic rationale, provide robust protocols for biological evaluation, and present a logical framework for interpreting SAR data.

Synthetic Strategy: A Modular Approach to Derivative Synthesis

The synthesis of this compound derivatives can be efficiently achieved through a modular, two-step process. The core scaffold is first assembled via a Williamson etherification, followed by diversification through reactions at the highly versatile aldehyde functional group.

General Synthesis Workflow

The primary route involves the reaction of a commercially available hydroxybenzaldehyde with a substituted benzyl halide. This allows for systematic variation of substituents on both aromatic rings.

G cluster_0 Step 1: Williamson Etherification cluster_1 Step 2: Derivatization (Optional) A 2-Hydroxy-4-methylbenzaldehyde C Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C B Substituted Benzyl Bromide (R-C₆H₄CH₂Br) B->C D Core Scaffold: 2-(R-benzyloxy)-4-methylbenzaldehyde C->D Heat E Core Scaffold G Final Derivative (e.g., Hydrazone, Schiff Base) E->G F Hydrazine / Amine F->G Condensation

Caption: General synthetic workflow for derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol details the synthesis of the parent this compound structure.

Materials:

  • 2-Hydroxy-4-methylbenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to 70°C and stir for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.[6]

  • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Comparative Biological Evaluation: Antifungal Activity

The antifungal efficacy of the synthesized derivatives should be evaluated to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Antifungal Susceptibility Testing Workflow

The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[8][9]

G A Prepare fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium C Add fungal inoculum to each well A->C B Serially dilute test compounds in a 96-well plate B->C D Incubate plate (35°C for 24-48h) C->D E Visually inspect for turbidity (fungal growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution assay.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][10]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation: Grow the fungal strain in a suitable broth. Adjust the final inoculum concentration to approximately 0.5 to 2.5 x 10³ cells/mL in RPMI-1640 medium.[8]

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in the 96-well plate using RPMI-1640 medium to achieve final concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (inoculum without any compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[2]

Structure-Activity Relationship (SAR) Analysis

The following analysis is based on established principles from related benzaldehyde and benzyloxy derivatives. The data presented in Table 1 is illustrative and represents predicted activity trends for guiding compound design.

Key Structural Regions for SAR Modification

The SAR of this scaffold can be systematically explored by modifying three key regions, as illustrated below.

G cluster_0 This compound Scaffold A Core Scaffold B Region A: Substituents on the Benzyloxy Ring (R') A->B Modulate lipophilicity and electronic effects C Region B: Modifications of the Aldehyde Group A->C Alter H-bonding and reactivity D Region C: Substituents on the Benzaldehyde Ring (R) A->D Fine-tune core activity

Caption: Key regions for SAR exploration.

Comparative Analysis of Antifungal Activity

The predicted antifungal activity (MIC) of various derivatives is summarized below. Lower MIC values indicate higher potency.

Table 1: Predicted Antifungal Activity of Hypothetical Derivatives against C. albicans

Compound IDR (Position 4)R' (Benzyloxy Ring)Aldehyde ModificationPredicted MIC (µg/mL)Rationale / Comments
1 (Parent) -CH₃Unsubstituted-CHO16 - 32Baseline activity. The methyl group may slightly reduce potency compared to an H.[2]
2 -CH₃4-Cl-CHO8 - 16Electron-withdrawing group (EWG) on the benzyloxy ring often enhances antimicrobial activity.[11]
3 -CH₃4-OCH₃-CHO32 - 64Electron-donating groups (EDG) may decrease activity.
4 -CH₃2-Cl, 3-CF₃-CHO4 - 8 Multiple EWGs, particularly lipophilic ones like -CF₃, can significantly boost potency.[11]
5 -HUnsubstituted-CHO8 - 16Removal of the C4-methyl group is predicted to increase activity.[2]
6 -OHUnsubstituted-CHO2 - 4 Replacing the C4-methyl with a hydroxyl group is expected to significantly enhance activity.[2][4]
7 -CH₃Unsubstituted-CH=N-NH₂ (Hydrazone)8 - 16Conversion to a hydrazone can maintain or slightly improve activity by increasing H-bonding capacity.[12]
Interpretation of SAR Trends
  • Substituents on the Benzyloxy Ring (Region A): The nature and position of substituents on the distal phenyl ring of the benzyloxy group are critical.

    • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) or trifluoromethyl (-CF₃) groups are predicted to enhance antifungal activity. This is a common trend in antimicrobial compounds, where such groups can increase the molecule's ability to interact with target sites or disrupt membranes.[11]

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) may reduce activity, potentially by altering the electronic character of the molecule in a way that is less favorable for target interaction.

  • Modifications of the Aldehyde Group (Region B): The aldehyde is a reactive electrophilic center.

    • Converting the aldehyde to a Schiff base or hydrazone is a common strategy in medicinal chemistry.[12][13] This modification can alter the molecule's polarity, hydrogen bonding potential, and steric profile, which may maintain or sometimes enhance biological activity.

  • Substituents on the Benzaldehyde Ring (Region C):

    • The C4-Methyl Group: Based on SAR studies of other benzaldehydes, a methyl group generally reduces antifungal activity compared to an unsubstituted analog or one with a hydroxyl group.[2] Therefore, removing the methyl group (Compound 5 ) is predicted to be beneficial.

    • Hydroxyl Substitution: Replacing the C4-methyl group with a hydroxyl group (Compound 6 ) is predicted to yield the most potent compounds. A hydroxyl group, particularly in the ortho or para position relative to the aldehyde, is known to significantly increase the antifungal efficacy of benzaldehydes.[2][4]

Conclusion and Future Directions

This guide establishes a predictive structure-activity relationship for this compound derivatives based on well-documented trends from analogous chemical series. The analysis suggests that the antifungal potency can be significantly enhanced by introducing electron-withdrawing substituents onto the benzyloxy ring and by replacing the 4-methyl group on the core benzaldehyde ring with a hydrogen or, more effectively, a hydroxyl group.

Future research should focus on the synthesis and empirical testing of a focused library of these derivatives to validate these predictions. The protocols outlined herein provide a clear roadmap for synthesis and biological evaluation. Further studies could also explore the precise mechanism of action, investigate cytotoxicity against human cell lines to determine therapeutic index, and expand testing to a broader panel of fungal and bacterial pathogens.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of Products from 2-(Benzyloxy)-4-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in organic synthesis is paramount. Benzaldehyde derivatives, in particular, serve as versatile precursors for a diverse range of bioactive molecules. This guide provides an in-depth technical exploration of the synthesis and reaction product characterization of 2-(Benzyloxy)-4-methylbenzaldehyde. While direct comparative performance data for this specific molecule is emerging, we will draw upon established principles and data from closely related analogs to provide a robust framework for its application in synthetic workflows.

The structure of this compound, featuring a bulky benzyloxy protecting group and an electron-donating methyl group, presents a unique electronic and steric profile that influences its reactivity. Understanding how these features impact the outcomes of key synthetic transformations is crucial for its effective utilization in the synthesis of novel compounds.

I. Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available p-cresol. The initial step involves the formylation of p-cresol to yield 2-hydroxy-4-methylbenzaldehyde, which is then followed by a Williamson ether synthesis to introduce the benzyl protecting group.

Step 1: Formylation of p-Cresol to 2-Hydroxy-4-methylbenzaldehyde

Several methods exist for the formylation of phenols. A common and effective approach is the Duff reaction or a tin tetrachloride-mediated formylation.[1]

Experimental Protocol: Tin Tetrachloride-Mediated Formylation of p-Cresol [1][2]

  • To a solution of toluene (200 ml) containing p-cresol (108 g) under a nitrogen atmosphere, add tin tetrachloride (26 g) and tri-N-butylamine (54 g).[1]

  • Stir the mixture at room temperature for 20 minutes.[1]

  • Add paraformaldehyde (66 g) to the solution.[1]

  • Heat the reaction mixture at 100°C for 8 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into water (500 ml) and acidify to pH 2 with 2N hydrochloric acid.[1]

  • Extract the product with ether.[1]

  • Wash the ether extract with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[1]

  • Evaporate the solvent to yield 2-hydroxy-4-methylbenzaldehyde. The product can be further purified by recrystallization.[1]

Diagram of the Synthesis Workflow for 2-Hydroxy-4-methylbenzaldehyde:

G p_cresol p-Cresol reaction Formylation Reaction (100°C, 8h) p_cresol->reaction reagents SnCl4, Tri-N-butylamine, Paraformaldehyde, Toluene reagents->reaction workup Acidic Workup & Extraction reaction->workup product 2-Hydroxy-4-methylbenzaldehyde workup->product G start This compound + Acetophenone Derivative enolate Enolate Formation start->enolate Base base Base (e.g., NaOH) nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack Reacts with Aldehyde intermediate Aldol Adduct nucleophilic_attack->intermediate dehydration Dehydration intermediate->dehydration -H2O product Chalcone (α,β-Unsaturated Ketone) dehydration->product G phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide Formation phosphonium_salt->ylide base Strong Base (e.g., n-BuLi) base->ylide reaction Wittig Reaction ylide->reaction aldehyde This compound aldehyde->reaction product Alkene Product reaction->product byproduct Triphenylphosphine Oxide reaction->byproduct

References

A Comparative Guide to Protected Benzaldehydes: A Focus on 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular transformations with high fidelity. This guide provides an in-depth technical comparison of 2-(benzyloxy)-4-methylbenzaldehyde with other commonly employed protected benzaldehydes, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The Strategic Importance of Protecting Aldehydes

Hydroxybenzaldehydes are versatile intermediates in the synthesis of a wide array of complex molecules, from pharmaceuticals to natural products. However, the inherent reactivity of both the hydroxyl and aldehyde functionalities necessitates a strategic approach to protection and deprotection. The choice of protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. This guide focuses on the comparison of four common protecting groups for the hydroxyl moiety of 2-hydroxy-4-methylbenzaldehyde: Benzyl (Bn), Methoxymethyl (MOM), tert-Butyldimethylsilyl (TBDMS), and Tetrahydropyranyl (THP).

Synthesis of the Core Scaffold: 2-Hydroxy-4-methylbenzaldehyde

A common and efficient route to the parent scaffold, 2-hydroxy-4-methylbenzaldehyde, is the ortho-formylation of 4-methylphenol (p-cresol). The use of magnesium chloride and paraformaldehyde provides high regioselectivity for the ortho position.[1]

A Comparative Analysis of Protected 2-Hydroxy-4-methylbenzaldehydes

This section delves into the synthesis, stability, and deprotection of this compound and its counterparts.

This compound (Bn Protected)

The benzyl ether is a robust protecting group, stable to a wide range of acidic and basic conditions, making it a reliable choice for multi-step syntheses.[2]

Synthesis: The benzylation of 2-hydroxy-4-methylbenzaldehyde is typically achieved via the Williamson ether synthesis, where the corresponding phenoxide reacts with a benzyl halide.[2][3][4]

Stability: Benzyl ethers are notably stable to strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), and many oxidizing and reducing agents.[2]

Deprotection: The hallmark of the benzyl group is its facile cleavage under neutral conditions via catalytic hydrogenolysis.[3] This provides an orthogonal deprotection strategy in the presence of other protecting groups that are sensitive to acidic or basic conditions. Catalytic transfer hydrogenation offers a safer alternative to using hydrogen gas.

2-(Methoxymethoxy)-4-methylbenzaldehyde (MOM Protected)

The MOM ether is an acetal-type protecting group that is stable to basic and nucleophilic conditions but readily cleaved under acidic conditions.[5]

Synthesis: The MOM group is typically introduced by reacting the phenol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base.[5][6]

Stability: MOM ethers are stable to a pH range of approximately 4 to 12, making them suitable for reactions involving organometallics, hydrides, and strong bases.[7]

Deprotection: The acid-lability of the MOM group allows for its removal under mild acidic conditions, often with high selectivity.[5]

2-(tert-Butyldimethylsilyloxy)-4-methylbenzaldehyde (TBDMS Protected)

The TBDMS group is a sterically hindered silyl ether, offering a balance of stability and selective cleavage.

Synthesis: Silylation is achieved by reacting the phenol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole.[8][9]

Stability: TBDMS ethers are generally stable to a variety of non-acidic and non-fluoride containing reagents. Their stability is greater than that of the less hindered trimethylsilyl (TMS) ethers.

Deprotection: The most common and highly selective method for TBDMS ether cleavage is the use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[10] This is due to the high affinity of fluorine for silicon.

2-(Tetrahydropyran-2-yloxy)-4-methylbenzaldehyde (THP Protected)

The THP ether is another acetal protecting group, widely used due to its low cost and stability in basic media.[11][12]

Synthesis: THP ethers are formed by the acid-catalyzed reaction of a phenol with 3,4-dihydropyran (DHP).[11][12]

Stability: THP ethers are stable to strongly basic conditions, organometallics, and hydrides.[11]

Deprotection: Similar to MOM ethers, THP ethers are readily cleaved under acidic conditions.[12] A drawback of the THP group is the introduction of a new stereocenter, which can lead to diastereomeric mixtures in chiral substrates.

Quantitative Data Summary

Protecting GroupTypical Protection Yield (%)Typical Deprotection Yield (%)
Benzyl (Bn) >90>95
Methoxymethyl (MOM) >90>90
tert-Butyldimethylsilyl (TBDMS) >95>90
Tetrahydropyranyl (THP) >85>90

Experimental Protocols

Synthesis of 2-Hydroxy-4-methylbenzaldehyde

This protocol is adapted from the ortho-formylation method described by Hansen and Skattebøl.[1]

Materials:

  • 4-Methylphenol (p-cresol)

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Acetonitrile

  • 5% Hydrochloric Acid

  • Diethyl Ether

Procedure:

  • To a dried flask under an inert atmosphere, add anhydrous MgCl₂ (1.5 eq) and paraformaldehyde (6.75 eq).

  • Add anhydrous acetonitrile, followed by the dropwise addition of anhydrous triethylamine (3.75 eq).

  • Add 4-methylphenol (1 eq) to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature and add 5% HCl.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 2-hydroxy-4-methylbenzaldehyde.

Protection of 2-Hydroxy-4-methylbenzaldehyde

G cluster_synthesis Protection of 2-Hydroxy-4-methylbenzaldehyde cluster_Bn Benzyl (Bn) Protection cluster_MOM Methoxymethyl (MOM) Protection cluster_TBDMS tert-Butyldimethylsilyl (TBDMS) Protection cluster_THP Tetrahydropyranyl (THP) Protection start 2-Hydroxy-4-methylbenzaldehyde Bn_reagents Benzyl Bromide, K₂CO₃ DMF, rt start->Bn_reagents MOM_reagents MOMCl, DIPEA DCM, rt start->MOM_reagents TBDMS_reagents TBDMSCl, Imidazole DMF, rt start->TBDMS_reagents THP_reagents DHP, p-TsOH (cat.) DCM, rt start->THP_reagents Bn_product This compound Bn_reagents->Bn_product MOM_product 2-(Methoxymethoxy)-4-methylbenzaldehyde MOM_reagents->MOM_product TBDMS_product 2-(tert-Butyldimethylsilyloxy)-4-methylbenzaldehyde TBDMS_reagents->TBDMS_product THP_product 2-(Tetrahydropyran-2-yloxy)-4-methylbenzaldehyde THP_reagents->THP_product

Caption: Synthetic routes to protected 2-hydroxy-4-methylbenzaldehydes.

Deprotection of Protected 2-Hydroxy-4-methylbenzaldehydes

G cluster_deprotection Deprotection to 2-Hydroxy-4-methylbenzaldehyde cluster_Bn_dep Benzyl (Bn) Deprotection cluster_MOM_dep Methoxymethyl (MOM) Deprotection cluster_TBDMS_dep tert-Butyldimethylsilyl (TBDMS) Deprotection cluster_THP_dep Tetrahydropyranyl (THP) Deprotection end_product 2-Hydroxy-4-methylbenzaldehyde Bn_protected This compound Bn_dep_reagents H₂, Pd/C Ethanol, rt Bn_protected->Bn_dep_reagents Bn_dep_reagents->end_product MOM_protected 2-(Methoxymethoxy)-4-methylbenzaldehyde MOM_dep_reagents HCl (aq) THF, rt MOM_protected->MOM_dep_reagents MOM_dep_reagents->end_product TBDMS_protected 2-(tert-Butyldimethylsilyloxy)-4-methylbenzaldehyde TBDMS_dep_reagents TBAF THF, rt TBDMS_protected->TBDMS_dep_reagents TBDMS_dep_reagents->end_product THP_protected 2-(Tetrahydropyran-2-yloxy)-4-methylbenzaldehyde THP_dep_reagents p-TsOH Methanol, rt THP_protected->THP_dep_reagents THP_dep_reagents->end_product

Caption: Deprotection routes to regenerate 2-hydroxy-4-methylbenzaldehyde.

Conclusion: A Decision-Making Framework

The choice of protecting group for 2-hydroxy-4-methylbenzaldehyde is a critical decision in the design of a synthetic route.

  • For robustness and orthogonality , the benzyl group is an excellent choice, particularly when acidic or basic conditions are required in subsequent steps. Its removal by catalytic hydrogenolysis is a key advantage.

  • The MOM and THP groups are suitable for syntheses that avoid acidic conditions. Their ease of introduction and removal makes them practical choices.

  • The TBDMS group offers a good balance of stability and is the protecting group of choice when fluoride-mediated deprotection is desired for its high selectivity.

By understanding the nuances of each protecting group, researchers can navigate the complexities of organic synthesis with greater precision and efficiency.

References

A Researcher's Guide to DFT Optimization of Benzyloxybenzaldehyde Isomers: A Comparative Workflow

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the conformational landscape and electronic properties of molecular scaffolds is paramount. Benzyloxybenzaldehyde, with its three positional isomers (ortho, meta, and para), presents a compelling case study in the subtle interplay of steric and electronic effects that govern molecular geometry and stability. Density Functional Theory (DFT) offers a powerful in silico toolkit to dissect these nuances, providing insights that can guide synthetic efforts and rationalize experimental observations.

This guide provides a comprehensive, step-by-step workflow for conducting a comparative DFT study of 2-, 3-, and 4-benzyloxybenzaldehyde. We will delve into the rationale behind methodological choices, from the selection of DFT functionals and basis sets to the interpretation of the resulting data, thereby offering a self-validating framework for your computational research.

The Significance of Isomeric Comparison

The position of the benzyloxy group on the benzaldehyde ring dictates the molecule's overall shape, polarity, and potential for intermolecular interactions. These factors are critical in determining a molecule's biological activity or its performance in a material. A comparative study of the ortho (2-), meta (3-), and para (4-) isomers allows for a systematic evaluation of:

  • Steric Hindrance: The ortho isomer, with its bulky benzyloxy group adjacent to the aldehyde, is expected to exhibit significant steric strain, potentially leading to non-planar conformations.

  • Electronic Effects: The electron-donating nature of the ether oxygen can influence the reactivity of the aldehyde group differently depending on its position (ortho, meta, or para) due to resonance and inductive effects.

  • Relative Stability: Understanding the energetic differences between the isomers is crucial for predicting their relative populations at equilibrium and for designing synthetic routes that favor a particular isomer.

A Validated Workflow for DFT Optimization

The following diagram outlines a robust workflow for the comparative DFT analysis of benzyloxybenzaldehyde isomers.

DFT_Workflow cluster_prep 1. Pre-computation cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis & Comparison cluster_output 4. Reporting start Define Isomeric Structures (2-, 3-, 4-benzyloxybenzaldehyde) geom_opt Geometry Optimization start->geom_opt Initial Structures lit_search Literature Search for Experimental Data benchmark Benchmarking Against Experimental Data lit_search->benchmark Experimental Benchmarks freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometries electronic_analysis Electronic Property Analysis (Dipole Moment, HOMO-LUMO) geom_opt->electronic_analysis spe_calc Single-Point Energy Calculation freq_calc->spe_calc Verified Minima geom_analysis Geometric Parameter Analysis (Bond Lengths, Dihedral Angles) freq_calc->geom_analysis energy_analysis Relative Stability Analysis (ΔE, ΔG) spe_calc->energy_analysis geom_analysis->benchmark guide Generate Comparison Guide energy_analysis->guide electronic_analysis->guide benchmark->guide

Caption: A comprehensive workflow for the comparative DFT study of benzyloxybenzaldehyde isomers.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for performing geometry optimization and frequency calculations using a popular quantum chemistry software package like Gaussian.

Software: Gaussian 16 or later Visualization: GaussView 6 or other molecular visualization software

Step 1: Building the Initial Structures

  • Launch GaussView and build the 2-, 3-, and 4-benzyloxybenzaldehyde molecules.

  • Perform a preliminary "Clean-Up" of the geometry using the built-in mechanics force field to obtain a reasonable starting structure.

  • Save each structure as a Gaussian input file (.gjf).

Step 2: Setting up the Gaussian Input File

For each isomer, the input file should be structured as follows:

  • %nprocshared and %mem : Specify the number of processors and memory to be allocated. Adjust according to your computational resources.

  • %chk : Defines the name of the checkpoint file, which stores the results of the calculation.

  • #p B3LYP/6-311++G(d,p) Opt Freq : This is the route section.

    • B3LYP : The chosen DFT functional. See the next section for a discussion on functional selection.

    • 6-311++G(d,p) : The basis set. This triple-zeta basis set with diffuse and polarization functions is a good choice for obtaining accurate geometries and electronic properties for organic molecules.

    • Opt : Keyword to perform a geometry optimization.

    • Freq : Keyword to perform a frequency calculation on the optimized geometry. This is crucial to verify that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Title Section : A brief description of the calculation.

  • Charge and Multiplicity : 0 1 for a neutral molecule in a singlet state.

  • Cartesian Coordinates : The atomic coordinates from the structure you built.

Step 3: Running the Calculation

Submit the input file to Gaussian. The calculation time will depend on the size of the molecule and the computational resources available.

Step 4: Analyzing the Output

  • Geometry Optimization Convergence : Open the output file (.log or .out) and search for "Optimization completed." to ensure the geometry optimization converged successfully.

  • Frequency Analysis : Search for "Frequencies --". A true minimum energy structure will have no imaginary frequencies.

  • Extracting Data : Use GaussView to open the checkpoint file or the output file to visualize the optimized structure and extract geometric parameters, energies, and electronic properties.

Comparison of DFT Functionals: Choosing the Right Tool for the Job

The choice of DFT functional is critical for obtaining reliable results. For flexible aromatic molecules like benzyloxybenzaldehydes, a functional that can accurately describe both covalent bonding and non-covalent interactions is essential.

FunctionalTypeStrengthsWeaknessesRecommended for
B3LYP Hybrid-GGAA widely used and well-benchmarked functional that often provides a good balance of accuracy and computational cost for a wide range of organic molecules.[1]May not be the most accurate for systems with significant non-covalent interactions or for calculating electronic properties like band gaps.Initial geometry optimizations and as a baseline for comparison.
PBE0 Hybrid-GGAOften provides improved accuracy over B3LYP for reaction barriers and thermochemistry.Can be more computationally expensive than B3LYP.More accurate energy calculations and reaction mechanism studies.
M06-2X Hybrid-meta-GGADesigned to perform well for a broad range of applications, including non-covalent interactions, thermochemistry, and kinetics.[2][3]Can be more computationally demanding than B3LYP and PBE0.Systems where dispersion forces and other non-covalent interactions are expected to be important, such as in the conformational analysis of flexible molecules.
ωB97X-D Range-separated hybrid with dispersion correctionExplicitly includes an empirical dispersion correction, making it well-suited for systems where van der Waals interactions are significant.The empirical correction may not be universally applicable to all systems.Conformational analysis of flexible molecules and systems with potential for significant intramolecular non-covalent interactions.

Recommendation for Benzyloxybenzaldehydes: For a robust study, it is advisable to perform geometry optimizations with at least two different functionals, for example, B3LYP as a baseline and M06-2X or ωB97X-D to account for potential intramolecular interactions, especially in the ortho-isomer.

Predicted Outcomes and Comparative Analysis

Based on studies of analogous substituted benzaldehydes[1][4], we can predict the following trends for the benzyloxybenzaldehyde isomers.

Geometric Parameters

The optimized geometries should be compared to available experimental data. For 4-benzyloxybenzaldehyde, a crystal structure is available, providing an excellent benchmark for bond lengths and angles.[5] A crystal structure for a derivative of 2-benzyloxybenzaldehyde also exists.

Table 1: Predicted Comparison of Key Geometric Parameters

Parameter2-Benzyloxybenzaldehyde (ortho)3-Benzyloxybenzaldehyde (meta)4-Benzyloxybenzaldehyde (para)
C-O-C-C Dihedral Angle Expected to be significantly twisted from planarity due to steric hindrance between the benzyloxy and aldehyde groups.Expected to be closer to planar than the ortho isomer.Expected to be the most planar of the three isomers, allowing for maximum conjugation.
C(ring)-CHO Bond Length May be slightly elongated due to steric repulsion.Expected to be similar to unsubstituted benzaldehyde.May be slightly shorter due to enhanced resonance effects.
C=O Bond Length Less affected by resonance due to non-planarity.Moderately affected by resonance.Most affected by resonance, potentially leading to a slightly longer bond.
Relative Stabilities

The relative energies of the isomers can be determined from the calculated total energies (E), enthalpies (H), and Gibbs free energies (G). The Gibbs free energy is the most relevant for predicting the equilibrium population of each isomer.

Table 2: Predicted Relative Stabilities and Electronic Properties

Property2-Benzyloxybenzaldehyde (ortho)3-Benzyloxybenzaldehyde (meta)4-Benzyloxybenzaldehyde (para)
Relative Gibbs Free Energy (ΔG) Highest (least stable) due to steric hindrance.Intermediate stability.Lowest (most stable) due to minimal steric hindrance and favorable electronic interactions.
Dipole Moment (µ) Expected to be relatively high due to the proximity and orientation of the polar ether and aldehyde groups.Expected to have a significant dipole moment.Expected to have the smallest dipole moment due to the opposing orientation of the bond dipoles.
HOMO-LUMO Gap (ΔE) The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests higher reactivity. The gap for the ortho isomer may be larger due to reduced conjugation.Intermediate gap.Expected to have the smallest gap due to the most effective conjugation between the benzyloxy and aldehyde groups.

The following diagram illustrates the expected relationship between the isomeric structure and its relative stability.

Stability cluster_isomers Isomers cluster_stability Relative Stability ortho Ortho Isomer (Steric Hindrance) high Least Stable ortho->high leads to meta Meta Isomer mid Intermediate meta->mid leads to para Para Isomer (Maximal Conjugation) low Most Stable para->low leads to

Caption: Predicted relationship between benzyloxybenzaldehyde isomer structure and relative stability.

Conclusion

This guide provides a comprehensive framework for conducting a comparative DFT study of benzyloxybenzaldehyde isomers. By following the detailed workflow and considering the rationale behind the choice of computational methods, researchers can generate reliable and insightful data on the geometric and electronic properties of these important molecular scaffolds. The predicted trends, based on well-understood principles of physical organic chemistry and computational studies of related systems, offer a solid foundation for interpreting the results of such a study. This approach not only provides valuable data for specific research projects but also serves as a robust training tool for those new to the field of computational chemistry.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Benzyloxy)-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-(Benzyloxy)-4-methylbenzaldehyde. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its final disposition. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental protection of our colleagues and the environment.

The information herein is synthesized from established safety data sheets for analogous compounds and general hazardous waste management principles. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Immediate Safety Precautions

This compound, like many benzaldehyde derivatives, must be handled as a hazardous substance. Understanding its potential hazards is the foundational step in ensuring safe handling and disposal. Based on data from structurally similar compounds, the primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3]

Table 1: GHS Hazard Classifications and Precautionary Statements

Hazard Class & Code Description Precautionary Statement & Code
Skin Irritation (H315) Causes skin irritation.[1][3] P280: Wear protective gloves and clothing.[2]
Eye Irritation (H319) Causes serious eye irritation.[1][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation (H335) May cause respiratory irritation.[1][3] P261: Avoid breathing dust/fumes.[2]
Acute Oral Toxicity (H302) Harmful if swallowed.[4] P270: Do not eat, drink or smoke when using this product.

| Combustible Liquid (H227) | Combustible liquid. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

Required Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is not merely a checklist item; it is a critical barrier against chemical exposure.

  • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[1][4]

  • Eye and Face Protection : Use chemical safety goggles. A face shield should be worn if there is a splash hazard.[1][4]

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[1][4]

  • Respiratory Protection : All handling should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][2]

Waste Characterization and Chemical Incompatibility

Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste must be properly characterized to ensure safe disposal.[5][6] this compound must be treated as a regulated hazardous waste.

A critical aspect of safe waste management is the prevention of dangerous reactions by segregating incompatible chemicals.[7] Mixing this compound with certain other chemicals can lead to the generation of heat, fire, or toxic gases.

Do NOT mix this compound waste with the following:

  • Strong Oxidizing Agents : Such as nitric acid, permanganates, and peroxides.[8][9]

  • Strong Bases : May cause vigorous reactions.[10]

  • Acids : Can lead to unforeseen reactions.[11][12]

Always collect waste in a designated container, separate from other waste streams, unless you can confirm their compatibility.

Step-by-Step Disposal Protocol

The "cradle-to-grave" responsibility for hazardous waste means that the generator is accountable for the waste from its creation to its ultimate disposal.[13] The following protocol ensures this responsibility is met.

Step 1: Waste Collection
  • Pure Chemical Waste : Collect any unused or unwanted this compound in its original container if it is in good condition, or in a designated hazardous waste container.[14]

  • Contaminated Labware : Solid waste, such as contaminated gloves, weigh boats, and paper towels, should be collected in a separate, clearly labeled container lined with a heavy-duty plastic bag.[14]

  • Solutions : If the compound is in a solvent, collect it in a container designated for liquid hazardous waste. Ensure the solvent is compatible with the container material.

Step 2: Container Selection and Labeling
  • Selection : The waste container must be in good condition, compatible with the chemical, and have a secure, tightly-closing lid.[6][14] Do not use food-grade containers like milk jugs.[6]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[14]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[14]

  • The SAA must be under the control of the operator of the process generating the waste.

  • Keep the waste container closed at all times except when adding or removing waste.[6]

Step 4: Arranging for Final Disposal
  • Do not dispose of this chemical down the drain or in the regular trash.[14]

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[14]

  • The most common and effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposition A Identify Waste (Pure Chemical / Contaminated Material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Leak-Proof Waste Container B->C D Label Container: 'Hazardous Waste' + Chemical Name C->D E Place Waste in Labeled Container & Seal Securely D->E F Is the waste stream mixed? Check for incompatibilities. E->F G Store in Designated Satellite Accumulation Area (SAA) F->G No Incompatibles H Monitor Fill Level and Accumulation Date in SAA G->H I Arrange Pickup by EH&S or Certified Disposal Vendor H->I J Waste Transported for Incineration at a Licensed Facility I->J

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

  • Spill : In case of a spill, evacuate the area. For small dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled waste container.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.[4] Prevent spillage from entering drains.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs or persists.[1][2]

  • Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1][4]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.